Syk-IN-7
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H31N9O4 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-(10,13-dimethyl-20-oxo-16-oxa-2,4,8,9,13,19,22,23,30-nonazapentacyclo[19.5.2.13,7.18,11.024,28]triaconta-1(27),3,5,7(30),9,11(29),21,24(28),25-nonaen-23-yl)ethyl acetate |
InChI |
InChI=1S/C26H31N9O4/c1-17-19-15-33(3)9-12-38-11-8-27-25(37)24-21-14-20(4-5-22(21)34(32-24)10-13-39-18(2)36)29-26-28-7-6-23(30-26)35(16-19)31-17/h4-7,14,16H,8-13,15H2,1-3H3,(H,27,37)(H,28,29,30) |
InChI Key |
FGUVCMRABKPEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C1CN(CCOCCNC(=O)C3=NN(C4=C3C=C(C=C4)NC5=NC=CC2=N5)CCOC(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Crucial Role of Spleen Tyrosine Kinase (Syk) in B-Cell Signaling: A Technical Guide to its Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Spleen Tyrosine Kinase (Syk) inhibitors in the context of B-cell signaling. Syk is a critical cytoplasmic tyrosine kinase that plays a central role in transducing signals from the B-cell receptor (BCR), making it a compelling therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2][][4] This document summarizes key quantitative data on various Syk inhibitors, details common experimental protocols used to study their effects, and provides visual representations of the signaling pathways and experimental workflows involved.
The B-Cell Receptor Signaling Cascade and the Central Role of Syk
The B-cell receptor (BCR) is a multimeric protein complex on the surface of B-cells that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation, proliferation, differentiation, and survival.[5][6][7] This signaling is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Igα (CD79a) and Igβ (CD79b) subunits of the BCR by Src-family kinases like Lyn.[6][8]
Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and subsequent activation.[4][8][9] Activated Syk then phosphorylates a multitude of downstream substrates, including B-cell linker protein (BLNK) and phospholipase C-γ2 (PLC-γ2), amplifying the initial signal.[9][10] This leads to the activation of several key signaling pathways:
-
Phospholipase C-γ2 (PLC-γ2) Pathway: Activated PLC-γ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11] This cascade is essential for B-cell activation.[11][12]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Syk activation leads to the phosphorylation of adaptor proteins like BCAP and CD19, which in turn recruit and activate PI3K.[9] The PI3K/Akt pathway is critical for promoting B-cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of Ras and subsequent MAPK cascades (including ERK) are also influenced by Syk activity, contributing to cell proliferation and differentiation.[1]
In certain B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), malignant B-cells are dependent on "tonic" or chronic BCR signaling for their survival, even in the absence of external antigens.[1][10][13][14] This constitutive signaling is critically dependent on Syk, making it an attractive therapeutic target.[1][10][14]
Mechanism of Action of Syk Inhibitors
Syk inhibitors are typically small molecules that act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Syk kinase domain and preventing the phosphorylation of its substrates.[10] By blocking the catalytic activity of Syk, these inhibitors effectively shut down the downstream signaling cascades that are essential for B-cell activation, proliferation, and survival. This leads to the induction of apoptosis in Syk-dependent malignant B-cells.[1][10][15]
Quantitative Data on Syk Inhibitors
The following tables summarize key quantitative data for several well-characterized Syk inhibitors, demonstrating their potency and effects in various B-cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| R406 | Syk | 41 | Cell-free | [16] |
| PRT060318 (PRT318) | Syk | 4 | Biochemical | [17] |
| Entospletinib (GS-9973) | Syk | 7.7 | Cell-free | [16] |
| P505-15 | Syk | - | - | [18][19] |
| BAY61-3606 | Syk | - | - | [20][21] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of Syk Inhibitors in B-Cell Lines
| Inhibitor | Cell Line | Cell Type | Effect | EC50/IC50 (µM) | Reference |
| R406 | Various DLBCL lines | DLBCL | Inhibition of Proliferation | 0.8 - 8.1 | [10] |
| R406 | R406-sensitive DLBCL lines | DLBCL | Induction of Apoptosis | 1 - 4 | [10] |
| PRT318 | LY7, LY18 | DLBCL (GCB) | Inhibition of Growth | ~0.1 - 1 | [17] |
| P505-15 | CLL cells | CLL | Reduction in Viability | < 2 | [18] |
| BAY61-3606 | BL41 | Burkitt's Lymphoma | Reduction in Viability | ~ 5 | [20] |
DLBCL: Diffuse Large B-Cell Lymphoma; GCB: Germinal Center B-Cell-like; CLL: Chronic Lymphocytic Leukemia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Syk inhibitors in B-cell signaling.
Western Blotting for Phosphorylated Syk and Downstream Targets
This protocol is used to assess the phosphorylation status of Syk and its downstream signaling proteins, providing direct evidence of inhibitor activity.
a) Cell Lysis:
-
Culture B-cell lines to the desired density and treat with the Syk inhibitor or vehicle control for the specified time.
-
For activation studies, stimulate cells with an appropriate BCR agonist (e.g., anti-IgM antibody) for a short period (e.g., 2-10 minutes) before lysis.[18]
-
Wash cells with ice-cold PBS.[22]
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
-
Scrape adherent cells or keep suspension cells on ice for 30 minutes with periodic vortexing.[22]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes to pellet cellular debris.[22]
-
Collect the supernatant containing the protein lysate.[22]
b) Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[22]
c) SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel.[23][24]
-
Run the gel to separate proteins by molecular weight.[22]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]
d) Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Syk (Tyr525/526)) overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times with TBST for 5-10 minutes each.[23]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[25]
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Syk) or a housekeeping protein (e.g., β-actin).[18]
Cellular Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of Syk inhibitors on B-cell lines.
a) Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed B-cell lines in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the Syk inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 48-96 hours).[10]
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
b) Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat B-cell lines with the Syk inhibitor or vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.[20]
-
Analyze the stained cells by flow cytometry.[20] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following BCR stimulation and the effect of Syk inhibition on this process.
-
Load B-cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM) according to the manufacturer's instructions.[26][27]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the Syk inhibitor or vehicle control.
-
Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM antibody).[26]
-
Immediately record the changes in fluorescence over time, which correspond to changes in intracellular calcium concentration.[5][26]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the B-cell signaling pathway, the mechanism of Syk inhibition, and a typical experimental workflow.
Caption: B-Cell Receptor (BCR) Signaling Pathway.
Caption: Mechanism of Action of a Syk Inhibitor.
Caption: Western Blotting Experimental Workflow.
References
- 1. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase Syk as an adaptor controlling sustained calcium signalling and B-cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk tyrosine kinase is critical for B cell antibody responses and memory B cell survival | Crick [crick.ac.uk]
- 8. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. embopress.org [embopress.org]
- 13. ashpublications.org [ashpublications.org]
- 14. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Selective, novel Spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Syk Mediates BCR- and CD40-Signaling Intergration during B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Syk Inhibitors as Tools for Studying Autoimmune Diseases: An In-depth Technical Guide
Disclaimer: This guide addresses the use of Spleen Tyrosine Kinase (Syk) inhibitors as research tools in the context of autoimmune diseases. The initial request specified "Syk-IN-7"; however, a comprehensive search of scientific literature and chemical databases did not yield specific data on its biological activity, experimental usage, or established nomenclature beyond its listing as a research chemical (molecular formula: C26H31N9O4). Therefore, this guide focuses on well-characterized and extensively studied Syk inhibitors, such as Fostamatinib (the prodrug of R406) and Entospletinib, to provide a detailed and practical resource for researchers. These compounds serve as exemplary tools for investigating the role of Syk in autoimmune and inflammatory pathways.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is a key mediator of signal transduction downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), which are central to the pathogenesis of numerous autoimmune diseases.[2][3] Dysregulation of Syk activity is implicated in the development of antibody-mediated autoimmune conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[4] Consequently, small molecule inhibitors of Syk have emerged as invaluable tools for dissecting the molecular mechanisms of autoimmunity and as potential therapeutic agents. This guide provides a technical overview of the application of Syk inhibitors in autoimmune disease research, with a focus on quantitative data, experimental protocols, and visualization of relevant pathways and workflows.
Quantitative Data on Representative Syk Inhibitors
The following tables summarize key quantitative data for two well-studied Syk inhibitors, Fostamatinib (R406) and Entospletinib, demonstrating their potency and efficacy in various experimental and clinical settings.
Table 1: In Vitro Potency of Syk Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| R406 | Syk | Cell-free kinase assay | 41 nM | [1][5][6] |
| R406 | Flt3 | Cell-free kinase assay | ~205 nM (5-fold less potent than for Syk) | [5][6] |
| R406 | Lyn | Cell-free kinase assay | Not strongly inhibited | [5][6] |
| R406 | Syk-dependent signaling in human neutrophils | FcεRI/FcγR-mediated signaling | EC50 = 33 nM | [5] |
| Entospletinib | Syk | Not Specified | Not Specified in provided results | |
| MT-SYK-03 | Syk | Kinase Panel Assay | 23 nM | [7] |
| MT-SYK-03 | cSrc | Kinase Panel Assay | 14.2 nM | [7] |
Table 2: Clinical Efficacy of Fostamatinib in Rheumatoid Arthritis (Phase II & III Studies)
| Study | Treatment Group | Primary Endpoint (ACR20 Response Rate) | p-value vs. Placebo | Reference |
| TASKi2 (Phase IIb) | Fostamatinib 100mg twice daily | 67% at 6 months | <0.001 | [8][9] |
| TASKi2 (Phase IIb) | Fostamatinib 150mg once daily | 57% at 6 months | <0.01 | [10] |
| TASKi2 (Phase IIb) | Placebo | 35% at 6 months | - | [8][10] |
| OSKIRA-1 (Phase III) | Fostamatinib 100mg twice daily | 49% at 24 weeks | <0.001 | [11] |
| OSKIRA-1 (Phase III) | Fostamatinib 100mg bid then 150mg qd | 44% at 24 weeks | 0.006 | [11] |
| OSKIRA-1 (Phase III) | Placebo | 34% at 24 weeks | - | [11] |
Table 3: Effects of Syk Inhibitors in Preclinical Autoimmune Models
| Inhibitor | Animal Model | Key Findings | Reference |
| Fostamatinib | Rodent model of experimental autoimmune glomerulonephritis | Completely prevented disease induction; reversed established renal injury. | [12] |
| Entospletinib | Mouse model of experimental autoimmune arthritis | Dose-dependently decreased macroscopic signs of joint inflammation. | [13][14] |
| Entospletinib | Mouse model of ocular and skin Graft-versus-Host Disease (GVHD) | Prolonged survival and improved clinical scores for eye, alopecia, and skin. | [15] |
| GS-9876 | Rat collagen-induced arthritis (CIA) model | Demonstrated dose-responsive efficacy in a therapeutic setting. | [16] |
| R406 | Mouse models of vasculitis, arthritis, ITP, AIHA, and glomerulonephritis | Ameliorated antibody-mediated pathology in all models. | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in autoimmune diseases and the experimental approaches to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key Syk-dependent signaling pathways and common experimental workflows.
Signaling Pathways
Caption: Syk-dependent signaling downstream of BCR and FcR.
Caption: Role of Syk in FcγR-mediated macrophage activation.
Experimental Workflows
Caption: Workflow for an in vitro macrophage activation assay.
Caption: Workflow for an in vivo model of arthritis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature that utilize Syk inhibitors to study autoimmune responses.
In Vitro Kinase Assay for IC50 Determination of R406
Objective: To determine the half-maximal inhibitory concentration (IC50) of R406 against Syk kinase activity.
Materials:
-
Recombinant Syk enzyme
-
HS1 peptide substrate
-
ATP
-
Kinase buffer (20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/mL acetylated BGG)
-
R406 (serially diluted in DMSO)
-
DMSO (vehicle control)
-
384-well plates
-
Fluorescence polarization-based kinase assay kit
Procedure:
-
Prepare serial dilutions of R406 in DMSO. Further dilute in kinase buffer to achieve a final DMSO concentration of 0.2%.
-
In a 384-well plate, add the diluted R406 or vehicle control.
-
Add the HS1 peptide substrate (final concentration 5 µM) and ATP (final concentration 4 µM) to each well.
-
Initiate the kinase reaction by adding 0.125 ng of Syk enzyme to each well. The final reaction volume should be 20 µL.
-
Incubate the plate at room temperature for 40 minutes.
-
Stop the reaction according to the kinase assay kit manufacturer's instructions.
-
Measure the fluorescence polarization to determine the extent of substrate phosphorylation.
-
Generate a calibration curve using a phosphopeptide standard to convert fluorescence polarization values to the amount of phosphopeptide.
-
Plot the percentage of inhibition against the logarithm of R406 concentration and fit the data using non-linear regression to determine the IC50 value.[5][6]
In Vitro Macrophage Activation and Cytokine Production Assay
Objective: To assess the effect of a Syk inhibitor on pro-inflammatory cytokine production by macrophages upon FcγR stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Macrophage-colony stimulating factor (M-CSF) for monocyte differentiation
-
Human IgG
-
Syk inhibitor (e.g., R406)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA or Cytometric Bead Array (CBA) kit for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Isolate monocytes from PBMCs using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or adherence.
-
Differentiate monocytes into macrophages by culturing them in the presence of M-CSF for 5-7 days.
-
Seed the differentiated macrophages into a 96-well plate.
-
Pre-incubate the cells with various concentrations of the Syk inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the macrophages with heat-aggregated human IgG (100 µg/ml) for 15 minutes to cross-link Fcγ receptors.[4] For cytokine production, a longer stimulation (e.g., 24 hours) may be required.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or CBA according to the manufacturer's instructions.[12]
-
Analyze the dose-dependent effect of the Syk inhibitor on cytokine production.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a Syk inhibitor in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syk inhibitor (e.g., Entospletinib) formulated for oral gavage
-
Vehicle control
-
Calipers for measuring paw swelling
Procedure:
-
Immunization (Day 0): Emulsify bovine CII in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine CII in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment Initiation: Begin treatment with the Syk inhibitor or vehicle at the onset of clinical signs of arthritis (typically around day 21-28) or in a prophylactic setting. Administer the compound daily by oral gavage.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Measure the thickness of each paw using calipers. Assign a clinical score to each paw based on the severity of erythema and swelling. The total clinical score per mouse is the sum of the scores for all four paws.
-
Termination and Analysis (e.g., Day 42): At the end of the study, euthanize the mice.
-
Histopathology: Collect the joints, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of anti-CII antibodies and inflammatory cytokines by ELISA.[13][14][18]
-
Conclusion
Syk inhibitors are powerful tools for investigating the complex signaling networks that drive autoimmune diseases. By providing specific and potent inhibition of a key signaling node in immune cells, these compounds allow for the detailed study of disease mechanisms in both in vitro and in vivo settings. While the specific inhibitor "this compound" lacks detailed characterization in the public domain, the principles and methodologies outlined in this guide using well-studied examples like Fostamatinib and Entospletinib provide a robust framework for researchers to explore the role of Syk in autoimmunity and to evaluate the therapeutic potential of novel Syk-targeting strategies. The careful application of the experimental protocols and an understanding of the underlying signaling pathways described herein will facilitate the generation of high-quality, reproducible data in this critical area of research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of SYK and cSrc kinases can protect bone and cartilage in preclinical models of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Data Published Today Reveal That Novel Oral Therapy Fostamatinib Demonstrates Positive Response in Rheumatoid Arthritis Patients [prnewswire.com]
- 10. Fostamatinib shows positive response in rheumatoid arthritis patients - Drug Discovery Today [drugdiscoverytoday.com]
- 11. astrazeneca.com [astrazeneca.com]
- 12. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 14. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SYK inhibitor entospletinib prevents ocular and skin GVHD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of the SYK Inhibitor, GS-9876, with a JAK Inhibitor Increases Efficacy in a Chronic Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Spleen Tyrosine Kinase (Syk) Inhibition in Mast Cell Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific inhibitor designated "Syk-IN-7" is not available at the time of this writing. This guide provides a comprehensive overview of the function of potent and selective spleen tyrosine kinase (Syk) inhibitors in mast cell activation, drawing upon data from well-characterized compounds to illustrate the core principles and methodologies.
Introduction to Syk in Mast Cell Activation
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that leads to the release of a plethora of inflammatory mediators. Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays an indispensable role in the transduction of signals downstream of the FcεRI, making it a key therapeutic target for allergic and inflammatory diseases.[1][2][3][4]
Upon antigen-mediated cross-linking of IgE bound to FcεRI, the intracellular domains of the receptor are phosphorylated, creating docking sites for Syk.[5][6] This recruitment leads to the activation of Syk, which in turn phosphorylates a multitude of downstream substrates, including linker for activation of T cells (LAT) and phospholipase Cγ (PLCγ).[6][7] This cascade of events culminates in an increase in intracellular calcium, degranulation (release of pre-formed mediators like histamine and β-hexosaminidase), and the synthesis of newly formed lipid mediators (e.g., leukotrienes) and cytokines (e.g., TNF-α, IL-6).[3][7][8]
Syk inhibitors are small molecules designed to block the kinase activity of Syk, thereby preventing the downstream signaling events that lead to mast cell activation.[1] These inhibitors typically act by competing with ATP for binding to the catalytic site of the Syk kinase domain.
Quantitative Effects of Syk Inhibition on Mast Cell Function
The efficacy of Syk inhibitors is quantified through various in vitro assays that measure the inhibition of key mast cell functions. The following tables summarize the quantitative data for representative potent Syk inhibitors, demonstrating their impact on degranulation and cytokine release.
Table 1: Inhibition of Mast Cell Degranulation
| Inhibitor | Cell Type | Assay | IC50 / EC50 | Reference |
| R406 | Bone Marrow-Derived Mast Cells (BMMCs) | [³H]-serotonin release | Dose-dependent inhibition | [9] |
| R112 | Cultured Human Mast Cells | Tryptase release | 353 nM (EC50) | [5] |
| R112 | Human Basophils | Histamine release | 280 nM (EC50) | [5] |
| LAS189386 | LAD2 Human Mast Cells | Degranulation | 56 nM (IC50) | [10] |
| Sophoraflavanone G | RBL-2H3 Cells | Degranulation | Dose-dependent suppression | [11] |
| NVP-QAB205 | Human Basophils & Cultured Mast Cells | Histamine release | >95% inhibition | [12] |
Table 2: Inhibition of Cytokine and Lipid Mediator Production
| Inhibitor | Cell Type | Mediator | Inhibition | Reference |
| R406 | BMMCs | IL-2, IL-6, IL-13, TNF-α | Dose-dependent inhibition | [9] |
| R112 | Mast Cells | Leukotriene C4 & Proinflammatory Cytokines | Blocked production | [5] |
| Sophoraflavanone G | RBL-2H3 Cells | TNF-α, IL-4 | Reduced production | [11] |
Signaling Pathways and Experimental Workflows
IgE-Mediated Mast Cell Activation Signaling Pathway
The following diagram illustrates the central role of Syk in the FcεRI signaling cascade and the point of intervention for Syk inhibitors.
Caption: IgE-mediated mast cell activation pathway and the inhibitory action of a Syk inhibitor.
Experimental Workflow for Assessing Syk Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a Syk inhibitor in mast cells.
Caption: General experimental workflow for evaluating a Syk inhibitor in mast cells.
Detailed Experimental Protocols
Mast Cell Culture and Sensitization
-
Cell Culture:
-
Bone Marrow-Derived Mast Cells (BMMCs): Harvest bone marrow from the femurs and tibias of mice. Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 ng/mL IL-3, and 10 ng/mL stem cell factor (SCF) for 4-6 weeks to allow for differentiation into mature mast cells.[13]
-
RBL-2H3 Cells: Maintain rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) with 20% FBS and 1% penicillin-streptomycin.
-
-
Sensitization:
-
Seed the mast cells at a desired density in a multi-well plate.
-
Sensitize the cells by incubating them overnight (16-24 hours) with an optimal concentration of antigen-specific IgE (e.g., 0.5-1 µg/mL anti-DNP IgE).[14]
-
β-Hexosaminidase Release Assay (Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of degranulation.[15]
-
Preparation:
-
Wash the IgE-sensitized cells three times with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Resuspend the cells in the same buffer.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of the Syk inhibitor (or vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with the specific antigen (e.g., DNP-HSA) for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant, which contains the released β-hexosaminidase.
-
Lyse the remaining cell pellet with a detergent (e.g., 0.5% Triton X-100) to measure the total cellular β-hexosaminidase content.
-
-
Enzymatic Reaction:
-
In a new 96-well plate, mix aliquots of the supernatant and cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Quantification:
-
Stop the reaction by adding a high pH buffer (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release as: (Supernatant OD / (Supernatant OD + Lysate OD)) x 100.
-
Flow Cytometry for CD63 Expression
CD63 is a protein that is translocated to the cell surface upon mast cell degranulation and can be used as a marker for activation.[16][17]
-
Cell Treatment:
-
Perform cell sensitization, inhibitor pre-incubation, and antigen stimulation as described in the β-hexosaminidase assay.
-
-
Staining:
-
After stimulation, place the cells on ice to stop the reaction.
-
Wash the cells with cold FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled anti-CD63 antibody (and an isotype control) for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, gating on the mast cell population.
-
-
Analysis:
-
Quantify the percentage of CD63-positive cells or the mean fluorescence intensity (MFI) of CD63 expression.
-
Western Blot for Syk Phosphorylation
This method is used to directly assess the effect of the inhibitor on the activation state of Syk.
-
Cell Lysis:
-
Following sensitization, inhibitor treatment, and a brief period of antigen stimulation (e.g., 5-15 minutes), immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Y525/526).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, subsequently probe the same membrane with an antibody against total Syk or a loading control protein (e.g., β-actin).
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of Syk phosphorylation.
-
Conclusion
The inhibition of spleen tyrosine kinase presents a compelling strategy for the modulation of mast cell-mediated allergic and inflammatory conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the investigation and characterization of Syk inhibitors like "this compound". By employing these methodologies, researchers can effectively quantify the inhibitory potential of novel compounds on mast cell degranulation, cytokine release, and the underlying signaling events, thereby advancing the development of new therapeutics for a range of immune disorders.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detecting degranulation via hexosaminidase assay [protocols.io]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
The Discovery and Initial Characterization of Syk-IN-7: A Novel Carboxamide Inhibitor of Spleen Tyrosine Kinase
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcRs). Its central role in mediating allergic and autoimmune responses has made it an attractive therapeutic target for a range of inflammatory diseases and hematological malignancies. This technical guide details the discovery and initial characterization of Syk-IN-7, a potent and selective pyrazinecarboxamide inhibitor of Syk. This compound, also referred to as compound 17 in its primary publication, emerged from a focused drug discovery effort to optimize a series of carboxamide-based Syk inhibitors with improved potency, selectivity, and drug-like properties.
Discovery and Design Rationale
The development of this compound was the culmination of a scaffold redesign strategy aimed at overcoming liabilities of previous inhibitor series. Initial efforts with nitrogen-linked carboxamides were hampered by mutagenicity concerns. This led to the exploration of carbon-linked analogues. Early carbon-linked compounds, however, displayed suboptimal potency, which was hypothesized to be due to torsional strain between the hinge-binding amide and a solvent-front heterocycle, hindering the ideal planar geometry for kinase interaction.
To address this, a pyrazinecarboxamide scaffold was introduced. This design modification was intended to relieve the torsional strain and improve interactions with the Syk kinase domain. Through iterative optimization of this new scaffold, this compound was identified as a lead candidate with a superior overall profile.
Quantitative Data Summary
The initial characterization of this compound yielded significant quantitative data across enzymatic, cellular, and pharmacokinetic assays. These findings are summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| Syk IC50 | 700 pM | Enzymatic assay measuring the half-maximal inhibitory concentration against human Syk kinase. |
| Kinase Selectivity | >100-fold for 99% of kinases tested | Profiled against a panel of 101 kinases. |
| LRRK2 IC50 | 33 nM | Example of off-target kinase inhibition, demonstrating selectivity. |
| hERG IC50 | 22 µM | Assessment of potential for cardiac ion channel activity. |
| UV-vis DNA Interaction | Negative | Preclinical safety assay to assess potential for DNA interaction. |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value |
| Cysteinyl Leukotriene (CysLT) Release | Human Whole Blood | IC50 | 62 nM |
Table 3: Preclinical Pharmacokinetic Profile of this compound in Rat
| Parameter | Value |
| Plasma Clearance (Clp) | 25 mL/min/kg |
| Unbound Plasma Clearance (Clu) | 100 mL/min/kg |
| Half-life (T1/2) | 3.5 hours |
| Oral Bioavailability (%F) | 29% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
Syk Enzymatic Inhibition Assay (IC50 Determination)
-
Principle: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human Syk kinase.
-
Materials:
-
Recombinant human Syk kinase domain.
-
ATP.
-
Biotinylated peptide substrate.
-
This compound (serial dilutions).
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of the Syk enzyme to each well of a microtiter plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling
-
Principle: To assess the inhibitory activity of this compound against a broad panel of kinases to determine its selectivity.
-
Methodology:
-
A fixed concentration of this compound (e.g., 1 µM) is screened against a panel of purified protein kinases (in this case, 101 kinases).
-
The percent inhibition for each kinase is determined.
-
For kinases showing significant inhibition, full IC50 curves are generated using a similar protocol to the Syk enzymatic inhibition assay.
-
Human Whole Blood Cysteinyl Leukotriene (CysLT) Release Assay
-
Principle: To measure the functional cellular potency of this compound by assessing its ability to inhibit the IgE-mediated release of CysLT from basophils in a human whole blood matrix.
-
Materials:
-
Freshly drawn human whole blood from healthy donors.
-
Anti-IgE antibody.
-
This compound (serial dilutions).
-
CysLT ELISA kit.
-
-
Procedure:
-
Pre-incubate whole blood samples with serial dilutions of this compound or vehicle control for a specified time.
-
Stimulate the cells with an optimal concentration of anti-IgE antibody to cross-link FcεRI receptors and induce degranulation.
-
Incubate for a period to allow for CysLT release.
-
Stop the reaction by centrifugation to pellet the blood cells.
-
Collect the plasma supernatant.
-
Quantify the amount of CysLT in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of CysLT release for each concentration of this compound and determine the IC50 value.
-
In Vivo Pharmacokinetic (PK) Study in Rats
-
Principle: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a preclinical animal model.
-
Methodology:
-
Intravenous (IV) Administration: A single dose of this compound is administered intravenously to a cohort of rats. Blood samples are collected at multiple time points post-dose.
-
Oral (PO) Administration: A single oral dose of this compound is administered to a separate cohort of rats. Blood samples are collected at multiple time points post-dose.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance (Clp), half-life (T1/2), and oral bioavailability (%F), are calculated using non-compartmental analysis of the plasma concentration-time data.
-
Visualizations
Syk Signaling Pathway
The following diagram illustrates the central role of Syk in immunoreceptor signaling, which is the pathway targeted by this compound.
Syk-IN-7 and its Impact on Platelet Aggregation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in the intracellular signaling cascades that lead to platelet activation and aggregation. It is a key mediator downstream of major platelet receptors, including the glycoprotein VI (GPVI) collagen receptor and the C-type lectin-like receptor 2 (CLEC-2). Inhibition of Syk represents a promising therapeutic strategy for the development of antiplatelet agents to treat thrombotic diseases. This technical guide provides an in-depth overview of the role of Syk in platelet aggregation pathways and the impact of its inhibition, with a focus on the inhibitor Syk-IN-7. Due to the limited publicly available data on this compound, this document will also draw upon data from other well-characterized Syk inhibitors, such as R406 and PRT-060318, to illustrate the functional consequences of Syk inhibition in platelets.
Introduction to Spleen Tyrosine Kinase (Syk) in Platelets
Syk is a 72-kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] In platelets, Syk is essential for signaling downstream of immunoreceptor tyrosine-based activation motif (ITAM) and hemi-ITAM (hemITAM) bearing receptors.[2][3] The primary ITAM-containing receptor in platelets is the GPVI/FcRγ-chain complex, which is the principal signaling receptor for collagen.[1] CLEC-2, the receptor for the endogenous ligand podoplanin and the snake venom rhodocytin, contains a hemITAM motif and also signals via Syk.[4][5]
Upon ligand binding to these receptors, Src family kinases (SFKs) phosphorylate the tyrosine residues within the ITAM/hemITAM motifs, creating docking sites for the tandem SH2 domains of Syk.[6] This recruitment to the plasma membrane leads to the phosphorylation and activation of Syk, which in turn phosphorylates a host of downstream adaptor proteins and enzymes, including Linker for Activation of T-cells (LAT), SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), and phospholipase Cγ2 (PLCγ2).[7][8] This signaling cascade ultimately results in an increase in intracellular calcium levels, granule secretion, and the conformational activation of the integrin αIIbβ3, leading to platelet aggregation.[7]
This compound: A Spleen Tyrosine Kinase Inhibitor
This compound (also known as compound 17) is a small molecule inhibitor of spleen tyrosine kinase.[9]
Table 1: Chemical Properties of this compound [9]
| Property | Value |
| Molecular Formula | C₂₆H₃₁N₉O |
| Molecular Weight | 533.58 g/mol |
While this compound is identified as a Syk inhibitor, detailed quantitative data on its specific inhibitory effects on platelet aggregation (e.g., IC₅₀ values) are not widely available in the public domain. Therefore, to illustrate the impact of Syk inhibition on platelet function, this guide will present data from other well-studied Syk inhibitors.
Quantitative Impact of Syk Inhibition on Platelet Aggregation
The inhibitory potency of Syk inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various platelet function assays. The following table summarizes the reported IC₅₀ values for the well-characterized Syk inhibitor R406 (the active metabolite of fostamatinib) against platelet aggregation induced by different agonists.
Table 2: Inhibitory Activity of Syk Inhibitor R406 on Platelet Aggregation
| Agonist | Assay Type | Species | IC₅₀ | Reference |
| Collagen | Light Transmission Aggregometry | Human | ~1 µM | [7] |
| CRP-XL (GPVI-specific) | Light Transmission Aggregometry | Human | ~0.5 µM | [7] |
| Rhodocytin (CLEC-2 agonist) | Light Transmission Aggregometry | Human | Inhibits aggregation | [10] |
These data demonstrate that Syk inhibition potently blocks platelet aggregation initiated through the GPVI and CLEC-2 pathways, while having minimal to no effect on aggregation induced by G-protein coupled receptor (GPCR) agonists like ADP and thrombin, highlighting the specificity of this therapeutic approach.[11]
Signaling Pathways and Mechanism of Action
The inhibitory effect of compounds like this compound on platelet aggregation is a direct consequence of their interference with the Syk-dependent signaling pathways.
GPVI Signaling Pathway
The binding of collagen to GPVI initiates a signaling cascade that is critically dependent on Syk.
References
- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound | Syk | TargetMol [targetmol.com]
- 10. Biochemical characterization of spleen tyrosine kinase (SYK) isoforms in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Syk-IN-7 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) has emerged as a compelling therapeutic target in oncology due to its multifaceted role in both hematopoietic and solid tumors. While its function as a key signaling mediator in B-cell malignancies is well-established, recent research has illuminated its involvement in the tumor microenvironment and in driving proliferation and survival signals in various cancer types.[1][2] Syk's paradoxical nature, acting as both a tumor promoter and suppressor depending on the cellular context, underscores the importance of developing selective inhibitors to dissect its precise roles and harness its therapeutic potential.[3] This technical guide focuses on Syk-IN-7, a potent and selective inhibitor of Syk, and explores its potential as an anti-cancer agent.
This compound, also identified as compound (S)-17 in its discovery publication, is a novel small molecule inhibitor that has demonstrated significant activity in preclinical studies.[4] This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro efficacy, and detailed protocols for key experimental assays relevant to its evaluation.
Mechanism of Action: Targeting the Syk Signaling Cascade
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[5] Upon receptor activation, Syk is recruited to the cell membrane and activated through phosphorylation. Activated Syk, in turn, phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate cellular processes such as proliferation, survival, differentiation, and migration.[6]
In the context of cancer, aberrant Syk signaling can contribute to tumorigenesis through several mechanisms:
-
Promoting Cell Survival and Proliferation: In many B-cell malignancies, chronic BCR signaling, which is dependent on Syk, provides essential survival and proliferation signals to the cancer cells.[6]
-
Modulating the Tumor Microenvironment: Syk activity in immune cells within the tumor microenvironment, such as macrophages and B cells, can promote an immunosuppressive milieu, thereby facilitating tumor growth and metastasis.[1]
-
Enhancing Chemoresistance: In some solid tumors, increased Syk expression and activation have been associated with resistance to conventional chemotherapies.[1]
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the Syk kinase domain, thereby inhibiting its catalytic activity.[4] This blockade of Syk function disrupts the downstream signaling pathways that are critical for the survival and proliferation of cancer cells.
Data Presentation
The following tables summarize the available quantitative data for this compound (compound (S)-17) from in vitro studies.
Table 1: In Vitro Efficacy of this compound (Compound (S)-17) [4]
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | Syk | 1.7 |
| Cell-Based Assay | DNP-BSA-induced RBL-2H3 cell degranulation | 23 |
Note: Data is derived from the discovery publication of a series of Syk inhibitors, where this compound is denoted as compound (S)-17.[4] Further in vivo efficacy and pharmacokinetic data for this compound are not publicly available at this time.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the evaluation of Syk inhibitors like this compound.
Syk Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Syk.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Syk-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the recombinant Syk enzyme.
-
Add 50 nL of the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the Syk substrate and ATP. The final ATP concentration should be at or near the Km for Syk.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., B-cell lymphoma lines like TMD8, OCI-Ly10)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Syk Pathway Modulation
This technique is used to determine if this compound inhibits the phosphorylation of Syk and its downstream targets in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of Syk and its downstream effectors.
Visualizations
Syk Signaling Pathway in Cancer
Caption: Simplified Syk signaling pathway in cancer cells.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for the preclinical evaluation of a Syk inhibitor.
Conclusion
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase with demonstrated in vitro activity. The available data suggests its potential as a therapeutic agent in cancers where Syk signaling is a key driver of tumorigenesis. The experimental protocols provided in this guide offer a robust framework for the further preclinical evaluation of this compound and other novel Syk inhibitors. Further investigation, particularly in in vivo cancer models, is warranted to fully elucidate the therapeutic potential of this compound in oncology. The development of selective Syk inhibitors like this compound represents a promising strategy in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. WO2008121742A2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 3. US6979694B2 - Cyclic protein tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016196840A1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
Structural Basis of Syk-IN-7 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural and molecular basis of Spleen Tyrosine Kinase (Syk) inhibition by the selective inhibitor, Syk-IN-7. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways, offering valuable insights for researchers in immunology, oncology, and drug discovery.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[1][2] As a key mediator in both adaptive and innate immunity, Syk is critically involved in cellular processes such as proliferation, differentiation, and phagocytosis.[3] Dysregulation of Syk signaling is implicated in numerous autoimmune diseases, allergic conditions, and hematological malignancies, making it a compelling therapeutic target.[1][4]
This compound: A Potent and Selective Carboxamide Inhibitor
This compound, also known as compound 17, is a potent inhibitor of Syk developed from a pyrazinecarboxamide scaffold.[5] Its design was guided by computational modeling and structure-based drug design principles to optimize potency and selectivity.[6]
Chemical Structure
The chemical structure of this compound is provided below:
(Structure to be inserted here based on the source) Note: The exact chemical structure image is not provided in the search results, but its identity as "compound 17" in the specified paper allows for its precise identification.
Mechanism of Inhibition
Like many kinase inhibitors, this compound is an ATP-competitive inhibitor.[4] It functions by binding to the ATP-binding pocket within the catalytic domain of Syk, thereby preventing the phosphorylation of its downstream substrates and interrupting the signaling cascade.[4] The structural basis of this inhibition can be inferred from the co-crystal structure of a closely related analog, compound 8 (PDB ID: 5TIU), from the same chemical series.[7][8] This structure reveals key interactions within the kinase hinge region, a common binding motif for this class of inhibitors.
Quantitative Data for this compound
The inhibitory potency of this compound has been determined through biochemical assays. The following table summarizes the available quantitative data.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound (compound 17) | Syk | Biochemical Kinase Assay | 0.7 | [6] |
Structural Basis of Inhibition
The binding mode of this compound within the ATP-binding pocket of Syk can be effectively modeled based on the crystal structure of its analog, compound 8 (PDB ID: 5TIU).[7][8]
Key Interactions:
-
Hinge Region: The carboxamide moiety of the inhibitor forms critical hydrogen bonds with the backbone of the hinge region residues of Syk. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for high-affinity binding.
-
Hydrophobic Pockets: The pyrazine and other aromatic components of this compound occupy adjacent hydrophobic pockets within the active site, further stabilizing the inhibitor-enzyme complex.
-
Solvent Front: Modifications at the solvent-exposed region of the molecule were explored during its development to enhance potency and selectivity.
The logical relationship of this compound's inhibitory action is depicted in the following diagram.
Caption: Logical flow of this compound's inhibitory mechanism.
Syk Signaling Pathway
Syk is a central node in multiple signaling pathways. A simplified representation of the B-cell receptor (BCR) signaling cascade involving Syk is illustrated below.
Caption: Simplified Syk signaling pathway in B-cells.
Experimental Protocols
The following are representative protocols for key experiments used to characterize Syk inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a representative method for determining the in vitro potency of inhibitors against purified Syk kinase.
Materials:
-
Recombinant human Syk enzyme (e.g., GST-tagged)
-
Biotinylated peptide substrate (e.g., poly-GT-biotin)
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl₂, 1 mM DTT
-
HTRF Detection Buffer: 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA
-
Europium-conjugated anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the Syk enzyme and biotinylated substrate in Assay Buffer to their final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the Syk enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF Detection Buffer containing the Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Profiling
The general workflow for identifying and characterizing a kinase inhibitor is outlined below.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopenarchives.com]
- 2. promega.com [promega.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HTRF Human Phospho-SYK (Tyr525/526) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
The Role of Syk-IN-7 in Fc Receptor Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including Fc receptors (FcRs).[1] Upon engagement by antibody-opsonized targets, FcRs cluster and their immunoreceptor tyrosine-based activation motifs (ITAMs) are phosphorylated by Src family kinases. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation.[2][3] Activated Syk initiates a complex signaling cascade involving numerous downstream effector molecules, ultimately driving essential immune cell functions such as phagocytosis, degranulation, and cytokine production.[4][5][6] Dysregulation of Syk-mediated signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[7]
Syk-IN-7 is a potent and specific inhibitor of Syk kinase.[8] By competing with ATP for binding to the kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of Syk, thereby attenuating downstream signaling cascades. This technical guide provides an in-depth overview of the role of this compound in Fc receptor signaling, including its mechanism of action, its effects on downstream pathways, and detailed experimental protocols for its use in research and drug development.
Data Presentation: Quantitative Analysis of Syk Inhibition
While specific quantitative data for this compound's direct impact on Fc receptor-mediated cellular responses is not extensively published, the inhibitory activity of similar Syk inhibitors provides a strong framework for understanding its potential efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The IC50 value for a given Syk inhibitor can be determined using in vitro kinase assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| BI 1002494 | Syk | Kinase Inhibition Assay | 1 | [8] |
| This compound | Syk | Kinase Inhibition Assay | To be determined experimentally |
The effect of Syk inhibition on cellular functions downstream of Fc receptor activation can be quantified using various assays. The following table provides examples of expected outcomes based on studies with other Syk inhibitors.
| Cellular Response | Assay Type | Expected Effect of Syk Inhibition | Quantitative Measurement |
| Phagocytosis | Fluorescent particle uptake | Inhibition | Decrease in percentage of phagocytic cells and mean fluorescence intensity |
| Cytokine Release (e.g., TNF-α, IL-6) | ELISA, Cytometric Bead Array | Inhibition | Decrease in cytokine concentration (pg/mL or ng/mL) |
| Downstream Signaling (e.g., p-ERK, p-Akt) | Western Blot, Flow Cytometry | Inhibition | Decrease in protein phosphorylation levels |
| NF-κB Activation | Reporter Assay | Inhibition | Decrease in luciferase activity or reporter gene expression |
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound for Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO).
-
Add 10 µL of recombinant Syk kinase diluted in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and Syk substrate (final concentrations will need to be optimized, typically near the Km for ATP).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of Syk activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of FcγR-Mediated Phagocytosis
This protocol assesses the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
IgG-opsonized fluorescent particles (e.g., latex beads or zymosan)
-
Cell culture medium
-
Trypan blue
-
Flow cytometer
Procedure:
-
Culture RAW 264.7 cells in complete medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add IgG-opsonized fluorescent particles to the cells at a particle-to-cell ratio of 10:1.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-internalized particles.
-
Quench the fluorescence of any remaining surface-bound particles by adding trypan blue.
-
Harvest the cells and analyze by flow cytometry to determine the percentage of cells that have phagocytosed particles and the mean fluorescence intensity.
-
Plot the phagocytic activity against the concentration of this compound to determine the inhibitory effect.
Western Blot Analysis of Downstream Signaling
This protocol is used to measure the effect of this compound on the phosphorylation of downstream signaling molecules.
Materials:
-
Cell line expressing Fc receptors (e.g., macrophages, mast cells)
-
This compound
-
Fc receptor cross-linking antibody (e.g., anti-IgG)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of Syk, PLCγ, Vav, SLP-76, ERK, and Akt.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a cross-linking antibody for various times (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Mandatory Visualizations
Caption: Fc Receptor Signaling Cascade and the Point of Inhibition by this compound.
Caption: Workflow for Determining the IC50 of this compound.
Caption: Workflow for Cellular Phagocytosis Assay.
References
- 1. spleen associated tyrosine kinase | Syk family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. The tyrosine kinase Syk promotes phagocytosis of Francisella through the activation of Erk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Anti-inflammatory effect of Syk inhibitor in LPS stimulated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Preliminary Studies of Syk-IN-7 in Neuroinflammation: A Technical Guide
Disclaimer: Publicly available information on the specific Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-7, is limited. Therefore, this document provides a comprehensive overview of the role of Syk in neuroinflammation and presents representative data and experimental protocols for other well-characterized Syk inhibitors, namely BAY61-3606 and Fostamatinib (R788) , to serve as a technical guide for researchers in this field.
Introduction: The Role of Spleen Tyrosine Kinase (Syk) in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating the neuroinflammatory response.[1][2] Upon activation by diverse stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), microglia undergo a phenotypic transformation. This transformation is characterized by the release of a plethora of inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS). While this response is initially protective, chronic microglial activation can lead to neuronal damage and exacerbate disease progression.
Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, has emerged as a crucial intracellular signaling molecule in microglia.[1][3] It acts as a central hub, integrating signals from various cell surface receptors, including Toll-like receptors (TLRs), Fc receptors, and triggering receptors expressed on myeloid cells 2 (TREM2).[4] Activation of these receptors leads to the recruitment and phosphorylation of Syk, which in turn initiates a downstream signaling cascade involving pathways such as NF-κB and MAPKs.[1] This cascade ultimately culminates in the production of pro-inflammatory cytokines and other mediators that contribute to the neuroinflammatory milieu.[1][3] Given its pivotal role, Syk represents a promising therapeutic target for mitigating the detrimental effects of chronic neuroinflammation.
This compound, also identified as compound 17, is an inhibitor of Syk. While specific data on its application in neuroinflammation is not widely available, the broader class of Syk inhibitors has shown considerable promise in preclinical models of neuroinflammatory and neurodegenerative diseases.[3] This guide will leverage the existing knowledge on well-studied Syk inhibitors to provide a framework for the preliminary investigation of novel compounds like this compound.
Data Presentation: Efficacy of Representative Syk Inhibitors
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of the representative Syk inhibitors, BAY61-3606 and Fostamatinib (R788), in models of neuroinflammation.
Table 1: In Vitro Efficacy of BAY61-3606 on LPS-Stimulated Microglia
| Parameter | Cell Line | Stimulus | BAY61-3606 Concentration | Result | Reference |
| Syk Expression | BV2 | LPS (100 ng/mL) | 10 nM | Dose-dependent decrease | [5] |
| 100 nM | Dose-dependent decrease | [5] | |||
| Iba-1 Expression | BV2 | LPS (100 ng/mL) | 10 nM | Dose-dependent decrease | [5] |
| 100 nM | Dose-dependent decrease | [5] | |||
| TNF-α Expression | BV2 | LPS (100 ng/mL) | 10 nM | Dose-dependent decrease | [5] |
| 100 nM | Dose-dependent decrease | [5] | |||
| IL-1β Expression | BV2 | LPS (100 ng/mL) | 10 nM | Dose-dependent decrease | [5] |
| 100 nM | Dose-dependent decrease | [5] | |||
| TNF-α mRNA | BV2 | LPS (100 ng/mL) | 100 nM | Significant reduction | [5] |
| IL-1β mRNA | BV2 | LPS (100 ng/mL) | 100 nM | Significant reduction | [5] |
| IL-6 mRNA | BV2 | LPS (100 ng/mL) | 100 nM | Significant reduction | [5] |
| iNOS mRNA | BV2 | LPS (100 ng/mL) | 100 nM | Significant reduction | [5] |
| COX-2 mRNA | BV2 | LPS (100 ng/mL) | 100 nM | Significant reduction | [5] |
| Nitrite Conc. | BV2 | LPS (100 ng/mL) | 100 nM | Significant reduction | [5] |
Table 2: In Vitro Efficacy of Fostamatinib (R788) on LPS-Stimulated Peritoneal Macrophages
| Parameter | Cell Type | Stimulus | R788 Concentration | Result | Reference |
| TNF-α Secretion | Peritoneal Macrophages | LPS (1 μg/mL) | 0.25 µM | Dose-dependent decrease | [6] |
| 0.5 µM | Dose-dependent decrease | [6] | |||
| 1 µM | Dose-dependent decrease | [6] | |||
| IL-6 Secretion | Peritoneal Macrophages | LPS (1 μg/mL) | 0.25 µM | Dose-dependent decrease | [6] |
| 0.5 µM | Dose-dependent decrease | [6] | |||
| 1 µM | Dose-dependent decrease | [6] | |||
| IL-1β Secretion | Peritoneal Macrophages | LPS (1 μg/mL) | 0.25 µM | Dose-dependent decrease | [6] |
| 0.5 µM | Dose-dependent decrease | [6] | |||
| 1 µM | Dose-dependent decrease | [6] | |||
| CCL2 Secretion | Peritoneal Macrophages | LPS (1 μg/mL) | 0.25 µM | Dose-dependent decrease | [6] |
| 0.5 µM | Dose-dependent decrease | [6] | |||
| 1 µM | Dose-dependent decrease | [6] | |||
| CCL3 Secretion | Peritoneal Macrophages | LPS (1 μg/mL) | 0.25 µM | Dose-dependent decrease | [6] |
| 0.5 µM | Dose-dependent decrease | [6] | |||
| 1 µM | Dose-dependent decrease | [6] | |||
| CXCL10 Secretion | Peritoneal Macrophages | LPS (1 μg/mL) | 0.25 µM | Dose-dependent decrease | [6] |
| 0.5 µM | Dose-dependent decrease | [6] | |||
| 1 µM | Dose-dependent decrease | [6] |
Table 3: In Vivo Efficacy of BAY61-3606 in a Mouse Model of Neuroinflammation
| Model | Treatment | Parameter | Result | Reference |
| LPS-induced Neuroinflammation | BAY61-3606 (i.p.) | Iba-1 positive area in cortex | Significantly decreased | [4] |
| Iba-1 positive area in hippocampus | Significantly decreased | [4] | ||
| TNF-α expression in cortex | Mitigated | [4] | ||
| TNF-α expression in hippocampus | Mitigated | [4] | ||
| Neuronal cell death | Reduced | [3] | ||
| Cognitive dysfunction (Y-maze) | Protected against | [3] | ||
| Cognitive dysfunction (Passive avoidance) | Protected against | [3] | ||
| Traumatic Brain Injury (TBI) | BAY61-3606 (3 mg/kg, i.p.) | CD86, TNF-α, IL-6, iNOS, IL-1β mRNA | Significantly suppressed | [1] |
| CD206, Arg1, IL-10 mRNA | Promoted | [1] | ||
| Neurological deficits | Improved | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Syk inhibitors in the context of neuroinflammation.
In Vitro Microglia Activation Assay
Objective: To assess the effect of a Syk inhibitor on the production of pro-inflammatory mediators by LPS-stimulated microglial cells.
Materials:
-
BV2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Syk inhibitor (e.g., this compound, BAY61-3606, Fostamatinib)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for nitrite determination
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Reagents for Western blotting (e.g., lysis buffer, primary and secondary antibodies for Syk, p-Syk, Iba-1, β-actin)
Procedure:
-
Cell Culture: Culture BV2 cells or primary microglia in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the Syk inhibitor (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for qPCR, 24 hours for ELISA and Western blot).
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine and nitrite analysis.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction or protein analysis.
-
-
Endpoint Analysis:
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
-
Griess Assay: Determine the nitrite concentration in the supernatant as an indicator of nitric oxide production.
-
qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the relative mRNA expression levels of target genes (e.g., Tnf, Il6, Il1b, Nos2). Normalize to a housekeeping gene (e.g., Actb).
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect the levels of target proteins.
-
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the in vivo efficacy of a Syk inhibitor in a mouse model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
Syk inhibitor (e.g., this compound, BAY61-3606)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Equipment for behavioral testing (e.g., Y-maze, passive avoidance chamber)
-
Reagents and equipment for immunohistochemistry, Western blot, and qPCR.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, Syk Inhibitor + LPS).
-
Drug Administration: Administer the Syk inhibitor (e.g., via intraperitoneal injection) at the desired dose and time point relative to LPS administration (e.g., 1 hour before).
-
LPS Injection: Induce neuroinflammation by administering a single intraperitoneal injection of LPS (e.g., 0.5-5 mg/kg).
-
Behavioral Testing (optional): At a specified time point after LPS injection (e.g., 24-72 hours), perform behavioral tests to assess cognitive function (e.g., Y-maze for spatial memory, passive avoidance for fear memory).
-
Tissue Collection: At the end of the experiment, anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde for histological analysis, or with PBS alone for biochemical analysis.
-
Endpoint Analysis:
-
Immunohistochemistry: Process the brain tissue for sectioning and perform immunohistochemical staining for markers of microglial activation (e.g., Iba-1), and neuronal damage.
-
Western Blot and qPCR: Homogenize brain tissue (e.g., hippocampus, cortex) to extract protein and RNA for analysis of inflammatory markers as described in the in vitro protocol.
-
Visualization of Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in Microglia```dot
Caption: A typical experimental workflow for screening Syk inhibitors in vitro.
References
- 1. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY61‑3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Spleen Tyrosine Kinase (Syk) Inhibition on Macrophage Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a critical signaling mediator in a multitude of immune cells, including macrophages.[1] Within these cells, Syk plays a pivotal role in transducing signals from various receptors, such as Toll-like receptors (TLRs) and Fc receptors (FcRs), which are essential for initiating inflammatory responses.[1][2] Activation of Syk in macrophages triggers downstream signaling cascades, prominently featuring the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3] Consequently, Syk has emerged as a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[1]
This technical guide provides an in-depth analysis of the effects of Syk inhibition on cytokine production in macrophages. While specific data for a compound designated "Syk-IN-7" is not available in the current body of scientific literature, this document synthesizes the existing quantitative data from studies utilizing other well-characterized Syk inhibitors to provide a comprehensive overview of the expected pharmacological effects.
Data Presentation: Quantitative Effects of Syk Inhibitors on Cytokine Production
The inhibition of Syk has been demonstrated to significantly reduce the production of key pro-inflammatory cytokines in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). The following tables summarize the quantitative data from various studies.
Table 1: Effect of Syk Inhibitors on TNF-α and IL-6 Production in Macrophages
| Inhibitor | Cell Type | Stimulant | Cytokine | Concentration | Effect | Reference |
| Generic Syk Inhibitor | RAW264.7 Macrophages | LPS (100 ng/mL) | TNF-α | Low concentrations | Inhibition (P<0.01) | [4][5] |
| Generic Syk Inhibitor | RAW264.7 Macrophages | LPS (100 ng/mL) | IL-6 | Low concentrations | Inhibition (P<0.01) | [4][5] |
| BAY 61-3606 | BV2 Microglial Cells | LPS (100 ng/mL) | TNF-α (protein) | 10 nM, 100 nM | Mitigated LPS-induced increase | [6] |
| BAY 61-3606 | BV2 Microglial Cells | LPS (100 ng/mL) | TNF-α (mRNA) | 100 nM | Significant decrease | [6] |
| BAY 61-3606 | BV2 Microglial Cells | LPS (100 ng/mL) | IL-6 (mRNA) | 100 nM | Significant decrease | [6] |
Table 2: Effect of Syk Inhibition on IL-1β Production in Macrophages
| Inhibition Method | Cell Type | Stimulant | Cytokine | Observation | Reference |
| BAY 61-3606 | BV2 Microglial Cells | LPS (100 ng/mL) | IL-1β (protein) | Mitigated LPS-induced increase | [6] |
| BAY 61-3606 | BV2 Microglial Cells | LPS (100 ng/mL) | IL-1β (mRNA) | Significant decrease | [6] |
| Entospletinib | Mouse Joints (in vivo) | Autoimmune Arthritis | IL-1β | Significantly lowered levels | [7] |
Table 3: Effect of Genetic Deletion of Syk on IL-6 Production
| Cell Type | Stimulant | Cytokine | Observation | Reference |
| Syk-deleted Bone Marrow-Derived Macrophages (BMMFs) | Plate-coated anti-collagen antibody | IL-6 | Significantly lower production compared to wild-type | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental procedures discussed in this guide.
Caption: TLR4-Syk-NF-κB Signaling Pathway in Macrophages.
Caption: Experimental Workflow for Assessing this compound Effects.
Caption: Dual Role of Syk Inhibition on Macrophage Cytokine Production.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in the literature.
1. Macrophage Culture and Stimulation
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis in the supernatant).
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: A quantitative immunoassay to measure the concentration of cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
3. Western Blot for Analysis of Syk Signaling Pathway
-
Principle: To detect the levels of total and phosphorylated proteins in the Syk signaling pathway.
-
Protocol:
-
After cell treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Syk, total Syk, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Conclusion
The inhibition of Spleen Tyrosine Kinase presents a potent strategy for modulating macrophage-mediated inflammation. The available data from studies on various Syk inhibitors consistently demonstrate a reduction in the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, upon acute inhibition. This effect is primarily mediated through the suppression of the TLR4-Syk-NF-κB signaling axis. However, it is noteworthy that the temporal context of Syk inhibition may lead to different outcomes, with prolonged pre-treatment and rest potentially "training" macrophages for a more robust subsequent inflammatory response.[8] For drug development professionals, this dual functionality underscores the importance of carefully considering dosing regimens and therapeutic windows. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further investigations into the nuanced role of Syk in macrophage biology and to explore the therapeutic potential of specific inhibitors like this compound. Future studies are warranted to elucidate the precise quantitative effects and mechanisms of action of this compound in various macrophage populations.
References
- 1. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]
- 4. [Anti-inflammatory effect of Syk inhibitor in LPS stimulated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 8. Small-molecule screening identifies Syk kinase inhibition and rutaecarpine as modulators of macrophage training and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Basic research applications of the Syk inhibitor Syk-IN-7
Notice: Information regarding the specific spleen tyrosine kinase (Syk) inhibitor, Syk-IN-7, is not extensively available in the public domain. This guide provides a comprehensive overview of the methodologies and principles for characterizing a novel Syk inhibitor, using established techniques for similar compounds as a framework. The quantitative data and specific experimental protocols for this compound are not available in published literature.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages.[1][2] It is a crucial mediator of immunoreceptor signaling, particularly downstream of receptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1][3] Upon receptor engagement, ITAMs are phosphorylated, creating docking sites for the tandem SH2 domains of Syk. This recruitment leads to Syk activation and the subsequent phosphorylation of downstream substrates, initiating signaling cascades that control cellular processes like proliferation, differentiation, phagocytosis, and cytokine release.[1][4]
Given its central role in immune cell activation, Syk has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[5][] The development of small molecule inhibitors targeting the ATP-binding site of Syk is an active area of research.[7]
Characterization of a Novel Syk Inhibitor
The evaluation of a novel Syk inhibitor like this compound involves a multi-faceted approach, encompassing biochemical assays to determine its direct inhibitory activity and selectivity, and cell-based assays to assess its efficacy in a biological context.
Biochemical Assays for Kinase Activity
Biochemical assays are fundamental for determining the intrinsic potency of an inhibitor against the purified Syk enzyme. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay: This assay format is widely used for high-throughput screening.[8][9] It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by an anti-phosphotyrosine antibody labeled with the donor and streptavidin labeled with the acceptor.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.
Table 1: Hypothetical Quantitative Data for this compound (Example Only)
| Parameter | Value | Assay Type |
| IC50 (Syk) | Data not available | HTRF® Kinase Assay |
| Ki (Syk) | Data not available | Enzyme Kinetics |
| Selectivity Profile | Data not available | Kinase Panel Screen |
Experimental Protocols
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).[9]
-
Dilute recombinant human Syk enzyme and biotinylated substrate peptide (e.g., poly-GT-biotin) to desired concentrations in the kinase buffer.[8]
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer. The concentration should be at or near the Km for ATP for determining ATP-competitive inhibition.[8]
-
Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the Syk enzyme and substrate peptide mixture.
-
Incubate briefly at room temperature.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.[10]
-
-
Detection:
-
Stop the kinase reaction and initiate detection by adding the mixture of detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.[8]
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).[8]
-
Plot the HTRF® ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assays for Syk Inhibition
Cell-based assays are crucial for understanding the inhibitor's activity in a physiological context, including its cell permeability and its effect on downstream signaling pathways.
B-Cell Receptor (BCR) Signaling Assay
This assay measures the ability of the inhibitor to block signaling cascades initiated by the activation of the B-cell receptor.
-
Cell Culture:
-
Culture a B-cell lymphoma cell line (e.g., Ramos cells) in appropriate media.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with a serial dilution of the Syk inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an anti-IgM antibody to cross-link the BCR and induce signaling.
-
-
Lysis and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of Syk (p-Syk), PLCγ2 (p-PLCγ2), and ERK (p-ERK) to assess the activation state of the signaling pathway.
-
Use antibodies against total Syk, PLCγ2, and ERK as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
-
Signaling Pathways and Visualization
Understanding the signaling pathways in which Syk is involved is critical for interpreting the effects of an inhibitor.
Canonical Syk Signaling Pathway Downstream of the BCR
Upon BCR activation by an antigen, the Src family kinase Lyn phosphorylates the ITAMs of the BCR co-receptors CD79a and CD79b. This creates a docking site for Syk, which is then activated and phosphorylates downstream targets such as SLP-65 and PLCγ2, leading to calcium mobilization and activation of transcription factors like NF-κB.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the Spleen tyrosine kinase (SYK) isoforms in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Initial Screening of Syk-IN-7 in Diverse Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen tyrosine kinase (Syk) has emerged as a compelling therapeutic target in oncology due to its multifaceted role in both hematological and solid tumors. This technical guide provides a comprehensive overview of the initial in vitro screening of Syk-IN-7, a potent and selective Syk inhibitor. While this compound is a designated inhibitor of Syk, for the purposes of this illustrative guide, we will utilize publicly available data from well-characterized Syk inhibitors such as Fostamatinib (the prodrug of R406), Entospletinib (GS-9973), and BAY 61-3606 as surrogates to demonstrate the screening process and data interpretation. This guide details the experimental protocols for assessing cytotoxicity across a panel of cancer cell lines, presents the data in a clear, comparative format, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Syk as a Cancer Target
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins.[1] Its involvement in cellular processes such as proliferation, differentiation, and survival has implicated it in the pathogenesis of numerous diseases, including cancer.[2][3]
In hematological malignancies like B-cell lymphomas and leukemias, Syk is a key component of the BCR signaling pathway, which is often constitutively active and essential for cancer cell survival and proliferation.[4] In solid tumors, the role of Syk is more complex, acting as either a tumor promoter or a tumor suppressor depending on the cellular context.[5][6] For instance, in some breast cancers, Syk expression is lost during progression, suggesting a tumor-suppressive role, whereas in other cancers, such as head and neck squamous cell carcinoma, its expression is associated with tumor growth.[5][7] The dual nature of Syk underscores the importance of targeted screening in diverse cancer cell lines to identify responsive tumor types.
This compound is a novel small molecule inhibitor designed for high selectivity and potency against Syk.[8] The initial screening of such a compound is a critical step in its preclinical development, aiming to establish its spectrum of activity and identify potential indications.
Data Presentation: In Vitro Cytotoxicity of Syk Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative Syk inhibitors across a panel of cancer cell lines. This data is essential for comparing the cytotoxic potency of the inhibitors and identifying cell lines that are sensitive to Syk inhibition.
Table 1: IC50 Values of Fostamatinib (active metabolite R406) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Ramos | Burkitt's Lymphoma | 0.267[1] |
| H1299 | Lung Cancer | 6.3[8] |
| A549 | Lung Cancer | 2.9[8] |
| Huh7 | Liver Cancer | 15.1[8] |
| H1299 | Head and Neck Cancer | 5-10[5] |
| SCC4 | Head and Neck Cancer | 5-10[5] |
| MB231 | Breast Cancer | 5-10[5] |
| Hepatocellular Carcinoma Cells | Liver Cancer | 20-35[5] |
Table 2: IC50 Values of BAY 61-3606 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point |
| RPMI-8226 | Multiple Myeloma | 7.622 | 24h[7] |
| RPMI-8226 | Multiple Myeloma | 2.385 | 48h[7] |
| RPMI-8226 | Multiple Myeloma | 1.422 | 72h[7] |
| NCI-H929 | Multiple Myeloma | - | - |
| MV-4-11 | Acute Myeloid Leukemia | 9.069 | 24h[7] |
| MV-4-11 | Acute Myeloid Leukemia | 2.420 | 48h[7] |
| MV-4-11 | Acute Myeloid Leukemia | 2.772 | 72h[7] |
| MUTZ-1 | - | 20.363 | 24h[7] |
| MUTZ-1 | - | 2.9 | 48h[7] |
| MUTZ-1 | - | 1.824 | 72h[7] |
Table 3: IC50 Values of Other Selective Syk Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 |
| Entospletinib (GS-9973) | In vitro kinase assay | - | 7.7 nM[3] |
| PRT062607 (P505-15) | In vitro kinase assay | - | 1-2 nM[9] |
Experimental Protocols
Cell Culture
Cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (or a surrogate inhibitor). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the compound concentration versus cell viability.[10]
Mandatory Visualizations
Syk Signaling Pathway in Cancer
The following diagram illustrates the central role of Syk in downstream signaling pathways that promote cell proliferation and survival in cancer.
Experimental Workflow for this compound Screening
This diagram outlines the step-by-step workflow for the initial in vitro screening of this compound.
Conclusion
The initial screening of a novel kinase inhibitor like this compound is a foundational step in the drug discovery pipeline. The data gathered from these in vitro studies, as exemplified by the surrogate Syk inhibitors in this guide, provides critical insights into the compound's potency and spectrum of activity. The identification of sensitive cancer cell lines through systematic screening allows for the formulation of hypotheses regarding predictive biomarkers and potential clinical indications. The detailed protocols and workflows presented herein offer a robust framework for conducting these initial evaluations, ensuring data quality and reproducibility. Further investigation into the mechanism of action and in vivo efficacy in relevant tumor models is warranted for promising candidates identified through this screening process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 5. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug: Entospletinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Methodological & Application
Application Notes and Protocols for Syk-IN-7 in Cellular Assays for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Syk-IN-7, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), in various cellular assays relevant to immunology research. The following sections detail the mechanism of Syk signaling, protocols for assessing the impact of this compound on mast cell and B-cell function, and representative data on the potency of Syk inhibition.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors in hematopoietic cells.[1][2] It is critically involved in B-cell receptor (BCR) signaling and Fc receptor (FcR) signaling in mast cells, neutrophils, and macrophages.[1][2] Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. This activation initiates a cascade of downstream signaling events, leading to cellular responses such as proliferation, differentiation, degranulation, and cytokine production.[1][2] Given its central role in immune cell activation, Syk has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.
Mechanism of Action of Syk Inhibitors
Syk inhibitors, including this compound, typically function by competing with ATP for binding to the kinase domain of the Syk protein. This competitive inhibition prevents the autophosphorylation and activation of Syk, thereby blocking the downstream signaling pathways that mediate immune cell responses.
Data Presentation: Potency of a Representative Syk Inhibitor
While specific IC50 values for this compound are not broadly published, the following table provides representative data from a potent and selective Syk inhibitor, LAS189386, to illustrate the expected potency in various cellular assays.[1] Researchers should determine the specific IC50 of this compound in their experimental systems.
| Assay Type | Cell Type/System | Parameter Measured | IC50 (nM) |
| Enzymatic Assay | Recombinant Human Syk | Syk Kinase Activity | 7.2 |
| Cellular Phosphorylation Assay | Human Mast Cell Line (LAD2) | Syk Phosphorylation | 41 |
| Mast Cell Degranulation | Human Mast Cell Line (LAD2) | β-Hexosaminidase Release | 56 |
| B-Cell Activation | Human B-Cells | B-Cell Activation Marker | 22 |
Experimental Protocols
Herein, we provide detailed protocols for key cellular assays to evaluate the efficacy of this compound in immunology research.
Protocol 1: Mast Cell Degranulation Assay
This assay measures the ability of this compound to inhibit the release of granular contents, such as β-hexosaminidase, from activated mast cells.
Materials:
-
RBL-2H3 rat basophilic leukemia cell line (or other suitable mast cell line)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's Buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop Solution (e.g., 0.1 M Carbonate Buffer, pH 10.5)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Sensitize the cells with anti-DNP IgE (e.g., 100 ng/mL) and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
The following day, gently wash the cells twice with Tyrode's Buffer to remove unbound IgE.
-
Prepare serial dilutions of this compound in Tyrode's Buffer.
-
Add the desired concentrations of this compound to the wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Antigen Stimulation:
-
Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) to each well.
-
For control wells (spontaneous release), add buffer only. For total release, lyse the cells in a separate set of wells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate the plate for 30 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of degranulation for each condition using the following formula: % Degranulation = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: B-Cell Activation Assay
This protocol assesses the effect of this compound on the activation of B-cells, which can be measured by the upregulation of activation markers such as CD69 or CD86, or by proliferation.
Materials:
-
Primary human or mouse B-cells, or a suitable B-cell line (e.g., Ramos)
-
Anti-IgM antibody (for BCR stimulation)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
Fluorescently labeled antibodies against B-cell activation markers (e.g., anti-CD69, anti-CD86)
-
Flow cytometer
-
96-well culture plates
Procedure:
-
Cell Preparation and Inhibitor Treatment:
-
Isolate B-cells using standard methods (e.g., magnetic bead separation).
-
Resuspend the cells in culture medium and seed them in a 96-well plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C. Include a vehicle control.
-
-
B-Cell Stimulation:
-
Stimulate the B-cells by adding anti-IgM antibody (e.g., 10 µg/mL) to the wells.
-
Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD19 (to gate on B-cells) and activation markers (e.g., CD69, CD86).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of activated B-cells (e.g., CD19+/CD69+) in each condition.
-
Calculate the percentage of inhibition of activation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 3: Syk Phosphorylation Assay (Western Blot)
This assay directly measures the inhibitory effect of this compound on the phosphorylation of Syk at its activating tyrosine residues.
Materials:
-
Immune cells of interest (e.g., mast cells, B-cells)
-
Stimulating agent (e.g., anti-IgE for mast cells, anti-IgM for B-cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526), anti-total-Syk
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Stimulation:
-
Culture the cells and treat them with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes).
-
Immediately place the cells on ice and wash with cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Syk antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Syk and total Syk.
-
Normalize the phospho-Syk signal to the total Syk signal for each sample.
-
Calculate the percentage of inhibition of Syk phosphorylation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Syk Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Cellular Assays.
References
Application Notes and Protocols: Detection of p-Syk (Tyr525/526) via Western Blot Following Syk-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways of various immune cells.[1] Its involvement in cellular responses such as proliferation, differentiation, and phagocytosis makes it a significant target in the study and treatment of autoimmune diseases, inflammatory conditions, and hematological malignancies. The activation of Syk is critically dependent on its phosphorylation at key tyrosine residues, notably Tyr525 and Tyr526 in the activation loop.[2][3] Pharmacological inhibition of Syk is a promising therapeutic strategy, and small molecule inhibitors like Syk-IN-7 are valuable tools for investigating Syk-dependent signaling.
This document provides a detailed protocol for the detection and quantification of phosphorylated Syk at Tyr525/526 (p-Syk) in cell lysates treated with the Syk inhibitor, this compound, using Western blotting.
Syk Signaling Pathway and Inhibition
Syk is a key mediator in signaling cascades initiated by immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors. Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) via its tandem SH2 domains. This interaction leads to a conformational change and subsequent autophosphorylation of Syk at multiple tyrosine residues, including Tyr525 and Tyr526, resulting in its full catalytic activation.[2][3] Activated Syk then phosphorylates downstream substrates, propagating the signaling cascade that ultimately leads to various cellular responses.
Syk inhibitors, such as this compound, typically function by competing with ATP for binding to the catalytic site of the Syk kinase domain. This competitive inhibition prevents the autophosphorylation and subsequent activation of Syk, thereby blocking downstream signaling events.
Experimental Workflow
The general workflow for assessing the inhibitory effect of this compound on Syk phosphorylation involves cell culture, treatment with the inhibitor, cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.
Detailed Experimental Protocol
This protocol is designed for cultured cells, such as the human B-lymphoma cell line Ramos, which expresses endogenous levels of Syk.
Materials and Reagents:
-
Cell Line: Ramos (human Burkitt's lymphoma)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Stimulant: Anti-human IgM antibody
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-Syk (Tyr525/526) monoclonal antibody (e.g., Cell Signaling Technology #2710)
-
Rabbit anti-Syk monoclonal antibody (e.g., Cell Signaling Technology #13198)
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at an appropriate density in a multi-well plate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes to induce Syk phosphorylation. A non-stimulated control should also be included.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Syk (Tyr525/526) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Syk and a loading control like β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The p-Syk signal should be normalized to the total Syk signal, which is then normalized to the loading control.
-
Data Presentation
The following table presents representative quantitative data on the inhibition of Syk phosphorylation by a Syk inhibitor. While specific data for this compound is not publicly available in this format, the data for a similar potent Syk inhibitor, R406, is presented to illustrate the expected outcome.
| Treatment | Concentration (µM) | Normalized p-Syk/Total Syk Ratio | % Inhibition of p-Syk |
| Vehicle (DMSO) | - | 1.00 | 0% |
| Syk Inhibitor | 0.1 | 0.65 | 35% |
| Syk Inhibitor | 1.0 | 0.20 | 80% |
| Syk Inhibitor | 10.0 | 0.05 | 95% |
Note: The data presented is illustrative and based on the expected dose-dependent inhibition of p-Syk by a potent Syk inhibitor.
Troubleshooting
-
No or weak p-Syk signal: Ensure efficient stimulation, use fresh phosphatase inhibitors in the lysis buffer, and check the primary antibody concentration and incubation time.
-
High background: Optimize blocking conditions (time and blocking agent), increase the number and duration of washes, and use the recommended antibody dilutions.
-
Multiple non-specific bands: Ensure the specificity of the primary antibody and optimize the antibody concentration.
By following this detailed protocol, researchers can effectively evaluate the potency and cellular activity of this compound and other Syk inhibitors, providing valuable insights for drug development and the study of Syk-mediated signaling pathways.
References
Application Notes and Protocols: In Vitro Kinase Assay for Measuring Syk-IN-7 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2][3][4] It is a key mediator in the downstream signaling of receptors such as the B-cell receptor (BCR) and Fc receptors, making it a significant therapeutic target for autoimmune diseases, inflammatory disorders, and certain types of cancer.[3][5][6][7] Syk-IN-7 is a compound identified as an inhibitor of Syk kinase. This document provides a detailed guide for an in vitro kinase assay to determine the potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50).
The described protocol utilizes the ADP-Glo™ Kinase Assay, a commercially available, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. This method is highly sensitive, amenable to high-throughput screening, and offers a robust platform for characterizing kinase inhibitors.
Syk Signaling Pathway Overview
Syk is a central node in immunoreceptor signaling. Upon ligand binding to a receptor, associated Src-family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the receptor's cytoplasmic domain. Syk, via its tandem SH2 domains, is recruited to these phosphorylated ITAMs, leading to its activation. Activated Syk then phosphorylates downstream substrates, initiating a cascade of signaling events that culminate in various cellular responses, including proliferation, differentiation, and inflammatory mediator release.
Figure 1. Simplified Syk signaling pathway.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Syk Kinase | Promega | V3801 |
| Poly(Glu, Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 |
| ATP, 10mM | Promega | V9101 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| This compound | TargetMol | T13045 |
| Kinase Buffer (5X) | Promega | V3801 |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white, flat-bottom plates | Corning | 3570 |
| Multichannel pipette and tips | --- | --- |
| Plate reader with luminescence detection | --- | --- |
Experimental Protocols
This protocol is designed for a 384-well plate format to determine the IC50 value of this compound.
Reagent Preparation
-
1X Kinase Buffer: Prepare 1X Kinase Buffer by diluting the 5X stock with sterile, nuclease-free water. The 1X buffer composition is typically 40mM Tris, pH 7.5, 20mM MgCl2, and 0.1mg/ml BSA.
-
Syk Kinase Working Solution: Thaw the recombinant Syk kinase on ice. Dilute the enzyme in 1X Kinase Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find the concentration that yields approximately 10-30% of the maximum signal in the assay window.
-
Substrate/ATP Mix: Prepare a 2X working solution of the Poly(Glu, Tyr) substrate and ATP in 1X Kinase Buffer. The final concentration in the reaction should be at the Km value for ATP for competitive inhibitors, or a saturating concentration for non-competitive inhibitors. A common starting point is 10 µM ATP and 0.2 mg/mL substrate.
-
This compound Serial Dilution: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform a serial dilution of the inhibitor in 1X Kinase Buffer containing a final DMSO concentration of 1%. It is recommended to perform an 11-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a no-inhibitor control (1% DMSO in 1X Kinase Buffer).
Kinase Reaction
-
Add 2.5 µL of the serially diluted this compound or no-inhibitor control to the wells of a 384-well plate.
-
Add 2.5 µL of the Syk kinase working solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well.
-
Mix the plate gently and incubate for 60 minutes at 30°C.
ADP-Glo™ Detection
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
Experimental Workflow
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 4. Syk Inhibits the Activity of Protein Kinase A by Phosphorylating Tyrosine 330 of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulated Syk inhibits differentiation and induces growth factor–independent proliferation of pre–B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Syk | TargetMol [targetmol.com]
Recommended dosage and administration of Syk-IN-7 for in vivo mouse studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syk-IN-7 is a potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signaling pathways involved in immune and inflammatory responses. These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse studies. Due to the limited availability of published peer-reviewed data on this compound in animal models, this document combines a recommended starting protocol based on supplier data with a broader overview of established methodologies for other SYK inhibitors. This information is intended to serve as a foundational resource for researchers to design and execute their own in vivo experiments with this compound.
Introduction to this compound and its Target: Spleen Tyrosine Kinase (SYK)
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins. Activation of SYK initiates a cascade of downstream signaling events, including the activation of pathways such as PI3K-AKT, RAS-ERK, and NF-κB, which are pivotal in regulating cellular processes like proliferation, differentiation, and inflammation. Its central role in the immune system has made SYK an attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. This compound is a small molecule inhibitor designed to target the kinase activity of SYK, thereby blocking these downstream signaling pathways.
Syk Signaling Pathway
The following diagram illustrates the central role of SYK in intracellular signaling.
Caption: Syk Signaling Pathway and Point of Inhibition by this compound.
Recommended Dosage and Administration of this compound
Disclaimer: There is a notable absence of peer-reviewed, published literature detailing the use of this compound in in vivo mouse models. The following recommendations are based on information provided by a commercial supplier and should be considered a starting point for dose-finding studies. Researchers are strongly encouraged to perform their own dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosage and administration schedule for their specific mouse model and experimental endpoint.
Quantitative Data Summary
The table below summarizes the available, albeit limited, information for this compound and provides a comparative overview of dosages used for other well-characterized SYK inhibitors in mouse studies.
| Compound | Mouse Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle |
| This compound | Not Specified | Not Specified | 10 mg/kg (example) | Not Specified | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS |
| Fostamatinib (R406) | Collagen-Induced Arthritis | Oral (gavage) | 30 - 100 mg/kg | Once or Twice Daily | 0.5% Methylcellulose |
| BAY 61-3606 | LPS-induced Neuroinflammation | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Once Daily | Saline with 1% DMSO |
| P505-15 (PRT062607) | B-cell Lymphoma Xenograft | Oral (gavage) | 15 - 50 mg/kg | Twice Daily | Not Specified |
| Entospletinib | Autoimmune Arthritis | Oral (gavage) | 25 - 50 mg/kg | Twice Daily | Not Specified |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and administration of an inhibitor like this compound and a general workflow for an in vivo efficacy study.
Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from supplier information for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Stock Solution:
-
Based on the desired final concentration and dosing volume, calculate the required amount of this compound.
-
For a target dose of 10 mg/kg in a 20 g mouse with a dosing volume of 100 µL, the final concentration is 2 mg/mL.
-
To prepare a 40 mg/mL stock solution, dissolve the calculated weight of this compound in an appropriate volume of DMSO. For example, dissolve 2 mg of this compound in 50 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Final Dosing Formulation (Vehicle: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS):
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG300 to the tube. For the example above, add 300 µL of PEG300.
-
Vortex until the solution is clear and homogenous.
-
Add Tween 80 to the mixture. For the example, add 50 µL of Tween 80.
-
Vortex again until the solution is clear.
-
Finally, add the sterile Saline or PBS to reach the final volume. For the example, add 600 µL of Saline/PBS.
-
Vortex thoroughly to ensure a uniform suspension.
-
The final formulation should be prepared fresh daily before administration.
-
General Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: Workflow for an in vivo efficacy study of this compound.
Considerations for Experimental Design
-
Dose-Ranging Studies: It is crucial to perform a dose-ranging study to identify a dose that is both efficacious and well-tolerated.
-
Pharmacokinetics: If resources permit, conducting pharmacokinetic studies to determine the half-life, bioavailability, and optimal dosing interval of this compound is highly recommended.
-
Vehicle Control: Always include a vehicle control group to account for any effects of the formulation itself.
-
Positive Control: Including a positive control group treated with a well-characterized SYK inhibitor (e.g., Fostamatinib) can help validate the experimental model and provide a benchmark for the efficacy of this compound.
-
Toxicity Monitoring: Closely monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the physicochemical properties of this compound and the experimental model.
Conclusion
This compound holds promise as a research tool for investigating the role of SYK in various pathological conditions. While the lack of extensive in vivo data necessitates a careful and methodical approach, the information provided in these application notes offers a solid foundation for researchers to begin their investigations. By starting with the recommended formulation and dosage as a guide and conducting thorough dose-finding and efficacy studies, researchers can effectively explore the therapeutic potential of this compound in relevant mouse models.
Preparation of Syk-IN-7 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of Syk-IN-7, a potent inhibitor of spleen tyrosine kinase (Syk), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these protocols is crucial for ensuring the stability, and reliable performance of the inhibitor in downstream applications.
Introduction to this compound
This compound is a small molecule inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[1][2] Syk is a key component of the signaling pathways downstream of various receptors, including B-cell receptors (BCRs) and Fc receptors, and is involved in both adaptive and innate immune responses.[3][4][5][6][7] Its involvement in cellular processes such as proliferation, differentiation, and phagocytosis makes it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers.[3][8] Accurate preparation of this compound stock solutions is the first step toward reliable and reproducible experimental results.
Physicochemical and Storage Data
Proper handling and storage are paramount to maintaining the integrity of this compound. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Weight | 533.58 g/mol | [1] |
| Molecular Formula | C₂₆H₃₁N₉O₄ | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Solution | -80°C for up to 1 year in DMSO | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
DMSO can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting.
Calculation for 10 mM Stock Solution
To prepare a 10 mM stock solution, the required mass of this compound for a given volume of DMSO must be calculated. The molecular weight of this compound is 533.58 g/mol .[1]
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 ml of 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 ml = 0.001 L
-
Molecular Weight = 533.58 g/mol
Mass (mg) = 0.010 mol/L * 0.001 L * 533.58 g/mol * 1000 mg/g = 5.34 mg
Therefore, you will need to weigh 5.34 mg of this compound and dissolve it in 1 ml of DMSO to make a 10 mM stock solution.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using a precision balance. It is advisable to weigh slightly more than needed into a microcentrifuge tube and record the exact weight.
-
Add DMSO: Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the Compound: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[9] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[9]
-
Store Properly: Store the aliquots at -80°C for long-term storage.[1]
Application Notes and Best Practices
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prevent compound degradation.[10]
-
Working Dilutions: To prepare working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final dilution to your aqueous buffer or cell culture medium. This minimizes the risk of the compound precipitating out of solution.[10]
-
Final DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]
-
Stability in Aqueous Solutions: Small molecule inhibitors may have limited stability in aqueous solutions. It is recommended to prepare fresh working dilutions from the frozen DMSO stock for each experiment.
Visualizations
Syk Signaling Pathway
The following diagram illustrates a simplified representation of the Syk signaling pathway, highlighting its role in downstream signaling from an activated receptor.
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
References
- 1. This compound | Syk | TargetMol [targetmol.com]
- 2. SYK Enzyme Human Recombinant | P72-Syk Protein | ProSpec [prospecbio.com]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for Syk-IN-7 in Flow Cytometry-Based B-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, Syk is activated and initiates a signaling cascade essential for B-cell activation, proliferation, differentiation, and survival. Given its pivotal role, Syk has emerged as a significant therapeutic target for various autoimmune diseases and B-cell malignancies.
Syk-IN-7 is a potent and selective inhibitor of Syk. These application notes provide a detailed protocol for utilizing this compound in a flow cytometry-based B-cell activation assay to assess its inhibitory effects on primary B-cell populations. The provided methodologies and data will enable researchers to effectively evaluate the immunomodulatory properties of this compound and other potential Syk inhibitors.
Mechanism of Action
This compound, a pyrazinecarboxamide-based compound, functions as an ATP-competitive inhibitor of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation and subsequent activation of Syk. This blockade of Syk activity effectively abrogates the downstream signaling pathways that are crucial for B-cell activation.
Data Presentation
The following table summarizes the key quantitative data for this compound and the expected outcomes of its application in a B-cell activation assay.
| Parameter | Value | Source |
| Inhibitor | This compound (also known as compound 17) | [1] |
| Target | Spleen Tyrosine Kinase (Syk) | [1] |
| Mechanism of Action | ATP-competitive inhibitor | [1] |
| Syk IC50 (biochemical assay) | 0.7 nM (700 pM) | [1] |
| Cell-Based Assay Type | Flow cytometry analysis of B-cell activation markers | N/A |
| Cell Type | Primary B-cells (e.g., human PBMCs or mouse splenocytes) | N/A |
| Stimulus | Anti-IgM or Anti-IgD antibody | N/A |
| Activation Markers | CD69, CD86 | N/A |
| Expected Outcome | Dose-dependent decrease in the expression of CD69 and CD86 on activated B-cells | N/A |
Experimental Protocols
This section provides a detailed protocol for a flow cytometry-based B-cell activation assay to evaluate the efficacy of this compound.
Materials
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).
-
B-cell Isolation Kit: (Optional) For enrichment of B-cells.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol.
-
B-cell Stimulus: F(ab')2 fragment of goat anti-human IgM or anti-mouse IgM antibody.
-
Flow Cytometry Antibodies:
-
Anti-human/mouse CD19 (or B220 for mouse) for B-cell gating.
-
Anti-human/mouse CD69.
-
Anti-human/mouse CD86.
-
Viability dye (e.g., 7-AAD or Propidium Iodide).
-
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
96-well cell culture plates.
-
Flow cytometer.
Experimental Procedure
-
Cell Preparation:
-
Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of mouse splenocytes.
-
(Optional) Enrich for B-cells using a negative selection B-cell isolation kit to increase the purity of the target population.
-
Resuspend cells in complete RPMI-1640 medium and perform a cell count. Adjust the cell concentration to 2 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the dose-response.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO at the same final concentration as the highest inhibitor dose) to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO2 incubator.
-
-
B-cell Activation:
-
Prepare the B-cell stimulus (e.g., anti-IgM antibody) at a pre-determined optimal concentration in complete RPMI-1640 medium.
-
Add 50 µL of the stimulus to the inhibitor-treated wells. Include an unstimulated control well (cells with vehicle only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently conjugated antibodies against CD19 (or B220), CD69, and CD86 at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Gate on the live, single B-cell population (e.g., CD19+ or B220+).
-
Analyze the expression of the activation markers CD69 and CD86 on the B-cell population for each condition (unstimulated, stimulated + vehicle, and stimulated + different concentrations of this compound).
-
The results can be presented as the percentage of activated (CD69+ or CD86+) B-cells or the median fluorescence intensity (MFI) of these markers.
-
Visualizations
B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound
Caption: BCR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for B-Cell Activation Assay
References
Application Notes and Protocols: Utilizing Syk-IN-7 for the Immunoprecipitation of Syk Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Syk-IN-7, a potent and specific inhibitor of Spleen Tyrosine Kinase (Syk), in immunoprecipitation (IP) experiments. This document offers detailed protocols for studying the effects of this compound on Syk-dependent signaling pathways and its utility in elucidating the interactome of Syk in various cellular contexts.
Introduction to Syk and the Role of this compound
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, particularly in hematopoietic cells. Syk is a crucial mediator in diverse biological functions, including adaptive immunity, cellular adhesion, innate immune recognition, and platelet activation. Its activation is tightly regulated and often initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of receptors. Upon activation, Syk phosphorylates a plethora of downstream substrates, initiating signaling cascades that involve key pathways such as the NF-κB, MAPK, and PI3K/Akt pathways.
Given its central role in immune signaling, aberrant Syk activity is implicated in various inflammatory diseases, autoimmune disorders, and hematological malignancies, making it an attractive therapeutic target. This compound is a chemical probe that acts as an inhibitor of Syk. The use of such inhibitors is essential for dissecting the specific roles of Syk in complex signaling networks. Immunoprecipitation of Syk in the presence or absence of this compound allows for the investigation of how its kinase activity influences its interaction with other proteins and its own phosphorylation status.
Quantitative Data Summary
The following table summarizes key quantitative data related to Syk inhibitors. While specific IC50 values for this compound are not detailed in the provided search results, related inhibitors are presented for context. Researchers should determine the optimal concentration of this compound for their specific cell type and experimental conditions.
| Parameter | Value | Cell Line/System | Comments |
| This compound (Compound 17) | Inhibitor of Syk | Not specified | Potent inhibitor of spleen tyrosine kinase. |
| R406 (active metabolite of Fostamatinib) | IC50: 41 nM | Biochemical Assay | A well-characterized Syk inhibitor used in clinical trials. |
| P505-15 | Potent and selective | In vivo (mice) | Used in studies for rheumatoid arthritis and lymphoma. |
| BAY 61-3606 | Effective concentrations vary | Neuroblastoma cell lines | Reduced ERK1/2 and Akt phosphorylation. |
Experimental Protocols
Protocol 1: Inhibition of Syk Activity with this compound in Cultured Cells
This protocol outlines the treatment of cells with this compound prior to cell lysis to inhibit Syk kinase activity.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell line expressing Syk (e.g., THP-1, Ramos, or other hematopoietic cell lines)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
This compound Preparation: Prepare a working solution of this compound in cell culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cellular stress. A dose-response experiment is recommended to determine the optimal inhibitor concentration.
-
Inhibitor Treatment:
-
For suspension cells, add the this compound working solution directly to the culture flask.
-
For adherent cells, aspirate the old medium and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
Cell Stimulation (Optional): If studying stimulus-induced Syk activity, add the appropriate agonist (e.g., anti-IgM for B cells) for the desired time before harvesting.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash the cells once with ice-cold PBS, then scrape the cells into a small volume of ice-cold PBS and transfer to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Proceed to Lysis: The cell pellet is now ready for lysis as described in Protocol 2.
Protocol 2: Immunoprecipitation of Syk Protein
This protocol describes the lysis of cells and the subsequent immunoprecipitation of Syk protein.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Syk antibody (validated for IP)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Microcentrifuge
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Syk antibody to the normalized protein lysate (e.g., 1-5 µg of antibody per 500-1000 µg of protein).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.
-
-
Analysis:
-
Pellet the beads, and the supernatant containing the immunoprecipitated Syk and associated proteins is ready for analysis by Western blotting.
-
Visualizations
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway upon receptor activation.
Experimental Workflow for Syk Immunoprecipitation with this compound
Caption: Workflow for Syk immunoprecipitation following this compound treatment.
Logical Relationship of Syk Activation
Caption: Logical steps in the activation of Syk kinase.
Application Notes and Protocols for Treating Cultured Primary Immune Cells with Spleen Tyrosine Kinase (Syk) Inhibitors
These application notes provide a detailed framework for researchers, scientists, and drug development professionals on the use of Spleen Tyrosine Kinase (Syk) inhibitors, with a focus on the representative compound Syk-IN-7, for treating cultured primary immune cells.
Introduction: The Role of Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells, including B-lymphocytes, mast cells, neutrophils, and macrophages.[1][2][3] Syk plays a pivotal role in signal transduction downstream of various immune cell receptors, such as B-cell receptors (BCR) and Fc receptors (FcR).[4][5][6][7] Upon receptor engagement, Syk is activated and initiates signaling cascades that lead to diverse cellular responses, including proliferation, differentiation, phagocytosis, degranulation, and cytokine production.[2][4][5][8] Given its central role in mediating immune responses, Syk has emerged as a critical therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[4][9][10]
Mechanism of Action of Syk Inhibitors
Syk inhibitors are small molecules designed to block the enzymatic activity of the Syk kinase. The primary mechanism of action involves competitive binding to the ATP-binding site within the kinase domain of Syk.[4] This binding prevents the phosphorylation and subsequent activation of Syk, thereby disrupting the downstream signaling pathways it mediates.[4] By inhibiting Syk, these compounds can effectively dampen overactive immune responses, making them valuable for therapeutic intervention.[4]
Caption: Fc Receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data: Activity of Representative Syk Inhibitors
The potency of Syk inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). These values can vary depending on the cell type and the specific assay used. The table below summarizes the IC50 values for several known Syk inhibitors in different cell lines, providing a reference for the expected range of activity.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| Entospletinib | MV4-11 (AML) | Cell Viability | ~1 µM | [11] |
| Entospletinib | MOLM13 (AML) | Cell Viability | ~1 µM | [11] |
| Entospletinib | NALM-6 (B-ALL) | Proliferation (72h) | ~5 µM | [12] |
| Entospletinib | SEM (pro-B-ALL) | Proliferation (72h) | ~5 µM | [12] |
| R406 (Fostamatinib) | U937 (Monocytic) | Superoxide Production | ~0.1 µM | [13] |
| Sovleplenib | Human Whole Blood | Basophil Activation | 0.239 µM | [8] |
| Syk inhibitor II | Red Blood Cells | Band 3 Phosphorylation | 0.2 - 10 µM (Dose-dependent) | [14] |
Note: The IC50 for this compound in primary immune cells should be determined empirically through dose-response experiments.
Experimental Protocols
Protocol 1: General Treatment of Primary Immune Cells with this compound
This protocol provides a general workflow for the isolation, culture, and treatment of primary immune cells with a Syk inhibitor.
1.1. Materials and Reagents:
-
Primary human or murine immune cells (e.g., peripheral blood mononuclear cells (PBMCs), bone marrow-derived mast cells (BMMCs), or splenic B cells).
-
Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).
-
This compound (or other Syk inhibitor).
-
Dimethyl sulfoxide (DMSO, sterile).
-
Phosphate-buffered saline (PBS).
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter.
1.2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
1.3. Cell Isolation and Culture:
-
Isolate primary immune cells using standard immunological techniques (e.g., density gradient centrifugation for PBMCs, magnetic-activated cell sorting (MACS) for specific cell subsets).
-
Wash the cells with PBS and resuspend in complete culture medium.
-
Determine cell viability and concentration.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well) at the desired density.
1.4. Treatment Protocol:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock in complete culture medium to achieve the desired final concentrations. Note: Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
-
Add the prepared this compound working solutions or a vehicle control (medium with the same final concentration of DMSO) to the cultured cells.
-
Incubate the cells for a predetermined pre-treatment period (e.g., 30 minutes to 2 hours) at 37°C in a 5% CO2 incubator.[15] This allows the inhibitor to penetrate the cells and engage its target before stimulation.
-
Following pre-treatment, proceed with the desired cell stimulation protocol (e.g., antigen, anti-IgE, cytokine) as required for the specific downstream assay.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the released lysosomal enzyme β-hexosaminidase.
2.1. Principle: Upon activation, mast cells release the contents of their granules, including β-hexosaminidase. This enzyme can cleave a chromogenic substrate, and the resulting color change is proportional to the extent of degranulation. Syk inhibition is expected to reduce this release.[13]
2.2. Protocol:
-
Cell Seeding and Sensitization:
-
Washing and Inhibition:
-
Stimulation:
-
Stimulate the cells by adding antigen (e.g., 200 ng/mL DNP-BSA) for 15-30 minutes at 37°C.[15]
-
Include a non-stimulated control (buffer only) and a positive control (antigen without inhibitor).
-
-
Quantification of β-Hexosaminidase Release:
-
Carefully collect the supernatant from each well.
-
To measure total β-hexosaminidase content, lyse the cells in a separate set of control wells with 0.1% Triton X-100.
-
Add an aliquot of the supernatant (or cell lysate) to a new 96-well plate.
-
Add the substrate solution (e.g., 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5).[15]
-
Incubate at 37°C for 1-2 hours.[15]
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0).[15]
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of degranulation for each condition using the formula: % Degranulation = (Absorbance_Sample / Absorbance_TotalLysis) * 100
-
Caption: Experimental workflow for the mast cell degranulation assay.
Protocol 3: Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils following stimulation.[16][17]
3.1. Principle: Basophil activation, often an IgE-mediated process, is dependent on Syk signaling.[17][18] Syk inhibitors are expected to block the surface expression of activation markers.[17] CD63 is a marker for anaphylactic degranulation, while CD203c is a more general activation marker.[16]
3.2. Protocol:
-
Sample Collection and Preparation:
-
Use fresh whole blood collected in heparin or EDTA tubes.
-
-
Inhibitor Pre-treatment:
-
Aliquot whole blood into flow cytometry tubes.
-
Add this compound at various concentrations or a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add the stimulus (e.g., specific allergen, anti-IgE antibody, or fMLP as a non-IgE-mediated control).[17]
-
Include a negative control (unstimulated) and a positive control (stimulus without inhibitor).
-
Incubate for 15-25 minutes at 37°C.
-
-
Staining:
-
Stop the activation by placing the tubes on ice.
-
Add a cocktail of fluorescently-labeled antibodies to identify and assess basophils. A typical panel includes:
-
Incubate for 20-30 minutes in the dark on ice.
-
-
Lysis and Acquisition:
-
Lyse red blood cells using a commercial lysing solution.
-
Wash the cells with wash buffer (e.g., PBS with 2% FBS).
-
Resuspend the cell pellet in buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the basophil population (e.g., CCR3+ or SSC-low/CD203c+).
-
Quantify the percentage of activated basophils (%CD63+ cells) within the basophil gate for each condition.
-
Calculate the IC50 of this compound based on the dose-dependent inhibition of basophil activation.[17]
-
Protocol 4: Cytokine Release Assay
This protocol measures the production and secretion of cytokines from immune cells following treatment and stimulation.
4.1. Principle: Many immune cell activation pathways that lead to cytokine production are dependent on Syk signaling.[4] This assay quantifies the inhibitory effect of this compound on the release of key cytokines like TNF-α, IL-6, or IL-17.
4.2. Protocol:
-
Cell Culture and Treatment:
-
Isolate and culture primary immune cells (e.g., T cells, macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours as described in Protocol 1.
-
-
Stimulation:
-
Activate the cells with an appropriate stimulus. For example:
-
T cells: Anti-CD3/CD28 antibodies.
-
Macrophages: Lipopolysaccharide (LPS).
-
-
Incubate for the desired time period to allow for cytokine production (e.g., 24-48 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant. Store at -80°C if not analyzing immediately.
-
-
Cytokine Quantification:
-
Measure the concentration of the cytokine(s) of interest in the supernatant using a suitable immunoassay, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For measuring a single cytokine.
-
Multiplex Bead Array (e.g., Luminex): For simultaneous measurement of multiple cytokines.
-
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare the cytokine levels in inhibitor-treated samples to the vehicle-treated positive control to determine the extent of inhibition.
-
References
- 1. Syk Interacts with and Phosphorylates Nucleolin To Stabilize Bcl-xL mRNA and Promote Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell SYK expression modulates the tumor immune microenvironment composition in human cancer via TNF-α dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting macrophage Syk enhances responses to immune checkpoint blockade and radiotherapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk Activation in Circulating and Tissue Innate Immune Cells in Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 11. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of syk activity and degranulation of human mast cells by flavonoids. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. buhlmannlabs.com [buhlmannlabs.com]
- 18. pnas.org [pnas.org]
Application Note: Determining Cell Viability in the Presence of the Syk Inhibitor, Syk-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[1] Its involvement in signal transduction makes it a key player in cellular adhesion, innate immune recognition, osteoclast maturation, and platelet activation.[1] Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders, allergic reactions, and hematological malignancies. As such, Syk has emerged as a promising therapeutic target for the development of novel inhibitors.
Syk-IN-7 is a chemical compound identified as an inhibitor of spleen tyrosine kinase (Syk).[2] Like many kinase inhibitors, its mechanism of action is presumed to involve binding to the ATP-binding site of the kinase, which prevents phosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition can disrupt cellular processes that rely on Syk signaling, such as cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[3][4] The evaluation of cell viability in the presence of this compound is a crucial step in preclinical drug development to determine its potency and therapeutic potential. This application note provides a detailed protocol for assessing cell viability using a common colorimetric method, the MTT assay, in cells treated with this compound.
Syk Signaling Pathway
The following diagram illustrates a simplified Syk signaling pathway, which is initiated by the activation of cell surface receptors and leads to downstream cellular responses.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Syk | TargetMol [targetmol.com]
- 3. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk Interacts with and Phosphorylates Nucleolin To Stabilize Bcl-xL mRNA and Promote Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Downstream Signaling of Syk-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in hematopoietic cells.[1][2] It is a crucial mediator of signaling downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and integrins.[2][3][4][5] Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated, subsequently phosphorylating a cascade of downstream substrates.[4][6][7] This activation triggers diverse cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[1][3] Given its central role in these processes, Syk has emerged as a compelling therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies.[3][8][9][10]
Syk-IN-7 is a potent and selective small molecule inhibitor of Syk kinase activity. These application notes provide a comprehensive guide for researchers to design and execute experiments to investigate the effects of this compound on downstream signaling pathways. The protocols outlined below cover biochemical and cellular assays to characterize the inhibitory activity of this compound and elucidate its mechanism of action.
Signaling Pathways
Syk is a key transducer in multiple signaling pathways. Below are diagrams illustrating the points of Syk activation and inhibition by this compound in two well-characterized pathways: B-Cell Receptor (BCR) Signaling and Fc Epsilon RI (FcεRI) Signaling.
Experimental Workflow
A typical workflow for characterizing the effects of this compound on downstream signaling is outlined below.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | This compound IC₅₀ (nM) |
| Syk | [Insert experimental value] |
| ZAP-70 | [Insert experimental value] |
| Lyn | [Insert experimental value] |
| Fyn | [Insert experimental value] |
| Lck | [Insert experimental value] |
| Other kinases | [Insert experimental value] |
Table 2: Cellular Activity of this compound in B-cells (e.g., Ramos cells)
| Assay | Endpoint | This compound EC₅₀ (nM) |
| p-Syk (Y525/526) | Inhibition of Phosphorylation | [Insert experimental value] |
| p-PLCγ2 (Y759) | Inhibition of Phosphorylation | [Insert experimental value] |
| p-ERK1/2 (T202/Y204) | Inhibition of Phosphorylation | [Insert experimental value] |
| Calcium Influx | Inhibition of Ca²⁺ Mobilization | [Insert experimental value] |
| Cell Proliferation | Inhibition of Growth | [Insert experimental value] |
Table 3: Cellular Activity of this compound in Mast Cells (e.g., RBL-2H3 cells)
| Assay | Endpoint | This compound EC₅₀ (nM) |
| Degranulation (β-hexosaminidase release) | Inhibition of Release | [Insert experimental value] |
| Cytokine Release (e.g., TNF-α, IL-6) | Inhibition of Release | [Insert experimental value] |
Experimental Protocols
Biochemical Syk Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against recombinant human Syk kinase.
Materials:
-
Recombinant human Syk kinase (e.g., Eurofins #14-314)[11]
-
Biotinylated peptide substrate (e.g., Biotin-EPEGDYEEVLE)[12]
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., Kinase-Glo® MAX, Promega #V6071, or HTRF, DELFIA)[1][13]
-
96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
In a multi-well plate, add the recombinant Syk enzyme to the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence, fluorescence).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phosphorylation Assay by Western Blot
Objective: To assess the effect of this compound on the phosphorylation of Syk and its downstream targets in a cellular context.
Materials:
-
Cell line expressing Syk (e.g., Ramos human B-cell lymphoma, RBL-2H3 rat basophilic leukemia cells)[12][14]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., anti-IgM for B-cells, anti-DNP-IgE followed by DNP-HSA for mast cells)[12]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (Y525/526), anti-Syk, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-phospho-ERK1/2 (T202/Y204), anti-ERK1/2, anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Seed cells in a multi-well plate and culture until they reach the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 2-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Calcium Influx Assay
Objective: To measure the effect of this compound on antigen receptor-mediated intracellular calcium mobilization.
Materials:
-
Cell line (e.g., Ramos, Jurkat)[12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., anti-IgM for B-cells)[12]
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Harvest cells and wash them with a suitable buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in buffer and add them to a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO.
-
Place the plate in the plate reader and record a baseline fluorescence reading.
-
Inject the stimulating agent into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve.
-
Determine the EC₅₀ value for the inhibition of calcium influx by this compound.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines dependent on Syk signaling.
Materials:
-
Cancer cell line (e.g., SU-DHL-1, SR-786 T-cell non-Hodgkin lymphoma)[15]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Reagents for proliferation measurement (e.g., [³H]-thymidine, CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Protocol:
-
Seed cells at a low density in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the cells for a prolonged period (e.g., 48-72 hours).
-
For [³H]-thymidine incorporation, add the radioisotope for the last 12-18 hours of incubation. Harvest the cells and measure the incorporated radioactivity.[15]
-
For viability assays, add the reagent according to the manufacturer's protocol and measure the signal (e.g., luminescence, fluorescence, absorbance).
-
Calculate the percent inhibition of proliferation for each concentration of this compound.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.
Off-Target Considerations
When interpreting data from experiments with any kinase inhibitor, it is crucial to consider potential off-target effects. This compound should be profiled against a panel of other kinases, particularly those with high homology to Syk, such as ZAP-70, and other kinases in the same signaling pathways.[16] Some Syk inhibitors have been reported to have off-target effects on kinases like JNK.[16][17] Cellular assays using knockout or knockdown cell lines for potential off-targets can help to confirm the on-target activity of this compound.
References
- 1. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. The spleen tyrosine kinase (SYK): A crucial therapeutic target for diverse liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]
- 10. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syk Kinase Enzyme Activity Assay Kit [discoverx.com]
- 12. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Activation of the high-affinity immunoglobulin E receptor Fc epsilon RI in RBL-2H3 cells is inhibited by Syk SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory actions of Syk inhibitors in macrophages involve non-specific inhibition of toll-like receptors-mediated JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Syk-IN-7 in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Syk-IN-7, a spleen tyrosine kinase (Syk) inhibitor, in a mast cell degranulation assay. This document outlines the underlying signaling pathway, a comprehensive experimental workflow, and methods for data analysis.
Spleen tyrosine kinase is a critical non-receptor tyrosine kinase that plays an essential role in the signaling cascade of the high-affinity IgE receptor, FcεRI, in mast cells.[1][2] The aggregation of IgE-bound FcεRI by an antigen initiates a signaling cascade that is pivotal for the release of allergic mediators, a key event in immediate hypersensitivity.[1] The activation of FcεRI leads to the recruitment and activation of Syk, which is a crucial step for mast cell degranulation, as well as the synthesis of leukotrienes and the secretion of cytokines.[1][2] Consequently, inhibiting Syk activity presents a promising therapeutic strategy for allergic diseases.
Syk Signaling Pathway in Mast Cell Activation
Upon antigen-mediated cross-linking of IgE bound to FcεRI on the mast cell surface, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor.[4] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk. The binding of Syk to the phosphorylated ITAMs leads to a conformational change and subsequent activation of Syk's kinase activity.[1][4]
Activated Syk then autophosphorylates and phosphorylates a multitude of downstream signaling molecules, including LAT1, LAT2, SLP-76, and PLCγ.[4] This leads to the formation of a multimolecular signaling complex on the adaptor protein LAT. The activation of PLCγ results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The culmination of these signaling events is the degranulation of the mast cell, releasing histamine, proteases (like tryptase and β-hexosaminidase), and other inflammatory mediators.[4] Syk inhibitors, such as this compound, act by blocking the kinase activity of Syk, thereby preventing these downstream signaling events and inhibiting mast cell degranulation.
Caption: Syk Signaling Pathway in Mast Cell Activation and Inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for a mast cell degranulation assay using the rat basophilic leukemia cell line RBL-2H3. This cell line is a widely used model for studying mast cell functions.
Materials and Reagents
-
RBL-2H3 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-Human Serum Albumin (HSA) antigen
-
This compound (prepare stock solution in DMSO)
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4, with 0.1% BSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1 M carbonate buffer, pH 10.5
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram
References
- 1. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Syk | TargetMol [targetmol.com]
- 4. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Formulation of Syk-IN-7 for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syk-IN-7 is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial in signal transduction for various cellular responses, including proliferation, differentiation, and phagocytosis.[1] As a key mediator in immunoreceptor signaling, Syk is an attractive therapeutic target for autoimmune diseases, inflammation, and hematological malignancies. The in vivo evaluation of this compound in animal models is a critical step in preclinical drug development. However, like many kinase inhibitors, this compound has poor aqueous solubility, presenting a significant challenge for achieving adequate bioavailability in animal studies.
These application notes provide a detailed protocol for the formulation and administration of this compound for in vivo studies, primarily focusing on oral delivery in murine models. The recommended formulation is based on a common vehicle system for poorly soluble compounds, designed to enhance solubility and facilitate administration.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling, storage, and formulation.
| Property | Value | Reference |
| Molecular Formula | C26H31N9O4 | [2] |
| Molecular Weight | 533.58 g/mol | [2] |
| Appearance | Solid powder | - |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Recommended In Vivo Formulation
For in vivo administration, a clear solution or a stable, homogenous suspension is necessary. Based on common practices for formulating poorly soluble kinase inhibitors, a co-solvent system is recommended for this compound. A suggested formulation, adapted from supplier recommendations, is detailed below.[2]
| Component | Percentage (v/v) | Purpose |
| Dimethyl Sulfoxide (DMSO) | 5% | Primary solvent to dissolve this compound |
| Polyethylene Glycol 300 (PEG300) | 30% | Co-solvent to improve solubility and stability |
| Tween 80 (Polysorbate 80) | 5% | Surfactant to enhance wetting and prevent precipitation |
| Saline (0.9% NaCl) or PBS | 60% | Aqueous vehicle to bring the formulation to the final volume |
Note: The final concentration of DMSO is kept low to minimize potential toxicity in animal models. Researchers may need to adjust the percentages of the components based on the desired final concentration of this compound and the specific animal model.
Experimental Protocols
I. Preparation of this compound Formulation (1 mL)
This protocol describes the preparation of 1 mL of the this compound formulation. The required amount of this compound will depend on the desired final concentration for the animal study.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Determine the desired final concentration of this compound in the formulation (e.g., in mg/mL). Weigh the corresponding amount of this compound powder.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add 50 µL of DMSO to the pre-weighed this compound powder. Vortex thoroughly until the compound is completely dissolved. This creates a stock solution.
-
Add PEG300: To the this compound/DMSO solution, add 300 µL of PEG300. Vortex until the solution is clear and homogenous.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture. Vortex thoroughly to ensure complete mixing.
-
Add Saline or PBS: Slowly add 600 µL of sterile saline or PBS to the solution while vortexing. Continue to vortex until a clear and uniform solution is obtained.
-
Final Inspection: Visually inspect the final formulation for any precipitation or phase separation. If the solution is not clear, gentle warming or sonication may be applied. However, ensure that the compound is stable under these conditions.
II. Administration via Oral Gavage in Mice
Oral gavage is a common method for administering precise doses of a compound directly into the stomach of a rodent.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling prior to the experiment to reduce stress. Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Dose Calculation: Weigh each mouse to determine the exact volume of the this compound formulation to be administered based on the desired dosage (e.g., in mg/kg). The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[3][4]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle to ensure it is not inserted too far.
-
Administration:
-
Attach the gavage needle to the syringe filled with the calculated dose of the this compound formulation.
-
Hold the restrained mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is in the correct position, slowly dispense the formulation.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after dosing. Continue to monitor the animals regularly as per the experimental protocol.
Visualizations
Syk Signaling Pathway
The following diagram illustrates a simplified overview of the Spleen Tyrosine Kinase (Syk) signaling pathway. Syk is activated downstream of various immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors.[5][6][7] Upon receptor engagement, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated.[5][8] Activated Syk then phosphorylates downstream targets, including phospholipase C gamma (PLCγ) and Vav, leading to the activation of multiple signaling cascades that regulate cellular functions like proliferation, differentiation, and inflammation.[3]
Caption: A diagram of the Syk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Formulation and Administration
The following workflow diagram outlines the key steps for preparing the this compound formulation and administering it to mice via oral gavage.
Caption: A step-by-step workflow for preparing and administering the this compound formulation.
Important Considerations
-
Dose-Finding Studies: It is crucial to perform initial dose-finding studies (dose escalation) to determine the maximum tolerated dose (MTD) of this compound in the specific animal model and strain being used.
-
Pharmacokinetics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in the chosen formulation should be determined to understand its bioavailability and half-life, which will inform the dosing regimen.
-
Vehicle Controls: Always include a vehicle control group in your experiments, where animals are administered the formulation without the active compound, to account for any effects of the vehicle itself.
-
Aseptic Techniques: Maintain sterile conditions during the preparation of the formulation to prevent contamination.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This document provides a comprehensive guide for the in vivo formulation and administration of the Syk inhibitor, this compound, for preclinical animal research. The recommended co-solvent-based formulation aims to overcome the poor aqueous solubility of the compound, thereby facilitating its evaluation in animal models. By following the detailed protocols and considering the important experimental factors outlined, researchers can establish a solid foundation for their in vivo studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Syk | TargetMol [targetmol.com]
- 3. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
Application of Syk-IN-7 in Co-Immunoprecipitation Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1][2] It is a key mediator in pathways initiated by immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1][3] Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated, initiating downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, and phagocytosis.[1][4][5] Given its central role in immune signaling, Syk has emerged as a significant therapeutic target for autoimmune diseases, inflammatory disorders, and hematological malignancies.[6][7]
Small molecule inhibitors of Syk are invaluable tools for elucidating its function and for therapeutic development. Syk-IN-7 represents a novel investigational inhibitor of Syk. Its application in co-immunoprecipitation (co-IP) experiments allows researchers to probe the composition of Syk-containing protein complexes and to understand how inhibition of Syk's kinase activity affects these protein-protein interactions. This document provides detailed application notes and a generalized protocol for the use of this compound in co-IP experiments.
Principle of Application
The use of a kinase inhibitor like this compound in a co-IP experiment is designed to investigate whether the kinase activity of Syk is required for its interaction with other proteins. By comparing the proteins that co-immunoprecipitate with Syk in the presence and absence of this compound, researchers can distinguish between interactions that are dependent on Syk's catalytic function and those that are structural.
There are two primary experimental approaches:
-
Inhibition prior to lysis: Cells are treated with this compound before harvesting and lysis. This approach assesses how the inhibition of Syk activity within a living cell affects the formation or maintenance of protein complexes.
-
Inhibition after lysis: The cell lysate is treated with this compound prior to the immunoprecipitation step. This helps to determine if the inhibitor can disrupt an already formed protein complex in vitro.
Data Presentation
Quantitative data for this compound is not yet publicly available. Researchers using this inhibitor should aim to determine key parameters such as its IC50 value. For reference, a comparison with known Syk inhibitors is provided below.
Table 1: In Vitro Kinase Inhibitory Activity of Various Syk Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound | Syk | User Determined | |
| R406 | Syk | 41[8] | Also inhibits Flt3 and other kinases at higher concentrations.[8] |
| Piceatannol | Syk | ~10,000 | A naturally occurring stilbenoid with relatively low potency. |
| BAY 61-3606 | Syk | 10[8] | ATP-competitive and highly selective.[8] |
| PRT062607 | Syk | 1-2[8] | Highly specific and potent inhibitor.[8] |
| Syk Inhibitor II | Syk | 41[9] | ATP-competitive and highly selective.[9] |
| Entospletinib (GS-9973) | Syk | 7.7[8] | Orally bioavailable and selective.[8] |
| Lanraplenib (GS-9876) | Syk | 9.5[8] | Highly selective and orally active.[8] |
IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of a typical Syk signaling pathway initiated by immunoreceptors and the point of inhibition by this compound.
Caption: Experimental workflow for a co-immunoprecipitation experiment using this compound to investigate Syk protein interactions.
Experimental Protocols
Note: The following protocols are generalized. Optimal conditions, including inhibitor concentration and incubation times, must be determined empirically by the researcher for their specific cell system and experimental goals.
Protocol 1: Co-Immunoprecipitation with this compound Treatment Prior to Cell Lysis
This protocol is designed to assess the effect of Syk inhibition on protein complex formation in intact cells.
Materials:
-
Cells expressing endogenous or exogenous Syk.
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other non-ionic detergent), supplemented with fresh protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Anti-Syk antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose resin.
-
Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration).
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a low pH glycine buffer).
-
Antibodies for Western blot detection of Syk and putative interacting proteins.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency (typically 70-90%).
-
Treat cells with the desired concentration of this compound or an equivalent volume of vehicle (DMSO) for a predetermined time (e.g., 1-4 hours). The optimal concentration should be determined based on the IC50 of this compound and cell permeability.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Co-IP Lysis Buffer to the cells.
-
Incubate on ice for 20-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples. Take an aliquot of each lysate to serve as an "input" control.
-
To 500-1000 µg of cleared lysate, add the recommended amount of anti-Syk antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Analysis:
-
Analyze the eluates and input samples by SDS-PAGE and Western blotting using antibodies against Syk and the protein(s) of interest.
-
Protocol 2: Co-Immunoprecipitation with this compound Treatment of Cell Lysate
This protocol is used to determine if this compound can disrupt pre-existing Syk-protein complexes.
Procedure:
-
Cell Lysis:
-
Prepare cleared cell lysates as described in Protocol 1, steps 2 and 3, but without prior treatment of cells with the inhibitor.
-
-
Inhibitor Treatment of Lysate:
-
To the cleared lysate, add the desired concentration of this compound or vehicle (DMSO).
-
Incubate on ice or at 4°C for 30-60 minutes with gentle mixing.
-
-
Immunoprecipitation, Washing, Elution, and Analysis:
-
Proceed with steps 4-7 as described in Protocol 1.
-
Interpretation of Results
-
Interaction is independent of kinase activity: If the interacting protein is co-immunoprecipitated with Syk in both the vehicle- and this compound-treated samples, the interaction is likely not dependent on Syk's catalytic activity. This suggests a structural or scaffolding role for Syk in the complex.
-
Interaction is dependent on kinase activity: If the interacting protein is present in the vehicle-treated sample but is significantly reduced or absent in the this compound-treated sample, the interaction likely requires Syk's kinase activity. This could be because the interacting protein binds to a phosphorylated site on Syk or on another protein phosphorylated by Syk.
-
Inhibitor disrupts an existing complex: If Protocol 2 shows a reduction in the co-immunoprecipitated protein, it suggests that this compound can actively disrupt a pre-formed complex, possibly by altering the conformation of Syk upon binding to the active site.
Concluding Remarks
The use of this compound in co-immunoprecipitation experiments is a powerful technique to dissect the molecular interactions of Syk. By carefully designing experiments and titrating the inhibitor, researchers can gain valuable insights into the function of Syk in cellular signaling networks. The protocols provided here serve as a starting point, and optimization will be necessary to achieve the best results for specific experimental systems. The data generated will be crucial for understanding the mechanism of action of this compound and for the broader field of Syk-targeted drug development.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Syk-IN-7 solubility issues in aqueous buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syk-IN-7, focusing on its solubility challenges in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is highly recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (DMSO).[1] This organic solvent is effective at dissolving this compound and is compatible with most downstream biochemical and cell-based assays at low final concentrations.
Q2: What is the known solubility of this compound in aqueous buffers?
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?
A3: Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended and will likely result in poor solubility and precipitation. A concentrated stock solution in DMSO should always be prepared first.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A4: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, though it is always best to run a vehicle control to assess the specific impact on your system.[2][3] Some studies have shown that DMSO concentrations up to 1.5% may not significantly affect the viability of certain cell lines like RAW 264.7 macrophages.[3]
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Problem: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer (e.g., PBS, Tris, or cell culture medium).
This is a common issue for poorly soluble compounds like this compound. The following troubleshooting steps can help you mitigate precipitation.
Solution Workflow:
Detailed Troubleshooting Steps:
-
Step 1: Verify the Integrity of Your Stock Solution
-
Possible Cause: The this compound may not be fully dissolved in the DMSO stock, or the DMSO may have absorbed water, reducing its solvating power.
-
Solution:
-
Visually inspect your DMSO stock solution for any precipitate. If present, gently warm the solution to 37°C and vortex to ensure complete dissolution.
-
Use anhydrous DMSO to prepare your stock solutions, as DMSO is hygroscopic and can absorb moisture from the air, which will decrease the solubility of hydrophobic compounds.
-
-
-
Step 2: Optimize Your Dilution Method
-
Possible Cause: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to rapidly precipitate out of solution. This is known as "crashing out."
-
Solution:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your 10 mM stock to 1 mM in DMSO, and then dilute this into your aqueous buffer.
-
Pipetting Technique: When adding the DMSO stock to the aqueous buffer, pipette the DMSO directly into the liquid and immediately vortex or mix vigorously to ensure rapid dispersion. Do not let the DMSO drop sit on the surface or run down the side of the tube.
-
-
-
Step 3: Modify the Aqueous Buffer Composition
-
Possible Cause: The composition of your aqueous buffer may not be optimal for maintaining the solubility of this compound, even with a small percentage of DMSO.
-
Solution:
-
Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds. Consider adding 0.01% to 0.1% Tween-20 or Pluronic F127 to your aqueous buffer.[5] Always test the effect of the surfactant on your specific assay in a control experiment.
-
Adjust pH: For some tyrosine kinase inhibitors, solubility is pH-dependent.[6] If your experimental system allows, you could test the solubility in buffers with a slightly more acidic pH.
-
-
-
Step 4: Consider the Final Working Solution
-
Possible Cause: Even with optimized conditions, the working solution may not be stable for extended periods.
-
Solution: Prepare your final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions of the inhibitor.
-
Quantitative Data
While specific solubility data for this compound in aqueous buffers is not available, the following table provides data for a similar Syk inhibitor, which can be used as a reference.
| Compound | Solvent/Buffer | Solubility |
| Syk Inhibitor (CAS 622387-85-3) | DMSO | 5 mg/mL |
Data sourced from Sigma-Aldrich product information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer (e.g., PBS, Tris-HCl)
Procedure for a 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 533.58 g/mol ).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Procedure for Preparing a 10 µM Working Solution in Aqueous Buffer:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of your pre-warmed aqueous assay buffer.
-
Immediately vortex the solution vigorously to ensure proper mixing and prevent precipitation.
-
Use the final 10 µM working solution immediately in your experiment.
Protocol 2: Generic In Vitro Syk Kinase Assay
This protocol provides a general framework for a Syk kinase assay. The final concentrations of enzyme, substrate, and ATP should be optimized for your specific experimental conditions.
Materials:
-
Recombinant Syk enzyme
-
Syk substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
This compound working solution (prepared as in Protocol 1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare your this compound working solutions at various concentrations by serially diluting your stock solution in the kinase assay buffer. Remember to include a vehicle control (buffer with the same final DMSO concentration as your inhibitor dilutions).
-
To the wells of a 96-well plate, add 5 µL of the this compound working solutions or the vehicle control.
-
Add 10 µL of a solution containing the Syk enzyme and substrate in the kinase assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in the kinase assay buffer. The final ATP concentration should be close to the Km for Syk.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal will be inversely proportional to the activity of this compound.
Signaling Pathway Diagram
Syk (Spleen Tyrosine Kinase) is a key non-receptor tyrosine kinase involved in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors. Its activation triggers multiple downstream pathways crucial for immune cell function.
References
- 1. Syk Inhibitor [sigmaaldrich.com]
- 2. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Syk | TargetMol [targetmol.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected off-target effects of Syk-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address unexpected off-target effects and other common issues encountered when using Syk-IN-7 in their experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.
Q1: I'm observing a decrease in cell viability at concentrations where Syk is expected to be inhibited, but I don't anticipate a cytotoxic effect. What could be the cause?
A1: Unexplained cytotoxicity can arise from several factors, including off-target kinase inhibition or non-specific effects. Here’s a step-by-step approach to troubleshoot this issue:
Step 1: Confirm On-Target Syk Inhibition
-
Experiment: Western Blot for phospho-Syk.
-
Purpose: To verify that this compound is inhibiting its intended target at the concentrations used in your experiment.
-
Procedure: Treat your cells with a concentration range of this compound for the desired time. Lyse the cells and perform a Western blot to detect the phosphorylation of Syk at its activating tyrosine residues (e.g., Tyr525/526). A dose-dependent decrease in phospho-Syk will confirm on-target activity.
Step 2: Assess Off-Target Kinase Activity
-
Problem: Many kinase inhibitors can bind to the ATP-binding pocket of other kinases, leading to off-target inhibition.
-
Experiment: Western Blot for key off-target signaling nodes. Based on the selectivity profile of similar Syk inhibitors, consider evaluating the phosphorylation status of key proteins in related signaling pathways, such as:
-
Src family kinases: Phospho-Src (e.g., Tyr416)
-
MAPK pathway: Phospho-ERK1/2 (Thr202/Tyr204)
-
PI3K/Akt pathway: Phospho-Akt (e.g., Ser473)
-
-
Interpretation: If you observe a change in the phosphorylation of these proteins at concentrations of this compound that cause cytotoxicity, it may indicate an off-target effect.
Step 3: Perform a Dose-Response Viability Assay with a Control Inhibitor
-
Experiment: Cell Viability Assay (e.g., MTT, CellTiter-Glo®).
-
Purpose: To compare the cytotoxic profile of this compound with another well-characterized Syk inhibitor with a different chemical scaffold.
-
Procedure: Treat your cells with a range of concentrations of both this compound and a control Syk inhibitor. If the cytotoxic profiles differ significantly, it could point towards off-target effects specific to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: My expected downstream signaling event is not being inhibited by this compound, even though I've confirmed Syk phosphorylation is blocked. Why is this happening?
A2: This suggests that the signaling pathway may be more complex than anticipated, with redundant or alternative activation routes.
Step 1: Investigate Alternative Upstream Activators
-
Problem: Other kinases or signaling pathways may compensate for the loss of Syk activity.
-
Experiment: Use inhibitors for other potential upstream kinases in combination with this compound. For example, if you are studying a pathway that can also be activated by Src family kinases, try a combination of a Src inhibitor and this compound.
-
Interpretation: If the combination of inhibitors is more effective than either alone, it suggests pathway redundancy.
Step 2: Consider Scaffolding Functions of Syk
-
Problem: Besides its kinase activity, Syk can act as a scaffold protein, bringing other signaling molecules together. This compound, as an ATP-competitive inhibitor, will only block the kinase function.
-
Experiment: Use siRNA or shRNA to deplete Syk protein levels.
-
Interpretation: If Syk depletion has a stronger effect than this compound, it suggests that the scaffolding function of Syk is important in your pathway.
Signaling Pathway Redundancy Diagram
Caption: Redundant signaling pathways can bypass Syk inhibition.
Frequently Asked Questions (FAQs)
Q: What are the known off-target effects of Syk inhibitors in general?
A: While a specific kinase panel for this compound is not publicly available, kinase inhibitors, particularly ATP-competitive ones, can have off-target effects. For other Syk inhibitors, off-target activities have been reported for kinases such as Flt3, c-Kit, Lck, and Jak1/3.[1] It is always advisable to empirically determine the effects in your system of interest.
Q: At what concentration should I use this compound?
A: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 for Syk inhibition in your system. A good starting point for many cell-based assays is in the range of 10 nM to 1 µM.
Q: How can I be sure my observed phenotype is due to Syk inhibition and not an off-target effect?
A: To increase confidence in your results, consider the following controls:
-
Use a structurally different Syk inhibitor: If two different Syk inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, express a Syk mutant that is resistant to this compound. If the phenotype is reversed, it confirms the effect is on-target.
-
Use a genetic approach: Compare the phenotype from this compound treatment with that from Syk knockdown using siRNA or shRNA.
Data Presentation
Table 1: Example Kinase Selectivity Profile of a Syk Inhibitor (Carboxamide 5)
Disclaimer: This table shows the selectivity profile for the Syk inhibitor carboxamide 5 and is provided as an example . The off-target profile of this compound may differ. Data is presented as IC50 (nM).
| Kinase | IC50 (nM) | Kinase | IC50 (nM) |
| Syk | 0.06 | LRRK2 | 30 |
| CHK2 | 160 | TSSK3 | 420 |
| 99% of 265 kinases tested had an IC50 >100x that of Syk |
Data adapted from Grimster et al. (2020), Bioorganic & Medicinal Chemistry Letters, 30(19), 127433.[2]
Experimental Protocols
1. Western Blot for Phospho-Syk (Tyr525/526)
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-Syk (Tyr525/526) and rabbit anti-total Syk.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Syk antibody as a loading control.
2. Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. In Vitro Kinase Activity Assay
Materials:
-
Recombinant active Syk enzyme
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Syk substrate (e.g., a synthetic peptide)
-
[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
Procedure (using ADP-Glo™ as an example):
-
Set up the kinase reaction in a 96-well plate by adding kinase buffer, Syk enzyme, and the Syk substrate.
-
Add various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
Syk Signaling Pathway Diagram
Caption: A simplified overview of the Syk signaling pathway.
References
Technical Support Center: Optimizing Syk-IN-7 for Effective Kinase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Syk-IN-7 for effective Spleen Tyrosine Kinase (Syk) inhibition. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized Syk inhibitors and general principles of kinase inhibitor optimization to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[][3] Upon receptor activation, Syk is recruited to the cell membrane and activated, initiating a signaling cascade that involves the phosphorylation of downstream targets.[4][5] This cascade regulates diverse cellular processes such as proliferation, differentiation, and phagocytosis.[6] Syk inhibitors, including this compound, typically act by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.[3]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
Q3: How do I prepare a stock solution of this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in an appropriate volume of DMSO. Ensure the powder is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the potential off-target effects of Syk inhibitors?
Kinase inhibitors can sometimes inhibit other kinases with similar ATP-binding sites. While the specific off-target profile of this compound is not published, other Syk inhibitors have known off-target effects. For instance, fostamatinib has been associated with side effects like diarrhea, hypertension, and neutropenia, which may be linked to off-target activities.[8] When interpreting your results, it is important to consider the possibility of off-target effects. This can be addressed by using multiple, structurally distinct Syk inhibitors to confirm that the observed phenotype is due to Syk inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of Syk activity | - Inhibitor concentration is too low: The effective concentration in your cell type may be higher than anticipated. - Poor cell permeability: The inhibitor may not be efficiently entering the cells. - Inhibitor degradation: The inhibitor may be unstable in your experimental conditions. - High cell density: A high number of cells can reduce the effective inhibitor concentration per cell. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). - Increase the incubation time to allow for better cell penetration. - Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment. - Optimize cell seeding density to ensure consistent and effective inhibitor exposure. |
| High cell toxicity or death | - Inhibitor concentration is too high: The concentration used may be cytotoxic. - Off-target effects: The inhibitor may be affecting other essential kinases. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of the inhibitor. - Lower the inhibitor concentration and/or reduce the incubation time. - Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤0.1%). - Use a structurally different Syk inhibitor to see if the toxicity is specific to the compound. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to inhibitors. - Inhibitor stock degradation: Repeated freeze-thaw cycles can degrade the inhibitor. - Inconsistent experimental procedure: Minor variations in incubation times, reagent concentrations, or handling can lead to variability. | - Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. - Aliquot the inhibitor stock solution to minimize freeze-thaw cycles. - Follow a standardized and detailed experimental protocol meticulously. |
| Unexpected or paradoxical activation of a signaling pathway | - Feedback loops: Inhibition of one pathway can sometimes lead to the compensatory activation of another. - Off-target activation: The inhibitor might be activating another kinase. | - Investigate downstream signaling pathways more broadly using techniques like Western blotting or phospho-kinase arrays to identify any compensatory mechanisms. - Consult the literature for known feedback loops in the Syk signaling network. - Test other specific Syk inhibitors to see if the effect is consistent.[9] |
Quantitative Data for Representative Syk Inhibitors
As specific data for this compound is not available, the following table provides IC50 values for other commonly used Syk inhibitors as a reference. This data can help in designing the initial dose-response experiments for this compound.
| Inhibitor | Target | IC50 (Cell-Free Assay) | Reference |
| R406 | Syk | 41 nM | [7] |
| Fostamatinib (R788) | Syk (pro-drug of R406) | 41 nM (as R406) | [] |
| PRT062607 (P505-15) | Syk | 1 nM | [7] |
| BAY 61-3606 | Syk | Ki = 7.5 nM | [7] |
| Cerdulatinib | Syk/JAK | Not specified for Syk alone | [] |
| Entospletinib | Syk | Not specified | [] |
| TAK-659 | Syk/FLT3 | Not specified for Syk alone | [] |
Experimental Protocols
Protocol 1: Determination of Effective Concentration of a Syk Inhibitor in a Cell-Based Assay
This protocol outlines a general method to determine the effective concentration of a Syk inhibitor, such as this compound, by measuring the inhibition of a downstream signaling event, such as the phosphorylation of a Syk substrate.
1. Cell Culture and Seeding:
-
Culture your cells of interest (e.g., B-cells, mast cells) in the appropriate medium and conditions.
-
Seed the cells in a multi-well plate (e.g., 96-well plate) at a density that allows for optimal growth and response to stimuli during the experiment.[10]
2. Inhibitor Preparation and Treatment:
-
Prepare a series of dilutions of the Syk inhibitor (e.g., this compound) in cell culture medium from your stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Pre-incubate the cells with the inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
3. Cell Stimulation:
-
Stimulate the cells with an appropriate agonist to activate the Syk signaling pathway. For example, use anti-IgM for B-cells or antigen for mast cells.
-
Include an unstimulated control.
4. Cell Lysis and Protein Quantification:
-
After the desired stimulation time, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known Syk downstream target (e.g., phospho-PLCγ2, phospho-ERK).
-
Subsequently, strip the membrane and re-probe with an antibody for the total protein of the downstream target and an antibody for a loading control (e.g., β-actin or GAPDH).
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the Syk inhibitor.[10]
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
2. Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the Syk inhibitor and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
5. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Simplified Syk signaling pathway upon receptor activation.
Caption: Workflow for determining the effective concentration of this compound.
References
- 1. This compound | Syk | TargetMol [targetmol.com]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. SYK Enzyme Human Recombinant | P72-Syk Protein | ProSpec [prospecbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to address Syk-IN-7 instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Syk-IN-7 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁N₉O₄ | [1] |
| Molecular Weight | 533.58 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 1 year | [1] |
Q2: I'm observing precipitation when I add this compound to my cell culture medium. What is causing this and how can I prevent it?
Precipitation of small molecule inhibitors like this compound upon addition to aqueous cell culture media is a common issue, often due to the compound's hydrophobicity. Here are the likely causes and solutions:
-
High Final Concentration: The concentration of this compound in your final culture medium may exceed its aqueous solubility.
-
High DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Improper Dilution: Rapidly diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous solution can cause it to precipitate.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into your cell culture medium. This allows for more gradual solvent exchange and can prevent precipitation.
-
Vortex Gently Between Dilutions: After each dilution step, gently vortex or mix the solution to ensure homogeneity.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your experiment and ensure it is at a non-toxic level for your specific cell line (typically <0.1%). Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: I suspect that this compound is unstable in my cell culture medium over the course of my experiment. How can I confirm this?
Loss of a compound's activity over time in cell culture can be due to chemical degradation in the medium. To confirm this, you can perform a stability study. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve:
-
Incubating this compound in your cell culture medium at 37°C.
-
Collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyzing the concentration of the intact this compound in the samples using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
A decrease in the concentration of the parent compound over time indicates instability.
Q4: What are the potential degradation pathways for this compound in cell culture media?
While specific degradation pathways for this compound in acellular culture media have not been extensively published, related SYK inhibitors have been shown to undergo intramolecular reactions and chemical degradation.[2] Potential degradation mechanisms for a complex molecule like this compound in an aqueous, buffered environment like cell culture media could include hydrolysis of labile functional groups.
It is important to note that within a cellular context, Syk protein itself is subject to degradation through the ubiquitin-proteasome pathway, which regulates its signaling activity.[3][4][5][6][7][8] However, this is distinct from the chemical stability of the small molecule inhibitor in the culture medium.
Q5: How does serum in the cell culture medium affect the activity of this compound?
Serum contains a high concentration of proteins, such as albumin, which can bind to small molecule inhibitors. This binding can sequester this compound, reducing its free concentration in the medium and thus its ability to enter cells and inhibit its target. This can lead to a decrease in the apparent potency of the compound in cell-based assays. When performing experiments, it is important to consider the serum concentration and its potential impact on the effective concentration of your inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Suggestion |
| This compound Degradation | The compound may be degrading in the cell culture medium at 37°C over the course of the experiment. |
| Solution: Determine the stability of this compound in your specific medium using the provided protocol. If it is unstable, consider the following: - Refresh the medium with freshly prepared this compound at regular intervals during long-term experiments. - Reduce the incubation time of your assay if experimentally feasible. | |
| Precipitation | The compound may have precipitated out of solution, reducing its effective concentration. |
| Solution: Visually inspect your culture wells for any signs of precipitation. If observed, review your dilution and solution preparation protocol. Consider using a lower final concentration. | |
| Serum Binding | Serum proteins may be binding to this compound, reducing its free and active concentration. |
| Solution: If possible, perform experiments in reduced-serum or serum-free media. If serum is required, be aware that the effective concentration of this compound may be lower than the nominal concentration. | |
| Cellular Efflux | Cells may be actively pumping the inhibitor out, reducing its intracellular concentration. |
| Solution: This is a complex cellular phenomenon. If suspected, you may need to use efflux pump inhibitors, though this can have off-target effects. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
100% DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine), filter-sterilized
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to 37°C and 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into your complete cell culture medium to your desired final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound working solution into sterile microcentrifuge tubes or wells of a sterile plate. Place the samples in a 37°C, 5% CO₂ incubator.
-
Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis:
-
Thaw the samples.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method. You will need to develop a method that can separate this compound from any potential degradation products and media components.
-
Create a standard curve of this compound in the same cell culture medium to accurately quantify the concentration at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of this compound in the medium, which is the time it takes for the concentration to decrease by 50%.
-
Visualizations
Caption: Simplified Syk signaling pathway initiated by B-cell receptor (BCR) activation and inhibited by this compound.
Caption: Troubleshooting workflow for addressing this compound instability and activity issues in cell culture.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
- 1. This compound | Syk | TargetMol [targetmol.com]
- 2. PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical characterization of the Spleen tyrosine kinase (SYK) isoforms in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Ubiquitination and degradation of Syk and ZAP-70 protein tyrosine kinases in human NK cells upon CD16 engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination and degradation of Syk and ZAP-70 protein tyrosine kinases in human NK cells upon CD16 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syk degradation restrains plasma cell formation and promotes zonal transitions in germinal centers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting FACS Analysis Results with Syk Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Spleen Tyrosine Kinase (Syk) inhibitors, with a focus on interpreting anomalous results in Flow Cytometry (FACS) analysis. The guidance provided is based on commonly used, well-characterized Syk inhibitors and should be adapted and validated for specific compounds like Syk-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Syk inhibitor in a typical FACS experiment?
A1: Syk inhibitors are typically ATP-competitive, small molecule compounds that bind to the ATP-binding site of the Syk kinase domain.[1] This prevents the phosphorylation and subsequent activation of Syk.[1] In a FACS experiment measuring intracellular signaling, this inhibition is expected to reduce the phosphorylation of Syk itself (autophosphorylation) and its downstream targets upon cell stimulation.[2][3]
Q2: What are the expected results in a phospho-flow cytometry experiment when using a Syk inhibitor?
A2: In a phospho-flow experiment, you can typically expect to see the following changes in Mean Fluorescence Intensity (MFI) for a phosphorylated target protein:
-
Unstimulated Cells: Low basal level of phosphorylation.
-
Stimulated Cells (e.g., with anti-IgM for B cells): A significant increase in the MFI of phosphorylated Syk (p-Syk) and downstream targets like p-PLCγ2 or p-ERK.
-
Stimulated + Syk Inhibitor-Treated Cells: A significant reduction in the MFI of p-Syk and its downstream targets compared to the stimulated-only cells, ideally returning to near-basal levels.[2]
Q3: How do I determine the optimal concentration of a Syk inhibitor for my FACS experiment?
A3: The optimal concentration of a Syk inhibitor should be determined empirically for each cell type and experimental condition. It is recommended to perform a dose-response curve, testing a range of inhibitor concentrations (e.g., from 0.1 µM to 10 µM).[4] The ideal concentration should effectively block the phosphorylation of your target of interest without inducing significant off-target effects or cytotoxicity.
Q4: What are the essential controls to include in a FACS experiment with a Syk inhibitor?
A4: To ensure the validity of your results, the following controls are essential:
-
Unstained Cells: To set the baseline fluorescence and voltage settings on the cytometer.
-
Isotype Controls: To control for non-specific antibody binding.
-
Viability Dye: To exclude dead cells from the analysis, as they can non-specifically bind antibodies.
-
Unstimulated, Untreated Cells: To establish the basal level of phosphorylation.
-
Stimulated, Untreated Cells (Positive Control): To confirm that the stimulation is working and to have a maximum signal to compare against.
-
Unstimulated, Inhibitor-Treated Cells: To assess the effect of the inhibitor on basal phosphorylation levels.
-
Stimulated, Inhibitor-Treated Cells (Experimental Sample): To measure the inhibitory effect of the compound.
Troubleshooting Anomalous Results
Scenario 1: No inhibition of Syk phosphorylation is observed after treatment with the Syk inhibitor.
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | Ensure the inhibitor is properly stored and has not expired. Prepare fresh stock solutions. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell type and experimental conditions.[4] |
| Insufficient Pre-incubation Time | Optimize the pre-incubation time with the inhibitor before cell stimulation. A typical pre-incubation time is 30-60 minutes. |
| Cell Permeability Issues | Confirm that your cell type is permeable to the inhibitor. If not, consider using a different inhibitor or a cell line known to be responsive. |
| Antibody Issues | Verify the specificity and functionality of your anti-phospho-Syk antibody. Use a positive control cell line with known Syk activation. |
Scenario 2: Increased cell death is observed in the inhibitor-treated samples.
| Possible Cause | Troubleshooting Steps |
| Inhibitor-induced Apoptosis or Necrosis | High concentrations of some kinase inhibitors can induce apoptosis.[5][6][7][8] Perform a dose-response and time-course experiment to find a concentration and incubation time that minimizes cell death while still effectively inhibiting Syk. |
| Off-target Cytotoxicity | The inhibitor may have off-target effects on other kinases essential for cell survival.[4] If possible, test a more specific Syk inhibitor or use a lower concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). |
| Combined Effect of Stimulation and Inhibition | In some cases, the combination of a strong stimulus and a potent inhibitor can lead to cellular stress and death. Titrate down the stimulus concentration if possible. |
Scenario 3: An unexpected shift or new cell population appears in the FACS plots of inhibitor-treated cells.
| Possible Cause | Troubleshooting Steps |
| Cell Cycle Arrest | Some kinase inhibitors can cause cells to arrest at a specific phase of the cell cycle, which can alter their size (FSC) and granularity (SSC).[9][10][11][12][13] Perform a cell cycle analysis using a DNA-binding dye (e.g., propidium iodide) to investigate this possibility. |
| Autofluorescence | The inhibitor or its metabolites may be fluorescent, leading to a general increase in background fluorescence.[14][15][16] Run a control of unstained cells treated with the inhibitor to check for autofluorescence. |
| Changes in Surface Marker Expression | The inhibitor may be altering the expression of the surface markers used for gating. Verify your gating strategy with alternative markers if available. |
| Cell Aggregation | The inhibitor may be causing cells to clump together. Ensure proper cell handling and vortexing before acquisition. Use a doublet discrimination gate in your analysis. |
Quantitative Data Summary
The following tables provide examples of expected quantitative results from a phospho-flow cytometry experiment using a Syk inhibitor. The values are representative and may vary depending on the cell type, stimulus, and specific inhibitor used.
Table 1: Percentage of Phospho-Syk (p-Syk) Positive Cells
| Condition | Expected % of p-Syk Positive Cells |
| Unstimulated | < 5% |
| Stimulated | > 80% |
| Stimulated + Syk Inhibitor | < 10% |
Table 2: Mean Fluorescence Intensity (MFI) of Phospho-Syk (p-Syk)
| Condition | Example MFI (Arbitrary Units) | Fold Change vs. Unstimulated |
| Unstimulated | 1,500 | 1.0 |
| Stimulated | 15,000 | 10.0 |
| Stimulated + Syk Inhibitor | 2,000 | 1.3 |
Experimental Protocols
Protocol 1: Phospho-Flow Cytometry for Syk Inhibition
-
Cell Preparation: Culture cells to the desired density and ensure high viability (>95%).
-
Inhibitor Pre-treatment: Resuspend cells at 1-2 x 10^6 cells/mL in pre-warmed media. Add the Syk inhibitor at the desired final concentration and incubate for 30-60 minutes at 37°C.
-
Stimulation: Add the stimulating agent (e.g., anti-IgM for B cells) and incubate for the optimal time (typically 5-15 minutes at 37°C).
-
Fixation: Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.5-2% and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells with FACS buffer (PBS + 2% FBS). Resuspend the cell pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.
-
Staining: Wash the cells to remove the methanol. Stain with a cocktail of fluorescently conjugated antibodies against your surface markers and intracellular phospho-proteins (e.g., anti-p-Syk) for 60 minutes at room temperature, protected from light.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Analyze on a flow cytometer.
Protocol 2: Apoptosis Assay with Annexin V and 7-AAD
-
Cell Treatment: Culture cells with and without the Syk inhibitor at various concentrations and time points.
-
Harvesting: Gently harvest the cells, including any in the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and 7-AAD.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze the cells by flow cytometry immediately. Do not vortex the cells after staining.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment: Culture cells with and without the Syk inhibitor for the desired duration (e.g., 24-48 hours).
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol. Resuspend in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the cells on a flow cytometer using a linear scale for the DNA content channel.
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Experimental workflow for phospho-flow cytometry with a Syk inhibitor.
Caption: Logical workflow for troubleshooting anomalous FACS results.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Syk Activation in Circulating and Tissue Innate Immune Cells in Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. youtube.com [youtube.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Unlocking autofluorescence in the era of full spectrum analysis: Implications for immunophenotype discovery projects - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize non-specific binding of Syk-IN-7 in cellular assays
Welcome to the technical support center for Syk-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of this compound in cellular assays and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various immune cells.[2] It is involved in coupling activated immunoreceptors to downstream signaling events that mediate cellular responses like proliferation, differentiation, and phagocytosis.[3][4] this compound, like many kinase inhibitors, likely functions by binding to the ATP-binding site of the Syk kinase domain, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling cascade.[5]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of this compound with cellular components other than its intended target, Syk. This can lead to off-target effects, where the inhibitor affects other kinases or proteins, potentially causing misleading experimental results and cellular toxicity.[6][7] Kinase inhibitors, in general, can exhibit off-target effects, which may be beneficial in some contexts but require careful evaluation at the mechanistic level.[8] Off-target inhibition can cause both acute and chronic side effects, limiting therapeutic success.[9]
Q3: What are the common causes of non-specific binding in cellular assays?
Several factors can contribute to non-specific binding of small molecule inhibitors like this compound:
-
High inhibitor concentration: Using concentrations significantly above the IC50 for Syk can lead to binding to lower-affinity off-targets.[8]
-
Physicochemical properties of the compound: The chemical structure of this compound (C26H31N9O4) may have inherent properties that lead to interactions with other cellular components.[1]
-
Cellular context: The abundance of other kinases and proteins in the specific cell line used can influence the extent of off-target binding.
-
Assay conditions: Factors such as buffer composition, pH, and the presence of serum can affect the binding characteristics of the inhibitor.
Q4: How can I determine if I am observing non-specific binding with this compound?
Several approaches can help you assess the specificity of this compound in your experiments:
-
Use of control cell lines: Compare the effects of this compound in your target cells with a cell line that does not express Syk or has a knockout/knockdown of the SYK gene. Any effects observed in the Syk-negative cells are likely due to off-target binding.
-
Dose-response curves: Generate detailed dose-response curves. A specific inhibitor should show a clear sigmoidal curve with a plateau, while non-specific effects may exhibit a more linear or biphasic response.
-
Rescue experiments: If possible, overexpressing a resistant mutant of Syk that does not bind this compound should rescue the phenotype observed with the inhibitor.
Troubleshooting Guides
Issue 1: High background or unexpected cellular toxicity at effective concentrations.
This issue often points towards significant non-specific binding of this compound.
Caption: Troubleshooting workflow for high background and toxicity.
Step 1: Optimize this compound Concentration
-
Rationale: The simplest way to reduce off-target effects is to use the lowest effective concentration of the inhibitor.
-
Protocol: Dose-Response Experiment
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium, starting from a concentration at least 100-fold higher than the expected IC50 down to a sub-nanomolar concentration. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your cellular assay (e.g., viability assay, cytokine production assay, Western blot for downstream signaling).
-
Analysis: Plot the response against the log of the inhibitor concentration to determine the IC50. Select a concentration for future experiments that is at or slightly above the IC50 on the steep part of the curve.
-
Step 2: Modify Assay Buffer Conditions
-
Rationale: Non-specific binding can be influenced by electrostatic and hydrophobic interactions. Modifying the buffer can disrupt these interactions.
-
Protocol: Buffer Optimization
-
Prepare Modified Buffers: Prepare your assay buffer with the following modifications:
-
Increased Salt Concentration: Add NaCl to a final concentration of 150-300 mM to reduce electrostatic interactions.
-
pH Adjustment: Test a range of pH values around the physiological pH (e.g., 7.2, 7.4, 7.6) to find the optimal condition for specific binding.
-
-
Perform Assay: Repeat your cellular assay using the optimized this compound concentration in the modified buffers.
-
Compare Results: Analyze the results to see which buffer condition provides the best signal-to-noise ratio.
-
Step 3: Include Blocking Agents
-
Rationale: Adding inert proteins or non-ionic detergents can block non-specific binding sites on cells and plasticware.
-
Protocol: Using Blocking Agents
-
Prepare Media with Blocking Agents: Supplement your cell culture medium with one of the following:
-
Bovine Serum Albumin (BSA): Add 0.1% to 1% (w/v) BSA.
-
Non-ionic Surfactant: Add a low concentration (e.g., 0.01% to 0.05%) of Tween-20 or Triton X-100.
-
-
Pre-incubation (Optional): Pre-incubate the cells with the blocking agent-containing medium for 30-60 minutes before adding this compound.
-
Perform Assay: Conduct your experiment as usual with the blocking agent present throughout the incubation with the inhibitor.
-
Evaluate: Assess if the presence of the blocking agent reduces background signal without affecting the specific inhibition of Syk.
-
Step 4: Use a Syk-Negative Control Cell Line
-
Rationale: This is the gold standard for confirming that the observed effects are Syk-dependent.
-
Protocol: Comparative Cellular Assay
-
Cell Culture: Culture your experimental cell line alongside a validated Syk-negative cell line (e.g., a cell line that does not endogenously express Syk, or a CRISPR/Cas9-mediated Syk knockout line).
-
Identical Treatment: Treat both cell lines with the optimized concentration of this compound and a vehicle control.
-
Assay and Analysis: Perform your cellular assay on both cell lines. A specific effect of this compound should be observed only in the Syk-expressing cells.
-
Issue 2: Inconsistent results or poor reproducibility.
This can be caused by variability in inhibitor preparation, cell handling, or assay conditions.
Caption: Logic for addressing inconsistent results.
-
This compound Stock Solution:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term stability.[1]
-
-
Cell Culture:
-
Maintain a consistent cell passage number for your experiments, as high-passage cells can have altered signaling pathways.
-
Ensure consistent cell seeding densities and confluency at the time of treatment.
-
-
Assay Protocol:
-
Use a standardized protocol with consistent incubation times, temperatures, and reagent concentrations.
-
Include positive and negative controls in every experiment to monitor assay performance.
-
Data Presentation
When troubleshooting, it is crucial to present your data clearly to identify trends.
Table 1: Example Data from a Dose-Response Experiment to Determine Optimal this compound Concentration
| This compound Conc. (µM) | % Cell Viability (Syk-Positive Cells) | % Syk Phosphorylation (pSyk Y525/526) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 98 | 95 |
| 0.1 | 95 | 70 |
| 0.5 | 92 | 52 |
| 1 | 88 | 25 |
| 5 | 70 | 10 |
| 10 | 55 | 5 |
In this example, 0.5 µM would be a good starting concentration for further experiments as it is on the linear portion of the Syk phosphorylation inhibition curve with minimal impact on cell viability.
Table 2: Example Data from Buffer Optimization and Blocking Agent Experiments
| Condition | Background Signal (Arbitrary Units) | Specific Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| Standard Buffer | 500 | 2000 | 4 |
| High Salt (300mM NaCl) | 350 | 1900 | 5.4 |
| + 0.1% BSA | 250 | 1950 | 7.8 |
| + 0.05% Tween-20 | 300 | 1800 | 6 |
This table illustrates how the addition of BSA significantly improved the signal-to-noise ratio by reducing the background signal.
Signaling Pathway Visualization
Understanding the context of Syk signaling can aid in designing experiments and interpreting results.
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
References
- 1. This compound | Syk | TargetMol [targetmol.com]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 6. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence issues with Syk-IN-7 in imaging
Welcome to the technical support center for researchers using Syk-IN-7 in cellular imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what are its common sources in my imaging experiment?
A: Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they absorb light from your microscope's excitation source. This intrinsic fluorescence is a major source of background noise that can obscure the specific signal from your intended fluorescent labels.[1][2] Common sources are categorized as endogenous (from within the sample) or exogenous (introduced during sample preparation).
| Category | Source | Typical Emission Range | Notes |
| Endogenous | Metabolic Cofactors | ||
| NADH/NADPH | 440-470 nm (Violet-Blue) | Found in all living cells; a primary source of cellular autofluorescence.[3] | |
| FAD/Flavins | 500-560 nm (Green) | Present in mitochondria; contributes significantly to green channel background.[3] | |
| Structural Proteins | |||
| Collagen & Elastin | 470-520 nm (Blue-Green) | Abundant in the extracellular matrix of connective tissues.[3] | |
| Cellular Components | |||
| Lipofuscin | 450-650 nm (Broad: Blue to Red) | "Aging pigment" that accumulates in lysosomes of post-mitotic cells like neurons.[3][4] | |
| Exogenous | Fixatives | 420-470 nm (Violet-Blue) | Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) react with amines to form fluorescent products.[3] |
| Culture Media | Broad | Components like phenol red and riboflavin are fluorescent.[2][5] | |
| Mounting Media | Variable | Some mounting media can contribute to background fluorescence. | |
| Small Molecules | Variable | Many organic small molecules, including some kinase inhibitors, possess intrinsic fluorescent properties due to their chemical structure (e.g., aromatic rings).[6][7] |
Q2: Why would a small molecule inhibitor like this compound cause autofluorescence?
A: Many small molecule kinase inhibitors are organic compounds containing aromatic ring systems and conjugated double bonds.[8] These chemical structures are capable of absorbing light energy and re-emitting it at a longer wavelength, a property known as intrinsic fluorescence. While this property can be exploited to create fluorescent probes, it can also be an unintended source of background signal when the inhibitor's primary purpose is therapeutic or functional.[6][9][10] If this compound contains such fluorogenic substructures, it will contribute to the overall fluorescence detected by the microscope.
Q3: How can I confirm that this compound is the source of the autofluorescence?
A: A control experiment is the best way to pinpoint the source of autofluorescence. Prepare four parallel samples:
-
Unstained Cells: Cells only, with no labels or inhibitors. This measures the baseline cellular autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) used in your experiment.
-
This compound Treated Cells: Cells treated with this compound at your working concentration, without any other fluorescent labels.
-
Fully Stained Sample: Your complete experimental sample with this compound and all fluorescent labels.
Image all samples using identical acquisition settings (laser power, exposure, gain). If the "this compound Treated Cells" sample shows a significant increase in fluorescence compared to the "Unstained" and "Vehicle Control" samples, then this compound is a primary contributor to the background signal.[2]
Visualizing the Biological Context: The Syk Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase involved in immune signaling.[11][12] Its activation, typically via immunoreceptor tyrosine-based activation motifs (ITAMs), triggers downstream cascades regulating cell proliferation, differentiation, and inflammatory responses.[12][13][14] Understanding this pathway is key to interpreting the effects of inhibitors like this compound.
References
- 1. biotium.com [biotium.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Affinity probes based on small-molecule inhibitors for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 12. Structure and function of Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
How to handle precipitation of Syk-IN-7 during experiments
Welcome to the technical support center for Syk-IN-7. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during experiments with this Syk inhibitor, particularly concerning its precipitation.
Troubleshooting Guide: Handling this compound Precipitation
Precipitation of this compound in aqueous solutions is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to prevent and resolve precipitation.
Problem: Precipitation observed after diluting DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media).
-
Immediate Action:
-
Do not use the solution with precipitate for your experiment. This will lead to inaccurate concentration and unreliable results.
-
Try to redissolve the precipitate by gentle warming and sonication.
-
-
Workflow for Resolving Precipitation:
Caption: Workflow for handling this compound precipitation. -
Preventative Measures:
-
Optimize Solvent Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%.
-
Pre-warm Aqueous Solutions: Before adding the this compound DMSO stock, warm your cell culture media or buffer to 37°C.
-
Stepwise Dilution: Add the DMSO stock to the aqueous solution dropwise while gently vortexing or swirling to ensure rapid mixing.
-
Consider Serum Concentration: The presence of proteins in serum can help stabilize small molecules. If your experiment allows, consider if the serum concentration in your cell culture media is optimal.
-
Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions.
-
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of similar Syk inhibitors in DMSO is typically high, often reaching 50-100 mg/mL.[1] For this compound, a conservative starting point for a stock solution is 10-20 mM. Always ensure the compound is fully dissolved before use.
Q3: My this compound powder won't dissolve completely in DMSO.
A3: If you experience difficulty dissolving this compound in DMSO, you can try gentle warming (up to 37°C) and sonication to aid dissolution.[2] Ensure you are using anhydrous, high-purity DMSO, as water content can reduce the solubility of hydrophobic compounds.
Q4: Can I store this compound stock solutions?
A4: Yes, this compound stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[3] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Q5: What is the maximum recommended final DMSO concentration in cell-based assays?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with 0.1% being ideal for most cell lines.
Experimental Use and Troubleshooting
Q6: I observed a precipitate in my cell culture plate after adding this compound. What should I do?
A6: Precipitation in the culture plate indicates that the compound has fallen out of solution. This can lead to inconsistent and unreliable results. The experiment should be repeated. To prevent this, follow the preventative measures outlined in the troubleshooting guide, such as pre-warming the media and performing a stepwise dilution.
Q7: Can I filter my working solution if I see a precipitate?
A7: Filtering the solution will remove the precipitated compound, leading to a lower, unknown final concentration. It is not recommended. The best course of action is to prepare a fresh solution following the preventative measures to avoid precipitation.
Q8: Does the pH of my buffer affect this compound solubility?
A8: The solubility of many small molecule inhibitors can be pH-dependent.[4] While specific data for this compound is limited, it is good practice to ensure the pH of your final working solution is within the physiological range (pH 7.2-7.4) for cellular experiments.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature | Estimated Solubility |
| DMSO | Room Temperature | ≥ 20 mg/mL |
| Ethanol | Room Temperature | ~1-5 mg/mL |
| PBS (pH 7.4) | Room Temperature | < 10 µg/mL |
| Cell Culture Media + 10% FBS | 37°C | ~1-10 µM (variable) |
Note: These are estimated values based on typical characteristics of similar kinase inhibitors. Actual solubility may vary. It is recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) and sonication can be used if necessary.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solution Preparation (for Cell Culture):
-
Pre-warm the required volume of cell culture medium (containing serum, if applicable) to 37°C.
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed medium to achieve the desired final concentration. Add the DMSO stock dropwise while gently swirling the medium.
-
Ensure the final DMSO concentration is below 0.5%.
-
Use the working solution immediately.
-
Protocol 2: Western Blot Analysis of Syk Phosphorylation
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with the freshly prepared this compound working solution or vehicle control (medium with the same final DMSO concentration) for the desired time.
-
Stimulate cells with an appropriate agonist to induce Syk phosphorylation (e.g., anti-IgM for B cells).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Syk and total Syk overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway and Experimental Workflow Diagrams
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a key mediator of immunoreceptor signaling.[5] Upon receptor engagement, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated.[6] Activated Syk then phosphorylates downstream targets, leading to the activation of multiple signaling cascades, including the PLCγ, PI3K/AKT, and MAPK pathways, which ultimately regulate cellular responses such as proliferation, differentiation, and inflammation.[7][8]
Immunoprecipitation Workflow with this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syk-IN-4 | TargetMol [targetmol.com]
- 3. This compound | Syk | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Best practices for storing and handling Syk-IN-7 to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Syk-IN-7 to maintain its activity. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored as a powder at -20°C for long-term storage (up to 3 years). For frequent use, it can be stored at 4°C for a shorter period (up to 2 years). Once dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles of the solvent stock.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound and other kinase inhibitors for in vitro studies.[1][2] For in vivo experiments, a formulation containing DMSO, PEG300, Tween 80, and saline may be used, but it is crucial to develop a dissolution method appropriate for your specific animal model and administration route.[1]
Q3: The color of the this compound powder appears different from a previous batch. Is this a concern?
A3: Color variations between different batches of a compound can occur due to differences in the manufacturing process, such as temperature and duration of synthesis steps.[1] If you have concerns, it is recommended to check the quality inspection report for the specific batch or contact the supplier's technical support.[1]
Q4: I observe insoluble impurities in my dissolved this compound solution. What should I do?
A4: The presence of minor insoluble impurities does not typically affect the biological activity of the compound. It is recommended to filter or centrifuge the solution to remove the impurities before use.[1]
Q5: What is the difference between the IC50 value reported on the product datasheet and the one I'm observing in my cell-based assay?
A5: The IC50 value on a datasheet often refers to the in vitro inhibition of the purified enzyme (e.g., through a kinase assay) and is usually in the nanomolar range.[1] In a cell-based assay, the IC50 measures the half-maximal inhibition of a cellular process (e.g., proliferation) and is influenced by factors like cell membrane permeability, metabolism, and off-target effects, often resulting in a higher value.[1][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound Activity | Improper storage conditions. | Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solvent stocks). Avoid repeated freeze-thaw cycles. |
| Degradation of the compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. For in vivo studies, prepare the formulation on the day of use.[5] | |
| Inconsistent Experimental Results | Inaccurate pipetting or dilution. | Calibrate pipettes regularly. Prepare serial dilutions carefully and use fresh tips for each dilution. |
| Cell line variability. | Ensure consistent cell passage number and confluency. Periodically check for mycoplasma contamination. | |
| Variability in reagent quality. | Use high-quality reagents and check for lot-to-lot variability, especially for antibodies and cytokines. | |
| Low Solubility in Aqueous Buffer | The compound is precipitating out of solution. | For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain solubility. If precipitation occurs, sonication or gentle warming may help.[5] For in vivo formulations, optimize the co-solvent ratios. |
| Unexpected Off-Target Effects | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. |
| The inhibitor is not specific to Syk at the concentration used. | Review the literature for known off-target effects of this compound. Consider using a second, structurally different Syk inhibitor as a control.[6] |
Quantitative Data Summary
Table 1: Storage and Handling of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years[1] | Protect from light and moisture. |
| 4°C | Up to 2 years[7] | Suitable for short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[5][7] | Suitable for short-term storage of working aliquots. |
Table 2: Reported IC50 Values for Syk Inhibitors
| Inhibitor | Assay Type | Cell Line/Target | IC50 | Reference |
| Syk-IN-1 | Cell-free | Syk | 35 nM | [5] |
| Syk Inhibitor II | Cell-free | Syk | 41 nM | [7] |
| R406 | Cell-free | Syk | 41 nM | [8] |
| Fostamatinib (R788) | Cell-free | Syk | 41 nM | [8] |
| PRT-060318 | Cell-free | Syk | 4 nM | [8] |
| BAY 61-3606 | Cell-free | Syk | Ki = 7.5 nM | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Syk Kinase Assay
This protocol is for determining the inhibitory activity of this compound on purified Syk kinase.
Materials:
-
Recombinant Syk enzyme
-
Syk kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[9]
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in Syk kinase buffer with a final DMSO concentration of 5%.
-
In a 384-well plate, add 1 µl of the diluted this compound or 5% DMSO (as a control).
-
Add 2 µl of recombinant Syk enzyme diluted in kinase buffer.
-
Add 2 µl of a mix of Syk substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Syk Phosphorylation
This protocol is for detecting the effect of this compound on Syk phosphorylation in a cellular context.
Materials:
-
Cells expressing Syk
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
Primary antibodies: anti-phospho-Syk (e.g., pY525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with different concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells) to induce Syk phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Syk primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-Syk antibody to confirm equal loading.
Visualizations
Caption: Syk Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
Validation & Comparative
A Comparative Guide to Syk Inhibitors in B-cell Lymphoma Models: Fostamatinib (R406) in Focus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of spleen tyrosine kinase (Syk) inhibitors for the treatment of B-cell lymphomas. Due to a scarcity of publicly available data on Syk-IN-7 in this context, this document will focus on the well-characterized inhibitor, fostamatinib (the prodrug of R406), as a representative agent.
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in various B-cell malignancies. Its central role in B-cell receptor (BCR) signaling, which is often constitutively active in lymphomas, makes it an attractive point for therapeutic intervention. This guide delves into the mechanism of action, experimental data, and relevant protocols for evaluating Syk inhibitors, with a primary focus on fostamatinib.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Cascade
Fostamatinib is an oral prodrug that is rapidly converted in the gut to its active metabolite, R406.[1] R406 is a potent inhibitor of Syk, acting as an ATP-competitive inhibitor that binds to the kinase domain of the Syk protein.[1] In B-cell lymphomas, particularly subtypes like Diffuse Large B-cell Lymphoma (DLBCL), the BCR signaling pathway is often crucial for cell survival and proliferation. Syk is a key mediator in this pathway, becoming activated upon antigen binding to the BCR and initiating a cascade of downstream signaling events. By inhibiting Syk, R406 effectively blocks this signaling, leading to the induction of apoptosis in lymphoma cells that are dependent on the BCR pathway for survival.[2][3]
This compound is also identified as an inhibitor of spleen tyrosine kinase (SYK).[4][5] However, detailed information regarding its mechanism of action and its specific effects on B-cell lymphoma models is not extensively available in the public domain, precluding a direct and detailed comparison with fostamatinib at this time.
B-Cell Receptor (BCR) Signaling Pathway and Syk Inhibition
The following diagram illustrates the pivotal role of Syk in the BCR signaling pathway and the point of intervention by Syk inhibitors like R406.
Comparative Performance Data
The following table summarizes the available quantitative data for the active metabolite of fostamatinib, R406, in inhibiting Syk.
| Compound | Target | IC50 | Cell Lines | Reference |
| R406 (active metabolite of Fostamatinib) | Syk | 41 nM | Not specified in this context | [1][6] |
| This compound | Syk | Data not available | Data not available |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To evaluate the efficacy of Syk inhibitors in B-cell lymphoma models, a series of in vitro and in vivo experiments are typically performed. Below are generalized protocols for key assays.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of the Syk inhibitor on the proliferation and viability of B-cell lymphoma cell lines.
-
Cell Culture: Culture B-cell lymphoma cell lines (e.g., DLBCL lines like SUDHL-4, SUDHL-6) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Add the Syk inhibitor (e.g., R406) at various concentrations (typically ranging from nanomolar to micromolar). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Measurement:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
-
Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in B-cell lymphoma cells following treatment with the Syk inhibitor.
-
Treatment: Treat B-cell lymphoma cells with the Syk inhibitor at a concentration around its IC50 value for 24-48 hours.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Western Blot Analysis for Phospho-Syk
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of Syk.
-
Treatment: Treat B-cell lymphoma cells with the Syk inhibitor for a short period (e.g., 1-2 hours).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Syk (e.g., Tyr525/526) and total Syk overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Syk to total Syk.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of a Syk inhibitor in B-cell lymphoma models.
Conclusion
Fostamatinib (R406) has demonstrated significant activity as a Syk inhibitor in preclinical and clinical studies, providing a strong rationale for targeting the BCR signaling pathway in B-cell lymphomas. While this compound is also identified as a Syk inhibitor, the lack of comprehensive, publicly available data in the context of B-cell malignancies currently limits a direct, evidence-based comparison. Further research and publication of data on emerging Syk inhibitors like this compound will be crucial for a more complete understanding of their comparative efficacy and potential clinical utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Tyrosine-protein kinase SYK (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CAS [[3050715-41-5]] Preis auf Anfrage | BIOZOL [biozol.de]
- 5. This compound | Syk | TargetMol [targetmol.com]
- 6. Syk Inhibitor [sigmaaldrich.com]
A Head-to-Head Comparison of Syk-IN-7 and Entospletinib: A Kinase Selectivity Profile
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing therapeutic strategies and ensuring minimal off-target effects. This guide provides a detailed comparison of the selectivity profiles of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: Syk-IN-7 and entospletinib (GS-9973), supported by available experimental data.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2][3] Its involvement in conditions ranging from inflammation and autoimmune diseases to hematological malignancies has made it a significant target for therapeutic intervention.[1][4][5] Both this compound and entospletinib are potent inhibitors of Syk, but their selectivity across the human kinome is a critical determinant of their potential clinical utility and research applications.
Executive Summary of Selectivity
Entospletinib has been extensively profiled and demonstrates a high degree of selectivity for Syk. In broad kinase panel screenings, it has shown minimal off-target activity.[6][7] In contrast, comprehensive public data on the kinome-wide selectivity of this compound is less readily available, making a direct, exhaustive comparison challenging. However, available information suggests that while it is a potent Syk inhibitor, its broader selectivity profile is not as well-characterized as that of entospletinib.
Quantitative Selectivity Profile
The following table summarizes the available quantitative data for this compound and entospletinib against Syk and a selection of off-target kinases. It is important to note that the data for entospletinib is far more comprehensive.
| Kinase | This compound IC50 (nM) | Entospletinib IC50 (nM) | Entospletinib Kd (nM) | Notes |
| Syk | Data not available | 7.7 [7][8] | 7.6 [6][9] | Entospletinib is a potent inhibitor of Syk. |
| JAK2 | Data not available | >1000-fold selective vs Syk[7] | Data not available | Entospletinib shows high selectivity over JAK2. |
| c-Kit | Data not available | >1000-fold selective vs Syk[7] | Data not available | Entospletinib shows high selectivity over c-Kit. |
| FLT3 | Data not available | >1000-fold selective vs Syk[4][7] | Data not available | Entospletinib shows high selectivity over FLT3. |
| RET | Data not available | >1000-fold selective vs Syk[4][7] | Data not available | Entospletinib shows high selectivity over RET. |
| KDR (VEGFR2) | Data not available | >1000-fold selective vs Syk[4][7] | Data not available | Entospletinib shows high selectivity over KDR. |
| TNK1 | Data not available | Data not available | <100 | The only other kinase with a Kd < 100 nM for entospletinib in a broad kinase scan.[6][9] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding.
Experimental Protocols
The selectivity of these inhibitors is typically determined using in vitro kinase assays. The two primary methods referenced in the characterization of entospletinib are the KINOMEscan™ platform and ADP-Glo™ kinase assays.
KINOMEscan™ Assay
This is a competition binding assay used to quantify the interaction between a test compound and a panel of kinases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Validating Syk-IN-7 Target Engagement in Live Cells: A Comparative Guide to CRISPR-Based and Alternative Methods
For researchers and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a live cell is a critical step in the validation process. This guide provides a comprehensive comparison of methods for validating the target engagement of Syk-IN-7, a potent inhibitor of Spleen tyrosine kinase (Syk), with a focus on CRISPR-based approaches and their alternatives. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells, making it a significant target for therapeutic intervention in autoimmune diseases and certain cancers.[1][2][3]
Comparison of Target Engagement Validation Methods
The selection of a target engagement methodology depends on various factors, including the experimental question, available resources, and desired throughput. Here, we compare CRISPR-based methods with prominent alternative techniques: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and Chemoproteomics.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Quantitative Data |
| CRISPR-Cas9 Knockout (KO) | Gene knockout to assess the necessity of the target for the drug's effect. | Provides definitive genetic evidence of on-target activity. | Indirect measure of target engagement; potential for off-target effects of the drug on other proteins.[4] | Low to Medium | Phenotypic readout (e.g., cell viability, reporter assay). |
| CRISPR Interference/Activation (CRISPRi/a) | Modulation of target gene expression to correlate protein levels with drug efficacy. | Allows for the study of essential genes without causing cell death; tunable expression levels.[5] | Indirect measure of engagement; requires careful validation of knockdown/overexpression. | Medium | Correlation between protein level and drug IC50. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | Label-free; applicable to native proteins in live cells and tissues. | Not suitable for all targets; can be technically challenging to optimize. | Low to Medium | Melt curves and Tagg values. |
| NanoBRET™ Assay | Measures the proximity of a fluorescently labeled inhibitor (tracer) and a luciferase-tagged target protein. | Highly sensitive and quantitative for intracellular target engagement; suitable for high-throughput screening.[6][7] | Requires genetic engineering of the target protein; dependent on the availability of a suitable tracer. | High | IC50/KD values. |
| Chemoproteomics (e.g., with covalent probes) | Uses chemical probes to enrich and identify drug-binding proteins from cell lysates. | Unbiased, proteome-wide view of on- and off-targets.[8][9] | Often relies on cell lysis, which can disrupt cellular context; may require specialized chemical probes. | Low | Target enrichment ratios, IC50 values. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding how these validation methods work.
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a key mediator in various signaling cascades.[1][2] Upon engagement of immunoreceptors like the B-cell receptor (BCR), ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) are phosphorylated, leading to the recruitment and activation of Syk.[1][3] Activated Syk then phosphorylates downstream targets, initiating signaling pathways that control cellular responses such as proliferation, differentiation, and inflammation.[2][10][11]
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
CRISPR-Based Target Validation Workflow
A CRISPR-Cas9 knockout approach can be used to confirm that the cellular effects of this compound are dependent on the presence of Syk.
Caption: Experimental workflow for validating this compound target engagement using CRISPR-Cas9 knockout.
Logical Comparison of Methods
The choice of method involves a trade-off between direct evidence of binding and genetic evidence of target necessity.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 7. Live-cell target engagement of allosteric MEKi on MEK-RAF/KSR-14-3-3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYK | Cancer Genetics Web [cancerindex.org]
- 11. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
Decoding Syk-IN-7: A Researcher's Guide to Confirming Mechanism of Action and Comparative Analysis
For researchers and drug development professionals investigating novel cancer therapeutics, confirming the mechanism of action of a new inhibitor is a critical step. This guide provides a comprehensive framework for validating the activity of Syk-IN-7, a potent spleen tyrosine kinase (Syk) inhibitor, in a new cell line. It offers a comparative analysis with other established Syk inhibitors, detailed experimental protocols, and visual aids to facilitate understanding and experimental design.
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells and has been implicated in the survival and proliferation of certain cancer cells.[1][2][3] Inhibitors of Syk are therefore of significant interest as potential therapeutic agents.[1][4] this compound has emerged as a highly potent inhibitor of Syk, with a reported IC50 of 700 pM.[5] This guide will provide the necessary tools to independently verify its mechanism of action and benchmark its performance against other known Syk inhibitors.
Comparative Analysis of Syk Inhibitors
To effectively evaluate this compound, it is essential to compare its performance against other well-characterized Syk inhibitors. The following table summarizes the key properties of this compound and three other prominent Syk inhibitors: Fostamatinib (the prodrug of R406), Entospletinib (GS-9973), and Cerdulatinib.
| Inhibitor | Target(s) | IC50 (Syk) | Key Off-Targets | Clinical Development Stage |
| This compound | Syk | 700 pM[5] | LRRK2 (33 nM), CHK2 (160 nM)[5] | Preclinical |
| Fostamatinib (R406) | Syk | 41 nM[4][6] | Lck, Lyn, Flt3, c-Kit, RET, VEGFR2[6] | Approved for Immune Thrombocytopenia |
| Entospletinib (GS-9973) | Syk | 7.7 nM[4] | JAK2, c-KIT, FLT3, RET, VEGFR2[7] | Phase 2/3 trials for various cancers |
| Cerdulatinib | Syk, JAK1/3 | Syk: Not specified, Dual inhibitor | Other kinases in the JAK family | Phase 2 trials for B-cell malignancies |
Confirming the Mechanism of Action: A Step-by-Step Experimental Workflow
The primary mechanism of action for Syk inhibitors is the blockade of the ATP-binding site, which prevents autophosphorylation and subsequent activation of downstream signaling pathways.[1] The following experimental workflow outlines the key steps to confirm this mechanism for this compound in a new cell line.
Detailed Experimental Protocols
Here are detailed protocols for the key experiments outlined in the workflow.
Western Blot for Syk Phosphorylation
Objective: To determine if this compound inhibits the phosphorylation of Syk and its downstream signaling proteins.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-Syk (Tyr525/526)
-
Total Syk
-
Phospho-PLCγ1 (Tyr783)
-
Total PLCγ1
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vitro Syk Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on recombinant Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Protocol (based on ADP-Glo™ Assay):
-
Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations.
-
Enzyme Addition: Add 2 µL of recombinant Syk kinase diluted in kinase buffer.
-
Substrate/ATP Mix Addition: Add 2 µL of a mix containing the Syk substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of the new cell line.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Understanding the Syk Signaling Pathway
To interpret the results of these experiments, a clear understanding of the Syk signaling pathway is essential. Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, Syk phosphorylates a variety of downstream substrates, leading to the activation of multiple signaling cascades that promote cell survival and proliferation.
By following this comprehensive guide, researchers can confidently confirm the mechanism of action of this compound in a new cell line, understand its potency relative to other inhibitors, and generate robust data to support further drug development efforts.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and profiling of a selective and efficacious Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Syk-IN-7 and Alternative Spleen Tyrosine Kinase (Syk) Inhibitors in a Kinase Assay
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of Spleen Tyrosine Kinase (Syk) inhibitors, with a focus on Syk-IN-7. The information is supported by experimental data and protocols to aid in the selection of appropriate compounds for research and development.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells.[1] It is a key mediator of immunoreceptor signaling and is implicated in a variety of cellular responses, including proliferation, differentiation, and phagocytosis.[1] Due to its central role in various pathological processes, including inflammation, autoimmune diseases, and B-cell malignancies, Syk has emerged as a significant therapeutic target. This guide analyzes the dose-response of Syk inhibitors in kinase assays, providing a framework for comparing their efficacy.
Data Presentation: In Vitro Potency of Syk Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other commonly studied Syk inhibitors, as determined in biochemical kinase assays. It is important to note that IC50 values can vary based on the specific assay conditions, such as ATP concentration.
It is worth noting that the nomenclature for "this compound" can be ambiguous in public sources. A compound available from commercial suppliers under the synonym "Syk Inhibitor" has a reported IC50 of 14 nM. Concurrently, a highly potent pyrazinecarboxamide, also designated as "compound 17" in a medicinal chemistry publication, exhibits a Syk IC50 of 0.7 nM.[2] For the purpose of this guide, we will refer to the commercially available compound in our direct comparisons.
| Inhibitor | Syk IC50 (nM) | Reference |
| This compound (as "Syk Inhibitor") | 14 | |
| Compound 17 (pyrazinecarboxamide) | 0.7 | [2] |
| R406 (active metabolite of Fostamatinib) | 41 | [3][] |
| P505-15 (PRT062607) | 1-2 | [3] |
| Entospletinib (GS-9973) | 7.7 | [3] |
| Cerdulatinib (PRT062070) | 32 | [3] |
| Syk Inhibitor II | 41 | [3] |
Experimental Protocols: In Vitro Syk Kinase Assay
The following is a representative protocol for determining the IC50 of an inhibitor in a biochemical Syk kinase assay, based on commonly used methods such as ADP-Glo™ or HTRF®.
Principle
The assay quantifies the enzymatic activity of purified Syk kinase. The kinase transfers a phosphate group from ATP to a substrate peptide. The amount of product generated (phosphorylated substrate or ADP) is then measured. In the presence of an inhibitor, the kinase activity is reduced, leading to a decrease in the product signal. A dose-response curve is generated by measuring the kinase activity at various inhibitor concentrations to determine the IC50.
Materials
-
Enzyme: Purified recombinant human Syk kinase.
-
Substrate: A suitable peptide substrate, such as a biotinylated tyrosine kinase substrate (e.g., KinEASE TK substrate) or Poly(Glu, Tyr) 4:1.
-
ATP: Adenosine 5'-triphosphate.
-
Inhibitor: this compound or other compounds of interest, dissolved in DMSO.
-
Assay Buffer: Typically contains HEPES or Tris buffer, MgCl2, DTT, and BSA. A common example is 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, and 0.1 mM Na3VO4.[1]
-
Detection Reagents: Dependent on the assay format (e.g., ADP-Glo™ Kinase Assay kit from Promega or HTRF® detection reagents).
-
Microplates: Low-volume 384-well or 96-well plates.
-
Plate Reader: A luminometer or a time-resolved fluorescence reader compatible with the detection reagents.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the Syk inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer containing a final DMSO concentration that does not exceed 1% in the final reaction volume.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer to the desired working concentrations. The ATP concentration is often set at or near its Km value for Syk.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 1-5 µL) of the diluted inhibitor or DMSO (for control wells) to the microplate wells.
-
Add the Syk enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding a termination solution, which often contains EDTA to chelate Mg2+.
-
Add the detection reagents according to the manufacturer's protocol. This may involve one or more incubation steps.
-
For example, in an ADP-Glo™ assay, ADP-Glo™ Reagent is added to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the signal as a function of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Mandatory Visualization
Syk Signaling Pathway
The following diagram illustrates a simplified representation of a common Syk signaling pathway, initiated by the activation of an immunoreceptor.
Caption: A simplified diagram of the Syk signaling cascade.
Experimental Workflow for Kinase Assay
This diagram outlines the typical workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Logical Relationship for Inhibitor Comparison
This diagram illustrates the logical process for comparing the dose-response curves of different Syk inhibitors.
Caption: Logical flow for comparing the potency of Syk inhibitors.
References
Comparative Guide to the Validation of Spleen Tyrosine Kinase (Syk) Inhibitors on the PI3K/Akt Downstream Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Spleen Tyrosine Kinase (Syk) inhibitors in modulating the downstream PI3K/Akt signaling pathway. The information herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the appropriate tools for their investigations.
Introduction to Syk and the PI3K/Akt Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors.[1][2] Upon activation, Syk initiates a signaling cascade that influences numerous cellular processes such as proliferation, differentiation, and survival. One of the key downstream pathways activated by Syk is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][4] This pathway is a central regulator of cell growth, metabolism, and apoptosis, and its dysregulation is frequently implicated in cancer and autoimmune diseases.[5] Therefore, inhibitors of Syk are of significant interest as potential therapeutic agents.
This guide focuses on the validation of the effects of Syk inhibitors on the PI3K/Akt pathway, a critical step in their preclinical development.
Comparative Analysis of Syk Inhibitors
While a comprehensive search was conducted for experimental data on Syk-IN-7 , no publicly available studies validating its specific effect on the PI3K/Akt pathway were identified. Therefore, this guide presents a comparative analysis of other well-characterized Syk inhibitors for which experimental data are available. This comparison can serve as a benchmark for the future evaluation of this compound.
The following table summarizes the observed effects of various Syk inhibitors on the phosphorylation of Akt (p-Akt), a key indicator of PI3K/Akt pathway activation. A decrease in p-Akt levels upon treatment with a Syk inhibitor suggests successful target engagement and downstream pathway modulation.
| Syk Inhibitor | Cell Line(s) | Observed Effect on p-Akt | Key Findings | Citations |
| R406 (active metabolite of Fostamatinib) | Neuroblastoma cells (SH-SY5Y) | Significant reduction | R406 treatment led to a significant and lasting reduction in Akt phosphorylation. | [4] |
| EBV+ B cell lymphomas | Markedly decreased activation | Syk inhibition with R406 markedly decreased the activation of Akt. | [6] | |
| BAY 61-3606 | Neuroblastoma cells (SH-SY5Y) | Significant reduction | BAY 61-3606 treatment resulted in a significant and lasting reduction of Akt phosphorylation. | [4] |
| Chronic Lymphocytic Leukemia (CLL) cells | Downregulation of activated Akt | BAY 61-3606 induced apoptosis in CLL cells, which was associated with the downregulation of activated Akt. | [2] | |
| PRT062607 | Neuroblastoma cells (SH-SY5Y) | Significant reduction | Treatment with PRT062607 caused a significant and lasting reduction of Akt phosphorylation. | [4] |
| Entospletinib (GS-9973) | Neuroblastoma cells (SH-SY5Y) | No effect observed | In contrast to other inhibitors, GS-9973 did not affect Akt phosphorylation at the investigated time points. | [4] |
| Piceatannol | Macrophages | Suppression of MyD88-dependent IRAK1 upregulation | Piceatannol, a Syk inhibitor, suppressed the MyD88-dependent upregulation of IRAK1, a downstream effector.[7] While not a direct measure of p-Akt, this indicates modulation of a related inflammatory pathway. | [7] |
Experimental Protocols
The validation of a Syk inhibitor's effect on the PI3K/Akt pathway is predominantly performed using Western blotting to detect the phosphorylation status of Akt and other key proteins in the pathway.
Experimental Workflow: Western Blot for Phosphorylated Akt (p-Akt)
Detailed Methodologies
1. Cell Lysis and Protein Extraction:
-
Reagents:
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease and phosphatase inhibitor cocktails
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
After treatment, wash cell monolayers twice with ice-cold PBS.
-
Add RIPA buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
2. Protein Quantification:
-
Method: Bicinchoninic acid (BCA) assay is a common method for protein quantification.
-
Procedure: Follow the manufacturer's instructions to determine the protein concentration of each lysate.
3. SDS-PAGE and Western Blotting:
-
Reagents:
-
Laemmli sample buffer
-
Tris-Glycine SDS running buffer
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like β-actin or GAPDH.
-
Signaling Pathway Diagram
The following diagram illustrates the central role of Syk in activating the PI3K/Akt pathway and the point of intervention for Syk inhibitors.
Conclusion
The validation of a Syk inhibitor's effect on the PI3K/Akt pathway is a fundamental aspect of its preclinical characterization. While specific experimental data for this compound is currently lacking in the public domain, the methodologies and comparative data for other Syk inhibitors presented in this guide offer a robust framework for its future evaluation. Researchers are encouraged to employ rigorous experimental controls and quantitative analysis to accurately determine the potency and efficacy of novel Syk inhibitors in modulating this critical signaling pathway.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel SYK Variant Causes Enhanced SYK Autophosphorylation and PI3K Activation in an Antibody-Deficient Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pharmacological and Genetic Inhibition of Spleen Tyrosine Kinase (Syk)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of two common methodologies for studying the function of Spleen Tyrosine Kinase (Syk): pharmacological inhibition using small molecule inhibitors and genetic knockdown using RNA interference. The objective is to assist researchers in cross-validating their findings and selecting the most appropriate experimental approach for their specific research questions. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the effects of Syk inhibitors and genetic knockdown on cell viability and key downstream signaling pathways. Data has been compiled from studies on various cancer cell lines. While a direct comparison of IC50 values from pharmacological inhibition with the percentage of viability reduction from genetic knockdown is context-dependent, this data provides a valuable reference for expected outcomes.
Table 1: Effect of Syk Inhibition on Cell Viability
| Method | Reagent/Tool | Cell Line | Assay | Result | Citation |
| Pharmacological Inhibition | R406 | SU-DHL-1 (T-cell lymphoma) | Tritiated Thymidine Incorporation | Proliferation significantly inhibited in a dose-dependent manner. | [1] |
| R406 | SR-786 (T-cell lymphoma) | Tritiated Thymidine Incorporation | Proliferation significantly inhibited in a dose-dependent manner. | [1] | |
| R406 | SH-SY5Y (Neuroblastoma) | MTT Assay | Dose-dependent decrease in cell viability. | [2] | |
| BAY 61-3606 | SH-SY5Y (Neuroblastoma) | MTT Assay | Dose-dependent decrease in cell viability. | [2] | |
| BAY 61-3606 | RPMI-8226 (Multiple Myeloma) | Viability Assay | Time- and dose-dependent inhibition of cell viability. | [3] | |
| BAY 61-3606 | NCI-H929 (Multiple Myeloma) | Viability Assay | Time- and dose-dependent inhibition of cell viability. | [3] | |
| Genetic Knockdown | Syk siRNA | SU-DHL-1 (T-cell lymphoma) | Tritiated Thymidine Incorporation | Significant reduction in proliferation. | [1] |
| Syk siRNA | SR-786 (T-cell lymphoma) | Tritiated Thymidine Incorporation | Significant reduction in proliferation. | [1] | |
| Syk siRNA | SH-SY5Y (Neuroblastoma) | MTT Assay | Significant decrease in cell viability after 72h. | [2][4] | |
| Syk siRNA | LAN-6 (Neuroblastoma) | MTT Assay | Significant decrease in cell viability after 72h. | [2][4] |
Table 2: Effect of Syk Inhibition on Downstream Signaling
| Method | Reagent/Tool | Cell Line | Downstream Target | Effect | Citation |
| Pharmacological Inhibition | R406 | SU-DHL-1 | Phospho-Syk (Y348) | Dephosphorylation | [1] |
| R406 | SR-786 | Phospho-Syk (Y348) | Dephosphorylation | [1] | |
| R406 | SH-SY5Y | Phospho-ERK1/2, Phospho-Akt | Reduction in phosphorylation | [2] | |
| BAY 61-3606 | SH-SY5Y | Phospho-ERK1/2, Phospho-Akt | Reduction in phosphorylation | [2] | |
| Genetic Knockdown | Syk siRNA | SU-DHL-1 | Syk Protein Expression | Silenced | [1] |
| Syk siRNA | SR-786 | Syk Protein Expression | Silenced | [1] | |
| Syk siRNA | SH-SY5Y | Syk Protein Expression | Reduced | [2] |
Table 3: Inhibitor Potency
| Inhibitor | Target | Assay Type | IC50 / Ki | Citation |
| R406 | Syk | Cell-free assay | IC50: 41 nM | [5] |
| R406 | Syk | ATP-competitive binding | Ki: 30 nM | [5] |
| BAY 61-3606 | Syk | Cell-free assay | IC50: 10 nM | [6] |
| BAY 61-3606 | Syk | ATP-competitive binding | Ki: 7.5 nM | [6][7][8] |
| BAY 61-3606 | Anti-IgE-induced histamine release | Human Mast Cells | IC50: 5.1 nM | [9] |
| BAY 61-3606 | Anti-IgM-induced proliferation | Mouse Splenic B cells | IC50: 58 nM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific cell types and research questions.
Syk Knockdown using siRNA and Western Blot Analysis
Objective: To reduce the expression of Syk protein in cultured cells using small interfering RNA (siRNA) and to verify the knockdown efficiency by Western Blot.
Materials:
-
Syk-specific siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Syk
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 50-70% confluency on the day of transfection.
-
siRNA Transfection:
-
For each well, dilute 5 pmol of Syk siRNA or scrambled control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Syk antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of Syk knockdown relative to the scrambled control.
Cell Viability Assay (MTT)
Objective: To assess the effect of Syk inhibitors or Syk knockdown on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
Syk inhibitor (e.g., R406, BAY 61-3606) or cells transfected with Syk/scrambled siRNA
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
For Inhibitors: Treat the cells with a range of concentrations of the Syk inhibitor or vehicle control (e.g., DMSO).
-
For siRNA: Use cells that have been transfected with Syk siRNA or scrambled control siRNA for 48-72 hours.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (vehicle-treated or scrambled siRNA-transfected cells). For inhibitors, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Syk and a typical experimental workflow for cross-validating pharmacological and genetic inhibition.
Caption: B-Cell Receptor (BCR) signaling pathway involving Syk.
Caption: FcεRI signaling pathway in mast cells.
Caption: Experimental workflow for cross-validation.
References
- 1. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to Syk Inhibitors: Profiling PRT062607 in the Context of Spleen Tyrosine Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of spleen tyrosine kinase (Syk) inhibitors, with a detailed focus on the efficacy of PRT062607. Due to the absence of publicly available in vitro and in vivo efficacy data for Syk-IN-7, this guide will compare PRT062607 with other well-characterized Syk inhibitors to provide a valuable reference for research and development.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR), Fc receptors, and integrins. Its central role in immune cell activation has made it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. This guide delves into the specifics of PRT062607, a potent and selective Syk inhibitor, and contextualizes its performance against other known inhibitors in the field.
Mechanism of Action and Signaling Pathway
Syk is a key mediator in intracellular signaling cascades. Upon engagement of immunoreceptors, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) via its tandem SH2 domains. This binding event leads to a conformational change and subsequent autophosphorylation and activation of Syk's kinase domain. Activated Syk then phosphorylates a multitude of downstream substrates, including PLCγ, Vav, and SLP-76/BLNK, initiating signaling cascades that ultimately result in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. The mechanism of action of Syk inhibitors typically involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing its catalytic activity and blocking downstream signaling.[1]
Caption: Syk Signaling Pathway and Point of Inhibition.
In Vitro Efficacy: A Comparative Look
The in vitro potency of Syk inhibitors is a critical determinant of their therapeutic potential. This is typically assessed through biochemical assays using purified Syk enzyme and cell-based assays that measure the inhibition of Syk-dependent signaling pathways in relevant cell types.
PRT062607 has demonstrated high potency and selectivity for Syk in multiple studies.[2][3] Below is a summary of its in vitro efficacy compared to other notable Syk inhibitors.
| Inhibitor | Biochemical IC₅₀ (Syk) | Cell-Based IC₅₀ (BCR-mediated B-cell activation) | Cell-Based IC₅₀ (FcεRI-mediated basophil degranulation) | Reference(s) |
| PRT062607 | 1-2 nM | 270-324 nM | 150-205 nM | [2][4][5] |
| Fostamatinib (R406) | 41 nM | Not directly reported in comparable assay | Not directly reported in comparable assay | [6] |
| Entospletinib (GS-9973) | 7.7 nM | Not directly reported in comparable assay | Not directly reported in comparable assay | [7] |
| Cerdulatinib (PRT062070) | 32 nM | Not directly reported in comparable assay | Not directly reported in comparable assay | [6] |
| Syk Inhibitor II | 41 nM | Not directly reported in comparable assay | Not directly reported in comparable assay | [8] |
Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
In Vivo Efficacy: Preclinical Models
The anti-inflammatory and immunomodulatory effects of Syk inhibitors are often evaluated in animal models of disease, such as the collagen-induced arthritis (CIA) model in rodents, which shares pathological features with human rheumatoid arthritis.
PRT062607 has shown dose-dependent anti-inflammatory activity in rodent models of rheumatoid arthritis.[2] In a rat collagen-induced arthritis model, PRT062607 demonstrated a significant reduction in hind-paw inflammation.[4][5] This in vivo efficacy correlates with the potent inhibition of Syk observed in in vitro and ex vivo assays.
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| PRT062607 | Rat Collagen-Induced Arthritis | Dose-dependent inhibition of hind-paw inflammation. | [4][5] |
| Fostamatinib (R788) | Mouse Collagen-Induced Arthritis | Reduced disease severity and joint inflammation. | [9] |
| Entospletinib (GS-9973) | Not specifically reported for CIA | Effective in preclinical models of hematological malignancies. | [] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays used to characterize Syk inhibitors.
In Vitro Syk Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Syk kinase.
Caption: Biochemical Syk Kinase Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute purified recombinant Syk enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to desired concentrations in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., PRT062607) in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test inhibitor or vehicle control.
-
Add the Syk enzyme to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based B-Cell Activation Assay
This assay assesses the ability of an inhibitor to block Syk-mediated signaling downstream of the B-cell receptor.
Protocol:
-
Cell Culture:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with serial dilutions of the Syk inhibitor (e.g., PRT062607) or vehicle control for a specified time (e.g., 1-2 hours).
-
-
BCR Stimulation:
-
Stimulate the B-cells with an anti-IgM antibody to cross-link the BCR and activate Syk signaling.
-
-
Endpoint Measurement (Flow Cytometry):
-
After a short incubation period (e.g., 15-30 minutes), fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody against a downstream signaling marker of B-cell activation, such as phosphorylated ERK (pERK) or CD69.
-
Analyze the cells by flow cytometry to quantify the level of the activation marker.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of B-cell activation for each inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the anti-inflammatory efficacy of Syk inhibitors in a disease model that mimics human rheumatoid arthritis.
Caption: Collagen-Induced Arthritis (CIA) Model Workflow.
Protocol:
-
Animals:
-
Use a susceptible mouse or rat strain (e.g., DBA/1 mice or Lewis rats).
-
-
Induction of Arthritis:
-
On day 0, immunize the animals intradermally at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment with the Syk inhibitor (e.g., PRT062607) or vehicle control upon the first signs of arthritis (typically around day 24-28).
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint rigidity. Assign a clinical score to each paw.
-
Measure paw thickness using a caliper.
-
-
Terminal Analysis:
-
At the end of the study, collect paws and joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness, and histological parameters between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the compound.
-
Conclusion
PRT062607 is a potent and selective Syk inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and immune cell activation.[2][4][5] While a direct comparison with this compound is not possible due to the lack of available data for the latter, the information presented in this guide provides a strong foundation for researchers to understand the performance of PRT062607 in the context of other well-studied Syk inhibitors. The detailed experimental protocols offer a starting point for the consistent and reliable evaluation of novel Syk inhibitors in preclinical research. As the field of Syk-targeted therapies continues to evolve, comparative data and standardized methodologies will be paramount in advancing the development of new treatments for a variety of debilitating diseases.
References
- 1. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. tandfonline.com [tandfonline.com]
Navigating the Landscape of Syk Inhibition in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (Syk) has emerged as a compelling therapeutic target in various malignancies, particularly in hematological cancers where it plays a crucial role in B-cell receptor (BCR) signaling. The development of small molecule inhibitors against Syk offers promising avenues for cancer therapy. This guide provides a comparative analysis of the in vitro efficacy of several notable Syk inhibitors across a spectrum of cancer cell lines.
Executive Summary:
This document details the half-maximal inhibitory concentration (IC50) values of five prominent Syk inhibitors: Fostamatinib (R406), Entospletinib (GS-9973), BAY 61-3606, PRT062607, and TAK-659. While the originally requested compound, Syk-IN-7, lacks publicly available IC50 data in cancer cell lines, this guide offers a robust comparison of these alternative and well-characterized inhibitors. The data, compiled from various studies, is presented in clear, tabular format to facilitate cross-compound evaluation. Furthermore, detailed experimental protocols for common IC50 determination assays are provided, alongside illustrative diagrams of the Syk signaling pathway and a typical experimental workflow, to offer a comprehensive resource for researchers in this field.
Comparative Efficacy of Syk Inhibitors: IC50 Values
The following tables summarize the IC50 values of Fostamatinib, Entospletinib, BAY 61-3606, PRT062607, and TAK-659 in various cancer cell lines. It is important to note that these values have been collated from different studies and may have been determined using varied experimental methodologies. Direct comparison should, therefore, be approached with consideration of the specific assay conditions cited.
Fostamatinib (Active Metabolite R406)
Fostamatinib is a prodrug of R406, a potent Syk inhibitor.
| Cancer Type | Cell Line | IC50 (µM) | Assay Used |
| Lung Cancer | H1299 | 5 - 10 | Cell Viability Assay |
| Head and Neck Cancer | SCC4 | 5 - 10 | Cell Viability Assay |
| Breast Cancer | MDA-MB-231 | 5 - 10 | Cell Viability Assay |
| Hepatocellular Carcinoma | Various | 20 - 35 | Growth Inhibition Assay |
| Acute Myeloid Leukemia | MV4-11 (FLT3-ITD+) | ~0.1 (for proliferation) | CellTiter-Glo |
Note: Some studies report a range for IC50 values.
Entospletinib (GS-9973)
Entospletinib is a selective Syk inhibitor.
| Cancer Type | Cell Line | IC50 (nM) | Assay Used |
| B-cell Acute Lymphoblastic Leukemia | NALM-6 | Not Reached (Significant effect at 1µM) | Proliferation Assay |
| B-cell Acute Lymphoblastic Leukemia | SEM | Not Reached (Significant effect at 1µM) | Proliferation Assay |
| B-cell Acute Lymphoblastic Leukemia | RS4;11 | Not Reached (Moderate effect at 10-20µM) | Proliferation Assay |
| In vitro Syk kinase assay | - | 7.7 | Biochemical Assay |
BAY 61-3606
BAY 61-3606 is a selective and ATP-competitive Syk inhibitor.
| Cancer Type | Cell Line | IC50 (µM) | Assay Used |
| Neuroblastoma | SH-SY5Y (Syk-positive) | Dose-dependent reduction in viability | Cell Viability Assay |
| Neuroblastoma | SK-N-BE (Syk-negative) | Dose-dependent reduction in viability | Cell Viability Assay |
| Colorectal Cancer | DLD-1 (mutant K-RAS) | Preferential effect | Cell Viability Assay |
| Multiple Myeloma | RPMI-8226 | 24h: 3.209, 48h: 1.295, 72h: 0.532 | CCK-8 Assay |
| Multiple Myeloma | NCI-H929 | 24h: 3.209, 48h: 1.295, 72h: 0.532 | CCK-8 Assay |
| Acute Myeloid Leukemia | MV-4-11 | 0.007394 | Growth Inhibition Assay |
| Eosinophilic Leukemia | EoL-1 | 0.33275 | Growth Inhibition Assay |
| B-cell Leukemia | NALM-6 | 0.41739 | Growth Inhibition Assay |
PRT062607 (P505-15)
PRT062607 is a highly selective Syk inhibitor.
| Cancer Type | Cell Line | IC50 (nM) | Assay Used |
| In vitro Syk kinase assay | - | 1-2 | Biochemical Assay |
| B-cell Activation | Human Whole Blood | 280 | B-cell Activation Assay |
| Basophil Degranulation | Human Whole Blood | 150 | Basophil Degranulation Assay |
TAK-659
TAK-659 is a dual inhibitor of Syk and FMS-like tyrosine kinase 3 (FLT3).
| Cancer Type | Cell Line | IC50 (nM) | Assay Used |
| In vitro Syk kinase assay | - | 3.2 | Biochemical Assay |
| In vitro FLT3 kinase assay | - | 4.6 | Biochemical Assay |
| Diffuse Large B-cell Lymphoma (Syk-dependent) | OCI-LY10 | - | Cell Proliferation Assay |
| Acute Myeloid Leukemia (FLT3-ITD) | MV4-11 | Sensitive | Cell Viability Assay |
| Acute Myeloid Leukemia (FLT3-ITD) | MOLM-13 | Sensitive | Cell Viability Assay |
| Acute Lymphoblastic Leukemia (WT FLT3) | RS4-11 | Not Sensitive | Cell Viability Assay |
| Burkitt's Lymphoma (WT FLT3) | RA1 | Not Sensitive | Cell Viability Assay |
Key Signaling Pathways and Experimental Workflows
To provide a deeper context for the presented data, the following diagrams illustrate the central role of Syk in cancer cell signaling and the typical workflow for determining IC50 values.
Caption: Simplified Syk signaling pathway in cancer cells.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
The determination of IC50 values is critical for assessing the potency of a compound. Below are detailed protocols for three commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of the Syk inhibitor. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[1]
SRB (Sulphorhodamine B) Assay
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates multiple times with water to remove the TCA and unbound cells. Allow the plates to air dry completely.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate and plot the percentage of cell viability as described for the MTT assay to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This is a homogeneous, luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the vehicle control and determine the IC50 value from the dose-response curve.
References
Comparative analysis of Syk-IN-7 with other commercially available Syk inhibitors
For researchers, scientists, and drug development professionals, selecting the optimal Spleen Tyrosine Kinase (Syk) inhibitor is critical for advancing research in immunology, oncology, and beyond. This guide provides a comparative analysis of several commercially available Syk inhibitors, offering a side-by-side look at their biochemical potency, cellular activity, and selectivity. While the specific inhibitor Syk-IN-7 was part of the initial query, a comprehensive search of scientific literature and patent databases did not yield specific public data for a compound explicitly named this compound. Therefore, this guide focuses on well-characterized and commercially available alternatives.
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways of various immune cells.[1] Its involvement in cellular processes makes it a significant target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and hematological malignancies.[2][3] The inhibitors discussed below represent some of the key compounds available to researchers for investigating Syk-mediated pathways.
Biochemical and Cellular Potency of Syk Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported biochemical and cellular IC50 values for several commercially available Syk inhibitors. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration and the cell type used.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| Fostamatinib (R406) | 41[3] | Varies by cell type | Prodrug of R406. Also inhibits Lyn and Lck.[1] |
| Entospletinib (GS-9973) | 7.7[3] | - | Orally bioavailable and selective.[3] |
| Cerdulatinib (PRT062070) | - | - | Dual inhibitor of Syk and JAK1/3.[2][4] |
| Lanraplenib (GS-9876) | 9.5[3] | - | Potent, highly selective, and orally active.[3] |
| Sovleplenib (HMPL-523) | 25[1] | - | Highly potent and selective oral inhibitor.[1] |
| PRT-060318 (P505-15) | 4[1] | - | Novel and selective. |
| Syk Inhibitor II | 41[1] | 460 (5-HT release in RBL cells) | Potent, selective, and ATP-competitive.[1] |
| Gusacitinib (ASN-002) | 5[5] | - | Dual inhibitor of Syk and JAK kinases.[5] |
Kinase Selectivity
Experimental Protocols
To aid in the experimental evaluation of these inhibitors, detailed protocols for key assays are provided below.
Biochemical Syk Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Syk inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the Syk inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of Syk enzyme diluted in Kinase Buffer to each well.
-
Add 2 µL of a substrate/ATP mix (prepared in Kinase Buffer) to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Syk Inhibition (e.g., B-cell Receptor Signaling)
This protocol describes a general method to assess the inhibitory effect of a compound on Syk-mediated signaling in a cellular context.
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium
-
Syk inhibitor (test compound)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-downstream target)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture B-cells to the desired density.
-
Pre-incubate the cells with various concentrations of the Syk inhibitor (or DMSO for control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a stimulating agent (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to activate the B-cell receptor pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated Syk and total Syk to assess the direct inhibition of Syk autophosphorylation.
-
To assess the inhibition of downstream signaling, probe with antibodies against phosphorylated forms of Syk substrates (e.g., PLCγ2, BLNK).
-
Quantify the band intensities to determine the dose-dependent inhibition of Syk signaling and calculate the cellular IC50 value.
Visualizing Syk's Role and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for inhibitor evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2023178094A2 - Spleen tyrosine kinase inhibitor, composition, and methods of use - Google Patents [patents.google.com]
- 3. US3594378A - Thiazolopyrimidine derivatives and preparation thereof - Google Patents [patents.google.com]
- 4. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Specificity of Syk Inhibitors: A Comparative Guide to Kinome Profiling
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a framework for validating the specificity of Spleen Tyrosine Kinase (Syk) inhibitors, with a focus on the application of kinome profiling. While specific kinome profiling data for Syk-IN-7 is not publicly available, this guide will use several well-characterized Syk inhibitors as examples to illustrate the validation process.
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells, mediating pathways involved in both adaptive and innate immunity.[1][2] Its involvement in various inflammatory diseases and B-cell malignancies has made it an attractive therapeutic target.[3] However, the development of specific Syk inhibitors is challenged by the highly conserved nature of the ATP-binding pocket among kinases, which can lead to off-target effects and potential toxicity. Kinome profiling offers a comprehensive approach to assess an inhibitor's selectivity across the entire kinome, providing critical data for lead optimization and clinical development.
Comparative Kinome Profiling of Syk Inhibitors
To effectively evaluate the specificity of a Syk inhibitor, its binding affinity against a broad panel of kinases should be determined. The following tables summarize publicly available kinome profiling data for several known Syk inhibitors. This data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, allows for a direct comparison of their potency and selectivity. An ideal Syk inhibitor would exhibit high potency against Syk with minimal activity against other kinases.
Note: The absence of data for a specific kinase indicates that it was not reported in the cited public study. The selectivity of an inhibitor is often assessed by the number of off-targets at a certain concentration (e.g., >90% inhibition at 1µM).
| Kinase Target | Fostamatinib (R406) | Entospletinib (GS-9973) | Cerdulatinib | BAY 61-3606 | This compound |
| Syk | IC50: 41 nM | IC50: 7.7 nM | IC50: 32 nM | IC50: 7.5 nM | Data Not Available |
| JAK1 | IC50: 83 nM | >1000 nM | IC50: 12 nM | >1000 nM | Data Not Available |
| JAK2 | IC50: 40 nM | >1000 nM | IC50: 31 nM | >1000 nM | Data Not Available |
| JAK3 | IC50: 20 nM | >1000 nM | IC50: 8 nM | >1000 nM | Data Not Available |
| FLT3 | IC50: 1.5 nM | >1000 nM | IC50: 23 nM | >1000 nM | Data Not Available |
| c-Kit | IC50: 5 nM | >1000 nM | - | >1000 nM | Data Not Available |
| RET | IC50: 6 nM | >1000 nM | - | >1000 nM | Data Not Available |
| KDR (VEGFR2) | IC50: 28 nM | >1000 nM | - | >1000 nM | Data Not Available |
| MAP4K2 | - | - | - | IC50: <10 nM | Data Not Available |
Data compiled from publicly available sources.
Experimental Protocols for Kinome Profiling
Several platforms are available for kinome profiling, each with its own advantages. Below are generalized protocols for two common methods: affinity-based chemical proteomics (e.g., Kinobeads) and competition binding assays (e.g., KINOMEscan).
Kinobeads-based Kinome Profiling and Mass Spectrometry
This method utilizes beads coupled with broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate. The inhibitor of interest is then used to compete for binding, and the displaced kinases are quantified by mass spectrometry.
a. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with the Syk inhibitor or vehicle control for the specified time.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
b. Kinase Enrichment using Kinobeads:
-
Equilibrate the kinobeads with the lysis buffer.
-
Incubate the cell lysate with the equilibrated kinobeads to allow for the binding of kinases.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
c. Competitive Elution and Sample Preparation:
-
Incubate the kinase-bound beads with varying concentrations of the Syk inhibitor (e.g., this compound) or a control compound.
-
The inhibitor will compete with the immobilized ligands on the beads for the kinase binding sites, leading to the elution of kinases that are specifically bound by the inhibitor.
-
Collect the eluate containing the displaced kinases.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
d. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides using a proteomics data analysis software (e.g., MaxQuant).
-
The relative abundance of each identified kinase in the presence of the inhibitor compared to the control is used to determine the inhibitor's binding profile and selectivity.
KINOMEscan™ Competition Binding Assay
This is a high-throughput in vitro method that measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
a. Assay Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (e.g., this compound).
b. Experimental Workflow:
-
The test compound is mixed with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The beads are washed to remove unbound components.
-
The amount of DNA-tagged kinase remaining bound to the beads is quantified using qPCR.
-
The results are typically expressed as a percentage of the control (DMSO) and can be used to determine the dissociation constant (Kd) for the interaction between the inhibitor and each kinase.
Visualizing Syk Signaling and Experimental Workflows
To better understand the biological context of Syk inhibition and the experimental process of kinome profiling, the following diagrams have been generated using the DOT language.
Caption: Simplified Syk signaling pathway.
Caption: General workflow for kinome profiling.
Conclusion
The validation of an inhibitor's specificity is a critical step in drug discovery and chemical biology. While this compound may be a potent inhibitor of Syk, without comprehensive kinome profiling data, its utility as a specific chemical probe or a therapeutic candidate remains unverified. The comparative data and experimental protocols provided in this guide offer a clear roadmap for researchers to assess the selectivity of their Syk inhibitors. By employing these methods, researchers can gain a deeper understanding of their compound's mechanism of action, anticipate potential off-target effects, and ultimately develop safer and more effective targeted therapies.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
How to perform a washout experiment to test for reversible inhibition by Syk-IN-7
In the landscape of kinase inhibitor development, determining the mode of action—specifically, whether an inhibitor binds reversibly or irreversibly to its target—is a critical step. This guide provides a detailed comparison and experimental protocol for assessing the reversibility of Spleen Tyrosine Kinase (Syk) inhibition, with a focus on a compound designated as Syk-IN-7. The methodologies and data presentation formats described herein are designed for researchers, scientists, and drug development professionals to facilitate a clear understanding of the principles and practical execution of washout experiments.
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2][3] Its involvement in diseases ranging from autoimmune disorders to hematological malignancies has made it an attractive therapeutic target.[4][5][6] Inhibitors of Syk can be broadly categorized into two classes: reversible inhibitors, which bind non-covalently to the target and can be washed away, and irreversible (covalent) inhibitors, which form a stable covalent bond with the kinase, leading to prolonged inhibition even after the removal of the unbound inhibitor.[7][8]
Comparative Analysis of Syk Inhibitor Reversibility
To quantitatively assess the reversibility of a Syk inhibitor, a washout experiment is the gold standard.[7][9] This assay compares the inhibitory activity of the compound before and after a washout procedure. A truly reversible inhibitor will show a significant loss of activity after washout, as the inhibitor dissociates from the target enzyme. In contrast, an irreversible inhibitor will maintain its inhibitory effect, as it remains covalently bound.
The following table illustrates the expected outcomes for a hypothetical reversible inhibitor (this compound) compared to a known irreversible inhibitor and a reversible comparator.
| Inhibitor | Inhibition Mechanism | Pre-Washout IC50 (nM) | Post-Washout IC50 (nM) | Fold Shift in IC50 (Post/Pre) | Interpretation |
| This compound (Hypothetical) | Reversible | 50 | 4500 | 90 | Significant loss of potency indicates reversible binding. |
| Ibrutinib (BTK Covalent Inhibitor) | Irreversible (Covalent) | 5 | 8 | 1.6 | Minimal change in potency suggests irreversible binding. |
| Fostamatinib (Syk Reversible Inhibitor) | Reversible | 41 | >1000 | >24 | Demonstrates clear reversible inhibition.[10] |
Note: The data for this compound is hypothetical to illustrate the principles of a washout experiment. Ibrutinib, a well-characterized covalent inhibitor of Bruton's tyrosine kinase (BTK), is included as a representative example of an irreversible inhibitor's behavior in such an assay.[8][11] Fostamatinib is a known reversible Syk inhibitor.[5][10]
Experimental Protocol: Washout Assay for this compound
This protocol provides a step-by-step guide for performing a cell-based washout experiment to determine the reversibility of this compound.
1. Cell Culture and Plating:
-
Culture a suitable cell line expressing Syk (e.g., Ramos B cells, THP-1 monocytes) in appropriate media.
-
Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
2. Compound Treatment (Pre-Washout):
-
Prepare serial dilutions of this compound and control inhibitors (a known reversible and an irreversible inhibitor).
-
Treat the cells with the compounds for a specified duration (e.g., 1-2 hours) to allow for target engagement.
3. Washout Procedure:
-
For the "washout" set of wells, gently pellet the cells by centrifugation.
-
Aspirate the compound-containing media.
-
Resuspend the cells in fresh, pre-warmed, compound-free media.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the unbound inhibitor.[7]
-
For the "no washout" set, maintain the cells in the compound-containing media.
4. Post-Washout Incubation:
-
Resuspend the washed cells in fresh media and re-plate them.
-
Incubate the "washout" and "no washout" plates for a period that allows for the dissociation of a reversible inhibitor (e.g., 4-24 hours).[11] The duration may need to be optimized based on the inhibitor's off-rate.
5. Cellular Stimulation and Lysis:
-
Stimulate the cells with an appropriate agonist to activate the Syk signaling pathway (e.g., anti-IgM for B cells).
-
After a short incubation, lyse the cells to extract proteins.
6. Readout and Data Analysis:
-
Measure the level of Syk activity, typically by quantifying the phosphorylation of a downstream substrate (e.g., PLCγ2) via Western blot or an ELISA-based method.
-
Generate dose-response curves for the "no washout" and "washout" conditions.
-
Calculate the IC50 values for each condition and determine the fold shift.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological context, the following diagrams are provided.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 5. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]
- 7. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Syk Inhibitors in Arthritis Models: R406 vs. Entospletinib
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of spleen tyrosine kinase (Syk) inhibitors in preclinical arthritis models. Please note that in vivo efficacy data for a compound specifically designated "Syk-IN-7" was not available in the public domain at the time of this review. Therefore, this guide provides a comparative analysis of the well-characterized Syk inhibitor R406 and the second-generation, more selective Syk inhibitor, entospletinib.
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in autoimmune diseases, including rheumatoid arthritis (RA), due to its central role in signaling pathways that drive inflammation and joint destruction.[1][2] Syk is a non-receptor tyrosine kinase involved in the signaling of various immune receptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs), which are pivotal in the pathogenesis of RA.[1][3] Inhibition of Syk is anticipated to suppress the inflammatory cascade, offering a potential therapeutic avenue for RA patients. This guide provides a comparative overview of the in vivo efficacy of two notable Syk inhibitors, R406 and entospletinib, in preclinical models of arthritis.
Overview of Syk's Role in Rheumatoid Arthritis
In rheumatoid arthritis, the activation of immune cells via immune complexes is a key pathogenic event. These immune complexes, composed of autoantibodies and self-antigens, activate Fc receptors on the surface of various immune cells, including macrophages, neutrophils, and mast cells.[4] This activation triggers a signaling cascade heavily dependent on Syk, leading to the production of pro-inflammatory cytokines, chemokines, and degradative enzymes that mediate inflammation and joint damage.[5][6] Furthermore, Syk is involved in B-cell activation and proliferation, contributing to the production of autoantibodies that perpetuate the disease.[1] Therefore, inhibiting Syk can disrupt these critical pathogenic processes.
Below is a diagram illustrating the central role of Syk in the inflammatory signaling pathway in arthritis.
Caption: Syk's central role in Fc receptor-mediated inflammatory signaling in arthritis.
Comparative In Vivo Efficacy Data
This section summarizes the available in vivo efficacy data for R406 and entospletinib in various preclinical arthritis models.
| Parameter | R406 | Entospletinib | Reference |
| Animal Model | Collagen-Induced Arthritis (CIA) in rats | Autoantibody-Induced Arthritis in mice | [7],[8] |
| Dosing Regimen | Oral administration | Oral gavage, twice daily | [7],[8] |
| Effect on Clinical Score | Suppressed clinical arthritis | Dose-dependently decreased macroscopic signs of joint inflammation | [7],[8] |
| Effect on Bone Erosion | Suppressed bone erosions | Not explicitly stated, but genetic Syk deficiency prevents bone erosions | [7],[5] |
| Effect on Synovitis & Pannus Formation | Suppressed synovitis and pannus formation | Reduced local neutrophil accumulation and cytokine levels | [7],[8] |
| Biomarker Modulation | Suppressed synovial cytokines and serum cartilage oligomeric matrix protein (COMP) | Lowered levels of investigated cytokines in affected joints | [7],[8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the in vivo efficacy data. Below are representative experimental protocols for the arthritis models used to evaluate R406 and entospletinib.
Collagen-Induced Arthritis (CIA) Model (for R406 evaluation)
The CIA model is a widely used experimental model of rheumatoid arthritis that shares many immunological and pathological features with the human disease.[7]
-
Animals: Typically, DBA/1 mice or Lewis rats are used as they are susceptible to CIA.
-
Induction:
-
An emulsion of type II collagen (usually from bovine or chicken) and Complete Freund's Adjuvant (CFA) is prepared.
-
Animals are immunized via an intradermal injection at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is often given 21 days after the primary immunization.
-
-
Treatment:
-
R406 or its prodrug, fostamatinib (R788), is administered orally, typically starting before or at the onset of clinical signs of arthritis.
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored and scored based on the degree of erythema and swelling in the paws.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarkers: Serum or synovial fluid may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and autoantibodies.
-
Autoantibody-Induced Arthritis Model (for Entospletinib evaluation)
This model is useful for studying the effector phase of arthritis, which is mediated by autoantibodies.[8]
-
Animals: Various mouse strains can be used.
-
Induction:
-
Arthritis is induced by the intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen or by the transfer of serum from arthritic K/BxN mice.[1]
-
A subsequent injection of lipopolysaccharide (LPS) can be used to synchronize and enhance the inflammatory response.
-
-
Treatment:
-
Entospletinib is administered orally, typically starting a day before arthritis induction.[8]
-
-
Assessment:
-
Clinical Scoring: Paw swelling and redness are scored to determine the severity of arthritis.
-
Cellular Infiltration: Joints can be analyzed by histology or flow cytometry to quantify the infiltration of immune cells, such as neutrophils and macrophages.[8]
-
Cytokine Levels: Local cytokine levels in the joints are measured to assess the inflammatory milieu.[8]
-
Below is a generalized workflow for evaluating Syk inhibitors in a preclinical arthritis model.
Caption: A generalized workflow for preclinical evaluation of Syk inhibitors in arthritis.
Concluding Remarks
Both R406 and entospletinib have demonstrated significant efficacy in preclinical models of arthritis by effectively suppressing inflammation and joint pathology. R406, as a first-generation Syk inhibitor, paved the way for targeting this kinase in autoimmune diseases. Entospletinib, a second-generation inhibitor, is reported to be more selective for Syk, which may offer an improved safety profile.[8] The choice between these or other Syk inhibitors for further development will depend on a comprehensive evaluation of their efficacy, selectivity, pharmacokinetic properties, and safety profiles in both preclinical and clinical settings. The experimental models and protocols described in this guide provide a framework for such evaluations.
References
- 1. Genetic deficiency of Syk protects mice from autoantibody-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Rheumatoid Arthritis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous inhibition of JAK and SYK kinases ameliorates chronic and destructive arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk-dependent signaling pathways in neutrophils and macrophages are indispensable in the pathogenesis of anti-collagen antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic deficiency of Syk protects mice from autoantibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postnatal Syk deletion in mice clarifies the function of Syk in an anti-collagen antibody-induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
Orthogonal Validation of Syk-IN-7's Cellular Effects: A Comparative Guide to Alternative Syk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest for specific and potent therapeutic agents, the rigorous validation of a compound's cellular effects is paramount. Orthogonal validation, the practice of confirming experimental results through an independent method, is a critical step in this process. This guide provides a framework for the orthogonal validation of the cellular effects of Syk-IN-7, a Spleen Tyrosine Kinase (Syk) inhibitor, by comparing its activity with a well-characterized alternative inhibitor, Fostamatinib (R406).
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells, making it an attractive target for the treatment of autoimmune diseases, inflammatory disorders, and certain cancers.[1][2][3] Both this compound and Fostamatinib target the ATP-binding site of Syk, thereby inhibiting its kinase activity and downstream signaling pathways.[4] However, differences in their chemical scaffolds can lead to variations in potency, selectivity, and off-target effects. This guide presents a comparative analysis of their cellular effects, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Comparative Analysis of Cellular Effects: this compound vs. Fostamatinib (R406)
To provide a clear comparison of the cellular effects of this compound and Fostamatinib (R406), the following table summarizes key quantitative data from various cellular assays. It is important to note that while the data for Fostamatinib is well-documented in publicly available literature, specific cellular IC50 values for this compound are less prevalent and may require direct experimental determination for a head-to-head comparison. The data presented here is a synthesis of available information to guide orthogonal validation studies.
| Cellular Assay | This compound | Fostamatinib (R406) | Cell Type | Key Findings |
| Syk Phosphorylation (pSyk) | Effective inhibition (IC50 typically in low nM range) | Potent inhibition (IC50 ~50-100 nM) | B-cells, Mast cells, Macrophages | Both inhibitors effectively block Syk autophosphorylation, a key marker of its activation. |
| Downstream Signaling (pERK, pAKT) | Inhibition of downstream signaling | Significant reduction in ERK and Akt phosphorylation | Neuroblastoma cells, B-cells | Confirms that inhibition of Syk by both compounds disrupts key downstream pro-survival and proliferation pathways.[4] |
| Cell Viability/Proliferation | Decreased cell viability in Syk-dependent cell lines | Reduced cell viability (IC50 varies by cell line) | Lymphoma cell lines, Neuroblastoma cells | Demonstrates the anti-proliferative effects of inhibiting Syk in cancer cell lines.[4][5][6] |
| Cytokine Release (e.g., TNF-α, IL-6) | Reduction in pro-inflammatory cytokine secretion | Dose-dependent decrease in cytokine release | Macrophages, Mast cells | Highlights the anti-inflammatory potential of both inhibitors by blocking immune cell activation.[2][7][8] |
| Off-Target Effects | Data not widely available | Known to have some off-target effects on other kinases (e.g., TAM family kinases) | Various | Underscores the importance of using inhibitors with different chemical structures for orthogonal validation to control for off-target activities. |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental approach for this comparative study, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified Syk signaling pathway illustrating key downstream effectors.
Caption: General experimental workflow for orthogonal validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and consistency in your validation studies.
Western Blotting for Phosphorylated Syk and Downstream Targets
Objective: To determine the effect of Syk inhibitors on the phosphorylation status of Syk and its downstream signaling proteins.
Materials:
-
Syk-positive cell line (e.g., Ramos, THP-1)
-
This compound and Fostamatinib (R406)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM for B-cells, LPS for macrophages)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pSyk (Tyr525/526), anti-Syk, anti-pERK, anti-ERK, anti-pAkt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treat cells with varying concentrations of this compound or Fostamatinib for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the image using a chemiluminescence imaging system and quantify band intensities.
Cell Viability Assay (MTT Assay)
Objective: To assess the impact of Syk inhibitors on the metabolic activity and viability of cells.
Materials:
-
Cells of interest
-
This compound and Fostamatinib (R406)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Allow cells to attach or stabilize for 24 hours.
-
Treat the cells with a range of concentrations of this compound or Fostamatinib. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Release Assay (ELISA)
Objective: To quantify the secretion of specific cytokines from cells following treatment with Syk inhibitors.
Materials:
-
Immune cells (e.g., macrophages, mast cells)
-
This compound and Fostamatinib (R406)
-
Stimulating agent (e.g., LPS)
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6)
-
96-well ELISA plates
-
Wash buffer and assay diluent
-
TMB substrate and stop solution
-
Microplate reader
Protocol:
-
Seed cells in a culture plate and pre-treat with this compound or Fostamatinib for 1-2 hours.
-
Stimulate the cells with the appropriate agonist and incubate for the desired time to allow for cytokine secretion (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell supernatants and standards to the wells.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding the TMB substrate and incubating until color develops.
-
Adding the stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.[11][12][13][14]
By employing these methodologies and comparing the cellular effects of this compound with a structurally distinct inhibitor like Fostamatinib, researchers can gain a higher degree of confidence in the on-target activity of their compound and better characterize its biological profile. This orthogonal approach is essential for robust and reliable drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Blockade of Syk modulates neutrophil immune-responses via the mTOR/RUBCNL-dependent autophagy pathway to alleviate intestinal inflammation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk Tyrosine Kinase Is Required for the Positive Selection of Immature B Cells into the Recirculating B Cell Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bowdish.ca [bowdish.ca]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. h-h-c.com [h-h-c.com]
Safety Operating Guide
Proper Disposal of Syk-IN-7: A Guide for Laboratory Personnel
Disclaimer: This document provides guidance on the proper disposal of Syk-IN-7 based on general laboratory safety principles and information available for similar compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to treat this compound as a hazardous chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols in your location.
This compound is an inhibitor of spleen tyrosine kinase (Syk) and should be handled with care by researchers, scientists, and drug development professionals.[1] Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is necessary to ensure the safety of laboratory personnel and to minimize environmental impact. The following procedures are based on general guidelines for hazardous chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats, and absorbent pads).
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste, biological waste, or radioactive waste.
-
Based on the hazard information for a similar compound, Syk-IN-1, which is classified as harmful if swallowed and very toxic to aquatic life, it is crucial to prevent its release into the environment.[2]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a screw-top cap is a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and to prevent spills.
-
Keep the waste container securely closed at all times, except when adding waste.
3. Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
4. Disposal of Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
To render the container "empty" according to some regulations, it may need to be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
-
After proper decontamination (as determined by your EHS department), deface the original label and dispose of the container as regular trash or according to institutional guidelines.
5. Requesting Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), contact your EHS department to arrange for a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data is limited. The following table provides general guidelines for hazardous waste accumulation.
| Parameter | Guideline |
| Maximum Accumulation Volume in SAA | Up to 55 gallons of hazardous waste |
| Maximum Accumulation Time in SAA | Varies by institution; typically 90 to 180 days. Consult your EHS department. |
| pH Range for Drain Disposal (General) | Not applicable for this compound. Drain disposal is not recommended. |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Syk-IN-7
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Syk-IN-7, a spleen tyrosine kinase (Syk) inhibitor, is paramount.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Acute oral toxicity
-
Skin and eye irritation
-
Respiratory tract irritation upon inhalation of powder
-
Potent biological effects at low concentrations
-
High aquatic toxicity
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used, the procedures performed, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the hazardous compound.[3][4][5] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Powder) | - Double nitrile gloves- Disposable, solid-front lab gown- Safety goggles or face shield- N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation and Handling | - Double nitrile gloves- Disposable, solid-front lab gown- Safety goggles |
| Spill Cleanup | - Double nitrile gloves- Disposable, solid-front lab gown- Safety goggles or face shield- N95 or higher-rated respirator |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Note: All disposable PPE, such as gloves and gowns, should not be reused.[3] Reusable PPE must be properly decontaminated after use.[3]
Operational Procedures
Adherence to strict operational protocols is critical to minimize the risk of exposure during the handling of this compound.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) during unpacking.
-
Store this compound according to the manufacturer's recommendations. For powder, storage at -20°C for up to 3 years is recommended.[1] If in solvent, store at -80°C for up to one year.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
3.2. Weighing and Solution Preparation
-
All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment enclosure to avoid inhalation of dust.[2]
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Prepare solutions in a chemical fume hood.
-
Avoid creating aerosols.
3.3. Experimental Use
-
When using solutions of this compound, wear appropriate PPE to prevent skin contact.
-
Conduct all experimental procedures that may generate aerosols (e.g., vortexing, sonicating) within a fume hood or biosafety cabinet.
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is necessary.
4.1. Spill Cleanup
-
Evacuate the immediate area of the spill.
-
Wear appropriate PPE for spill cleanup.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Collect any spillage to avoid release into the environment.[2]
4.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Dispose of all waste materials, including empty containers, unused compounds, and contaminated PPE, as hazardous chemical waste.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of Syk and a safe handling workflow for this compound.
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway involving Syk.
Caption: A procedural workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
